Dioscin
Description
This compound is a natural product found in Dioscorea collettii, Dioscorea deltoidea, and other organisms with data available.
See also: Dioscorea polystachya tuber (part of).
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNONINPVFQTJOC-ZGXDEBHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19057-60-4 | |
| Record name | (+)-Dioscin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioscin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIOSCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the natural sources of Dioscin?
An In-depth Technical Guide to the Natural Sources of Dioscin (B1662501)
Introduction
This compound (diosgenyl 2,4-di-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a naturally occurring steroidal saponin (B1150181) with a molecular formula of C45H72O16 and a molecular weight of 869.05 g/mol .[1] It is comprised of an aglycone, diosgenin (B1670711), linked to a trisaccharide moiety.[2] Found widely in the plant kingdom, this compound and its aglycone are of significant interest to the pharmaceutical industry due to their broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and cholesterol-lowering properties.[3][4] Diosgenin, in particular, serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[5][6] This guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an examination of its key biological signaling pathways.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Dioscoreaceae, Liliaceae, Rosaceae, and Caryophyllaceae families.[1][2][4] The rhizomes of various Dioscorea species (yams) are the most significant and commercially exploited sources.[4]
Table 1: Principal Plant Sources of this compound/Diosgenin
| Family | Genus | Species | Common Name | Plant Part | Reference(s) |
|---|---|---|---|---|---|
| Dioscoreaceae | Dioscorea | D. nipponica | Japanese Yam | Rhizome | [2][6] |
| Dioscoreaceae | Dioscorea | D. zingiberensis | Zingiber Yam | Rhizome | [2][7][8] |
| Dioscoreaceae | Dioscorea | D. panthaica | Panthaica Yam | Rhizome | [2] |
| Dioscoreaceae | Dioscorea | D. opposita | Chinese Yam | Rhizome | [3][4] |
| Dioscoreaceae | Dioscorea | D. villosa | Wild Yam | Rhizome | [9][10] |
| Dioscoreaceae | Dioscorea | D. alata | Winged Yam | Tuber | [3][9] |
| Dioscoreaceae | Dioscorea | D. japonica | Japanese Yam | Tuber | [3][11] |
| Dioscoreaceae | Dioscorea | D. collettii | Collett's Yam | Rhizome | [12] |
| Dioscoreaceae | Dioscorea | D. septemloba | Seven-lobed Yam | Rhizome | [12] |
| Dioscoreaceae | Dioscorea | D. bulbifera | Air Potato | Tuber | [13] |
| Dioscoreaceae | Dioscorea | D. hispida | Intoxicating Yam | Tuber | [13] |
| Liliaceae | Smilax | S. china | China Root | Rhizome | [9][14] |
| Liliaceae | Paris | P. polyphylla | Love Apple | Rhizome | [15] |
| Fabaceae | Trigonella | T. foenum-graecum | Fenugreek | Seeds | [9][10][14] |
| Asparagaceae | Heterosmilax | H. yunnanensis | | Rhizome |[12] |
Quantitative Content of this compound and Diosgenin
The concentration of this compound and its aglycone, diosgenin, varies significantly between species and even within the same species due to geographical location, harvest time, and processing methods.[16] Most quantitative analyses focus on diosgenin, which is obtained after acid hydrolysis of the saponin extract.
Table 2: Quantitative Analysis of this compound and Diosgenin in Various Plant Species
| Plant Species | Compound | Content (Dry Weight) | Plant Part | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| Dioscorea zingiberensis | This compound | 0.483 mg/g | Rhizome | HPLC | [7] |
| Dioscorea zingiberensis | Diosgenin | 5.172 mg/g | Rhizome | HPLC | [7] |
| Dioscorea zingiberensis | Diosgenin | 11.23 - 19.52 mg/g | Rhizome | UPLC-DAD-MS | [12] |
| Dioscorea opposita | Diosgenin | 18.00 ± 1.92 mg/g | Tuber | Not Specified | [11] |
| Dioscorea japonica | Diosgenin | 14.25 ± 1.60 mg/g | Tuber | Not Specified | [11] |
| Dioscorea batatas | Diosgenin | 13.59 ± 1.74 mg/g | Tuber | Not Specified | [11] |
| Dioscorea deltoidea | Diosgenin | 1.43% | Tuber | Not Specified | [16] |
| Dioscorea hispida | Diosgenin | 0.0027% | Tuber | HPTLC | [13] |
| Dioscorea bulbifera | Diosgenin | 0.003% | Tuber | HPTLC | [13] |
| Paris polyphylla | Diosgenin | Highest among tested | Rhizome/Tuber | ELISA |[15] |
Biosynthesis of Diosgenin
Diosgenin biosynthesis in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene.[8] While cholesterol was initially considered the primary precursor, recent studies indicate that plant C-24 alkylsterols like cycloartenol (B190886) also serve as key intermediates.[5][6] The pathway involves a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed primarily by cytochrome P450 (CYP450) enzymes.[8][17] this compound is subsequently formed by the glycosylation of diosgenin, a reaction mediated by UDP-glycosyltransferases (UGTs).[8]
Caption: Simplified biosynthetic pathway of diosgenin and this compound.[5][8]
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is a generalized procedure for the extraction and isolation of total saponins, including this compound, from dried plant material, based on methodologies described in the literature.[18]
Caption: General workflow for the extraction and isolation of this compound.[18]
Methodology:
-
Preparation: Dry the plant material (e.g., rhizomes of Dioscorea zingiberensis) at 60-80°C and grind into a fine powder.[18]
-
Extraction: Perform a reflux extraction of the powdered material with 90% ethanol at 80°C for approximately 12 hours. Repeat the extraction cycle three times to ensure maximum yield.[18]
-
Concentration: Combine the ethanol extracts and concentrate them under vacuum at 80°C.[18]
-
Defatting: Remove lipids from the concentrated extract by performing a liquid-liquid extraction with petroleum ether.[18]
-
Saponin Extraction: Extract the saponin fraction from the deoiled aqueous layer using n-butyl alcohol.[18]
-
Drying: Dry the n-butyl alcohol fraction under vacuum at 80°C.
-
Precipitation: Redissolve the dried residue in a minimal amount of 95% ethanol. Add an excess of acetone to precipitate the crude this compound.[18]
-
Isolation: Collect the precipitate by filtration, wash with acetone, and dry under vacuum to obtain a light-yellow crude this compound powder.[18]
Protocol 2: Acid Hydrolysis of this compound to Diosgenin
To quantify or utilize the aglycone, diosgenin, the glycosidic linkages of this compound must be cleaved via acid hydrolysis.
Methodology:
-
Hydrolysis Reaction: Take the crude this compound extract or dried plant powder and add a solution of 1.0 - 2.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[18][19]
-
Heating: Heat the mixture in a water bath at 95-100°C or in a hydrothermal reactor at 110-150°C for 3 to 5 hours.[18][19]
-
Neutralization: After cooling, neutralize the reaction mixture to pH 7.0-7.5 with a base such as ammonia (B1221849) or sodium hydroxide.[18][19]
-
Filtration: Filter the mixture to collect the precipitate, which contains the water-insoluble diosgenin.
-
Washing & Drying: Wash the filter cake with distilled water until neutral and free of salt ions. Dry the filter cake at 50-60°C, followed by a final drying step at 110-120°C.[19]
-
Extraction: Extract the diosgenin from the dried residue using a Soxhlet extractor with a non-polar solvent like petroleum ether or hexane (B92381) for 4 to 12 hours.[19]
-
Crystallization: Partially recover the solvent from the extract and allow the concentrated solution to cool, which will induce the crystallization of diosgenin.
Protocol 3: Quantification of Diosgenin by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of diosgenin.[7][20]
Methodology:
-
Sample Preparation: Prepare an accurately weighed sample of the dried, hydrolyzed extract and dissolve it in a suitable solvent (e.g., methanol).
-
Standard Preparation: Prepare a series of standard solutions of pure diosgenin in the same solvent across a linear concentration range (e.g., 1.0 to 12.0 µg/mL).[20]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[20]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV detector set to an appropriate wavelength (e.g., 211 nm).[20]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution.
-
Quantification: Identify the diosgenin peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration of diosgenin in the sample using the linear regression equation from the calibration curve.[20]
Key Signaling Pathways Modulated by this compound
This compound exerts many of its pharmacological effects, particularly its anti-cancer activities, by modulating critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth. It is often hyperactivated in cancer. This compound has been shown to inhibit this pathway at multiple points, leading to decreased cancer cell viability.[1][3][21] It downregulates the phosphorylation of key proteins like Akt and mTOR.[1][22]
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.[1][21][22]
Induction of Apoptosis
This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][23]
-
Intrinsic Pathway: this compound increases the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[3][21]
-
Extrinsic Pathway: this compound can also activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate caspase-3.[3][23]
Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis.[3]
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.[3][21][23]
Conclusion
This compound is a valuable steroidal saponin with significant therapeutic potential, derived from a range of plant species, most notably those of the Dioscorea genus. This guide has provided a technical overview of its primary natural sources, quantitative data on its prevalence, and detailed protocols for its extraction, hydrolysis, and analysis. Furthermore, the elucidation of its mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis, provides a solid foundation for researchers and drug development professionals. The continued exploration of these natural sources and biological pathways is crucial for harnessing the full therapeutic potential of this compound.
References
- 1. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Weighted Gene Co-expression Network Analysis of the this compound Rich Medicinal Plant Dioscorea nipponica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. hongdanaturals.com [hongdanaturals.com]
- 11. Contents of Nutritional Ingredients and Diosgenin in the Tubers of Different Dioscorea spp. -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 12. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Determination of diosgenin content in medicinal plants with enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Biotransformation of this compound into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN104774240A - Method for extracting diosgenin through this compound hydrolysis - Google Patents [patents.google.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dioscin: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioscin (B1662501), a naturally occurring steroidal saponin, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Extracted from various plant sources, notably the rhizomes of Dioscorea species, this compound has demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, alongside detailed experimental protocols for its extraction, purification, and analysis. Furthermore, it delves into its multifaceted pharmacological activities, with a focus on the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is a spirostanol (B12661974) glycoside, a class of natural products characterized by a steroidal aglycone linked to a sugar moiety. The chemical structure of this compound consists of a diosgenin (B1670711) aglycone and a trisaccharide chain attached at the C-3 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2R,3S,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(-1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6,2'-oxan]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
| Molecular Formula | C45H72O16 | |
| Molecular Weight | 869.04 g/mol | |
| CAS Number | 19057-60-4 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 275-277 °C (decomposes) | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO; sparingly soluble in water. | |
| Optical Rotation | [α]D ≈ -99° (in methanol) |
Pharmacological Properties
This compound exhibits a remarkable range of biological activities, making it a compelling candidate for drug development. Its primary pharmacological effects are summarized below.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 4.79 | [1] |
| MDA-MB-231 | Breast Cancer | 1.53 | [1] |
| A549 | Lung Cancer | ~5 | [2] |
| HCC827 | Lung Cancer | ~5 | [2] |
| H1975 | Lung Cancer | ~5 | [2] |
| HT29 | Colorectal Cancer | Not specified | [3] |
| SW620 | Colorectal Cancer | Not specified | [3] |
| LNCaP | Prostate Cancer | Not specified | [4] |
| SGC-7901 | Gastric Cancer | Not specified | [4] |
| SKOV3 | Ovarian Cancer | Not specified | [5] |
In Vivo Anticancer Efficacy:
In xenograft mouse models, this compound has been shown to significantly inhibit tumor growth. For instance, in a study using A549-derived xenografts, tumor volume in the this compound-treated group was less than 200 mm³, compared to over 500 mm³ in the vehicle-treated group[2]. Similarly, in HT29 and SW620 xenograft models, this compound treatment resulted in a substantial reduction in both tumor volume and weight[3].
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.
Antiviral Activity
This compound has demonstrated antiviral activity against a range of viruses. For instance, it has been reported to inhibit the replication of Hepatitis C virus (HCV) with an EC50 of 3.8 µM[6]. Its antiviral mechanisms are believed to involve interference with viral entry and replication processes.
Other Pharmacological Activities
Beyond the activities mentioned above, this compound has also been reported to possess hepatoprotective, anti-fungal, and lipid-lowering properties, further highlighting its therapeutic potential[7][8].
Mechanism of Action and Signaling Pathways
The diverse pharmacological effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis and suppress tumor growth.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Apoptosis Pathway
This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and key biological assays related to this compound.
Extraction and Purification of this compound
The following protocol describes a general method for the extraction and purification of this compound from Dioscorea nipponica rhizomes.
Protocol:
-
Powdering: Grind the dried rhizomes of Dioscorea nipponica into a fine powder.
-
Extraction: Reflux the powdered material with 95% ethanol (1:10 w/v) for 2 hours. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the ethanol extracts and filter. Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Partitioning: Suspend the crude extract in water and partition with n-butanol.
-
Evaporation: Separate the n-butanol layer and evaporate to dryness to yield the crude this compound.
-
Purification: Purify the crude this compound using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Crystallization: Recrystallize the purified this compound from methanol to obtain pure crystals.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a general HPLC method for the quantification of this compound.
Table 3: HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound against cancer cells using the MTT assay[9][10].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This protocol describes the general procedure for analyzing the effect of this compound on the expression of proteins in a signaling pathway (e.g., PI3K/Akt)[11][12][13][14].
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural compound with a wide array of pharmacological activities and a well-defined chemical structure. Its potent anticancer, anti-inflammatory, and antiviral effects, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation and development as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this remarkable molecule. Further preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diosgenin, a plant-derived sapogenin, exhibits antiviral activity in vitro against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A review on pharmacological properties and therapeutic values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Mechanisms of Action of Dioscin (B1662501) in Cancer Cells
Introduction: this compound, a natural steroidal saponin (B1150181) found in various plants of the Dioscorea genus, has garnered significant attention in preclinical research for its potent anti-tumor activities across a spectrum of cancers.[1][2] Its multifaceted mechanism of action, involving the modulation of numerous critical signaling pathways, makes it a promising candidate for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Core Mechanisms of Anti-Cancer Action
This compound's efficacy stems from its ability to simultaneously impact several fundamental processes that govern cancer cell proliferation, survival, and spread. The primary mechanisms include the induction of apoptosis, cell cycle arrest, modulation of autophagy, and inhibition of metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism through which this compound eliminates cancer cells. It achieves this by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as caspase-independent mechanisms.
-
Intrinsic (Mitochondrial) Pathway: this compound induces the generation of reactive oxygen species (ROS) and Ca²⁺ release, leading to mitochondrial damage.[3][4] This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c.[3][5] In the cytosol, cytochrome c activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which cleaves key cellular substrates like PARP, leading to cell death.[6][7][8] This process is also regulated by the Bcl-2 family of proteins; this compound downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax, Bak, and Bid.[3][6]
-
Extrinsic (Death Receptor) Pathway: In some cancer cells, this compound can also activate the extrinsic pathway, which involves death receptors on the cell surface.[6] This pathway can also converge on the activation of caspase-3.[6][9]
-
Caspase-Independent Apoptosis: this compound has been shown to induce apoptosis through a caspase-independent pathway involving the Apoptosis Inducing Factor (AIF).[10] Following its release from the mitochondria, AIF translocates to the nucleus, where it facilitates DNA fragmentation and cell death.[10]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily G2/M and S phase.[6]
-
G2/M Phase Arrest: In several cancer cell types, including gastric and osteosarcoma cells, this compound causes an accumulation of cells in the G2/M phase.[5][11] This is achieved by downregulating the expression of key regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[5][6][12]
-
S-Phase Arrest: this compound can also induce S-phase arrest by modulating the expression of proteins like DNA Topoisomerase I, p53, CDK2, and Cyclin A.[3][6][13]
Modulation of Autophagy
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been shown to induce autophagy in cancer cells.[2][14] However, this induced autophagy can sometimes act as a protective mechanism for the cancer cells against this compound-induced apoptosis.[14] When autophagy is blocked using inhibitors like 3-methyladenine (B1666300) (3-MA) or bafilomycin A1, the apoptotic effects of this compound are enhanced.[14][15] The induction of autophagy by this compound is linked to the modulation of the PI3K/Akt/mTOR and ERK/JNK signaling pathways.[14] In other contexts, this compound-induced autophagy contributes to its anti-cancer effects by regulating pathways like USP8/TGM2.[16][17]
Inhibition of Metastasis
This compound demonstrates significant potential in preventing cancer metastasis by inhibiting cell migration, invasion, and angiogenesis.[18]
-
Migration and Invasion: this compound impedes the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[6][13] It also inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis, by upregulating E-cadherin and downregulating N-cadherin, Vimentin, and Snail-1.[2]
-
Angiogenesis: this compound suppresses the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and spread.[6][19] It achieves this by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling kinases.[2][7][19]
Key Signaling Pathways Modulated by this compound
This compound's diverse anti-cancer effects are orchestrated through its influence on a complex network of intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound effectively inhibits this pathway.[2][6] By downregulating the phosphorylation of PI3K, Akt, and mTOR, this compound suppresses cancer cell survival and proliferation.[7][20][21] This inhibition also plays a role in this compound's ability to induce apoptosis and modulate autophagy.[2][21]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be cell-type specific. It has been shown to suppress ERK activation while activating the stress-related JNK and p38 pathways, which collectively promotes apoptosis.[6][13] In ovarian cancer, this compound suppresses phosphorylated p38 MAPK as part of its mechanism to inhibit cell viability.[7]
ROS-Mediated Apoptosis Pathway
A primary mechanism of this compound is the induction of oxidative stress.[22] this compound treatment leads to a rapid generation of ROS, which overwhelms the cell's antioxidant defenses.[4][23] One way it achieves this is by downregulating antioxidant enzymes like peroxiredoxins (PRDX) 1 and 6.[22] The accumulation of ROS damages mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase-mediated intrinsic apoptosis pathway.[3][4]
Quantitative Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated potent cytotoxicity across a wide range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 33.55 | 24 | [20] |
| MDA-MB-231 | 3.23 | 72 | [20] | |
| MCF-7 | 11.03 | 24 | [20] | |
| MCF-7 | 2.50 | 72 | [20] | |
| MDA-MB-468 | 1.53 | Not Specified | [24] | |
| MCF-7 | 4.79 | Not Specified | [24] | |
| Lung Adenocarcinoma | H1650 | 1.7 | 48 | [25] |
| (TKI-Resistant) | PC9GR | 2.1 | 48 | [25] |
| CL97 | 4.1 | 48 | [25] | |
| H1975 | 4.3 | 48 | [25] | |
| Osteosarcoma | U2OS | ~0.66 - 2.58 | 72 | [11] |
| 143B | ~0.66 - 2.58 | 72 | [11] | |
| MNNG/HOS | ~0.66 - 2.58 | 72 | [11] | |
| Saos-2 | ~0.66 - 2.58 | 72 | [11] | |
| Prostate Cancer | LNCaP | 1, 2, 4 (dose-dependent) | 24, 48, 72 | [8] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments frequently used to elucidate the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5x10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control and calculate the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound is a potent anti-cancer agent that functions through a complex and interconnected network of mechanisms. Its ability to induce apoptosis and cell cycle arrest, modulate autophagy, and inhibit metastasis by targeting crucial signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential.[2][26] The quantitative data underscore its efficacy at low micromolar concentrations in various cancer cell lines, including those resistant to standard therapies.[25]
For drug development professionals, this compound represents a promising scaffold for novel anti-cancer therapeutics. Future research should focus on:
-
In Vivo Efficacy: Expanding on existing in vivo studies to evaluate efficacy and safety in a wider range of orthotopic and patient-derived xenograft (PDX) models.[3]
-
Pharmacokinetics and Bioavailability: Developing novel formulations or nanocarriers to improve the bioavailability and targeted delivery of this compound.[2][26]
-
Combination Therapies: Investigating synergistic effects when combined with conventional chemotherapy, targeted therapy, or immunotherapy to overcome drug resistance.
-
Target Deconvolution: Precisely identifying the direct molecular binding targets of this compound to better understand its polypharmacological effects.
References
- 1. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Paris chinensis this compound induces G2/M cell cycle arrest and apoptosis in human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits stem-cell-like properties and tumor growth of osteosarcoma through Akt/GSK3/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. This compound suppresses human laryngeal cancer cells growth via induction of cell-cycle arrest and MAPK-mediated mitochondrial-derived apoptosis and inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] this compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound Impedes Proliferation, Metastasis and Enhances Autophagy of Gastric Cancer Cells via Regulating the USP8/TGM2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits colon tumor growth and tumor angiogenesis through regulating VEGFR2 and AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The anti-cancer activity of this compound: an update and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Effects of Dioscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a natural steroidal saponin, is predominantly extracted from plants of the Dioscorea genus.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-fungal, anti-viral, and hypolipidemic effects.[2][3][4][5] Notably, extensive research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases.[2][3][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating multiple, interconnected signaling pathways that are crucial in the inflammatory cascade. These include the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and interference with upstream signaling receptors.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit this pathway through several mechanisms. It prevents the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus.[6][7] By blocking IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, preventing the transcription of target genes.[6][8]
Studies have demonstrated that this compound significantly reduces the phosphorylation of the NF-κB p65 subunit in various models, including unilateral ureteral obstruction in mice and in LPS-stimulated cells, which is a critical step for its activation.[9] This inhibitory action leads to a downstream reduction in the expression of numerous inflammatory mediators, including adhesion molecules (VCAM-1, ICAM-1), cytokines (TNF-α, IL-1β, IL-6), and enzymes (COX-2, iNOS).[6][7][10][11]
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and p65 phosphorylation.
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. This compound is a potent inhibitor of the NLRP3 inflammasome.[12][13][14] Its inhibitory action occurs at both the priming and activation stages.
-
Priming Stage: this compound downregulates the expression of NLRP3 itself by curtailing the NF-κB signaling pathway, which is required for the transcription of the NLRP3 gene.[15][16]
-
Activation Stage: this compound inhibits the assembly of the NLRP3 inflammasome by modulating ion homeostasis and mitochondrial function.[16] It has been shown to curb potassium (K+) efflux and reduce the generation of mitochondrial reactive oxygen species (mtROS) and oxidized mitochondrial DNA (ox-mtDNA), which are key triggers for NLRP3 activation.[14][16]
By inhibiting both stages, this compound effectively reduces the cleavage of caspase-1 and the subsequent secretion of mature IL-1β.[15][12]
Caption: this compound inhibits NLRP3 inflammasome priming via NF-κB and activation via K+ efflux/mtROS.
Modulation of Toll-Like Receptor (TLR) Signaling
Toll-like receptors are critical for initiating the innate immune response upon recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This compound interferes with TLR signaling, particularly TLR2 and TLR4. It has been shown to inhibit the TLR4/MyD88/NF-κB pathway, thereby reducing inflammation in models of ischemic stroke, alcoholic fibrosis, and acute liver injury.[6][17][18] In systemic inflammatory response syndrome (SIRS), this compound was found to inhibit the expression of TLR2, MyD88, and downstream targets like NF-κB and HMGB-1.[19]
Caption: this compound inhibits TLR signaling by downregulating the expression of TLRs, MyD88, and TRAF6.
Other Key Signaling Pathways
-
MAPK Pathway: this compound has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammation and oxidative stress.[6][20] This inhibition contributes to its protective effects in conditions like coronary heart disease.[20]
-
Sirt1/Nrf2 Pathway: this compound can activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][20] This pathway is crucial for antioxidant defense, and its activation by this compound helps to mitigate oxidative stress, a key component of inflammation.[20]
-
mTOR Signaling and Macrophage Polarization: In inflammatory conditions like colitis, this compound can regulate macrophage polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[21][22] This is achieved by modulating mTOR signaling; it inhibits the mTORC1/HIF-1α axis (associated with M1 polarization) and activates the mTORC2/PPAR-γ axis (associated with M2 polarization).[21]
-
LXRα Activation: In osteoarthritis chondrocytes, this compound exerts anti-inflammatory effects by activating Liver X Receptor alpha (LXRα).[10][11] Activation of LXRα can interfere with NF-κB signaling, and pretreatment with an LXRα inhibitor blocks the anti-inflammatory actions of this compound.[10][11]
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: Effects of this compound on Pro-inflammatory Cytokines and Mediators
| Model System | Inflammatory Stimulus | This compound Concentration/Dose | Measured Mediator | Result (% Inhibition / Fold Change) | Reference |
| Human Osteoarthritis Chondrocytes | IL-1β | 1, 5, 10 µM | NO, PGE2, COX-2, iNOS, MMP1, MMP3 | Dose-dependent suppression | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | VCAM-1, ICAM-1 | Significant reduction | [7] |
| Peritoneal Mesothelial Cells (HMrSV5) | LPS | 0.25, 0.5, 1.0 µg/ml | IL-6, IL-1β, TNF-α | Dose-dependent decrease | [23] |
| HK-2 cells (Renal) | TGF-β1 (2 ng/ml) | 3.125, 6.25, 12.5 µM | IL-1β, NLRP3, MCP-1, IL-6, TNF-α, IL-18 | Dose-dependent decrease | [24][9] |
| High-Fat Diet Mice | High-Fat Diet | Not specified | TNF-α, IL-6 | Significant decrease in serum levels | [25] |
| Colitic Mice | DSS | 20, 40, 80 mg/kg | Pro-inflammatory cytokines | Dose-dependent reduction in serum and colon | [26] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Disease/Condition | This compound Dosage | Key Outcomes | Reference |
| Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis | 20, 40, 80 mg/kg | Reduced Disease Activity Index (DAI), colon shortening, and pathological damage; promoted M2 macrophage polarization. | [22] |
| Mice | LPS-induced Mastitis | Not specified | Alleviated inflammatory lesions and neutrophil motility; reduced IL-1β and inhibited NLRP3 inflammasome activation. | [15][27] |
| Rats | Ischemic Stroke | Not specified | Reduced infarct volume and neurological scores; suppressed expression of TLR4, MyD88, and NF-κB. | |
| Rats & Mice | Zymosan-induced SIRS | Not specified | Reduced inflammatory cell infiltration in liver, kidney, and intestine; inhibited TLR2/MyD88 pathway. | [19] |
| Pigs | Coronary Heart Disease (CHD) | 80 mg/kg | Alleviated CHD; reduced oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways. | [20] |
| Rats | Thyroglobulin-induced Autoimmune Thyroiditis | Not specified | Improved thyroid function; suppressed inflammatory response by inhibiting mTOR and TLR4/NF-κB pathways. | [28] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to investigate the anti-inflammatory effects of this compound.
Animal Models
-
DSS-Induced Colitis in Mice:
-
Induction: Male C57BL/6 mice (6–8 weeks old) are typically given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days to induce colitis.[26]
-
Treatment: this compound (e.g., 20, 40, 80 mg/kg) is administered concurrently via oral gavage daily.[26]
-
Assessment: Disease Activity Index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissues are collected for histopathological analysis (H&E staining), Western blot, and qRT-PCR.[22][26]
-
Caption: A typical workflow for evaluating this compound's efficacy in a DSS-induced colitis mouse model.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the research question, such as human osteoarthritis chondrocytes, RAW264.7 macrophages, HUVECs, or HK-2 kidney cells.[7][24][11][21]
-
Stimulation: Cells are typically pre-treated with various concentrations of this compound for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL), IL-1β (e.g., 10 ng/mL), or TNF-α.[7][15][11]
-
Analysis: After the stimulation period (e.g., 24 hours), cell culture supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein (Western blot) or RNA (qRT-PCR) analysis.
Molecular Biology Techniques
-
Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules.
-
Lysate Preparation: Cells or homogenized tissues are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification & Separation: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE.
-
Transfer & Blocking: Proteins are transferred to a PVDF membrane, which is then blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies overnight (e.g., antibodies against p-p65, NLRP3, TLR4, β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.[15][20][26]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum, following the manufacturer's instructions for the specific ELISA kits.[17][26]
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
Amplification: The cDNA is amplified using gene-specific primers and a SYBR Green master mix in a real-time PCR system.
-
Quantification: Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[24][9]
-
Conclusion and Future Directions
This compound is a potent natural anti-inflammatory compound with a multi-targeted mechanism of action. Its ability to concurrently inhibit key pro-inflammatory pathways such as NF-κB, the NLRP3 inflammasome, and TLR signaling, while also activating protective pathways like Sirt1/Nrf2, underscores its significant therapeutic potential. The comprehensive data from numerous in vitro and in vivo studies provide a strong foundation for its further development.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting pre-clinical safety and toxicology studies, and exploring its efficacy in chronic inflammatory disease models. The development of novel delivery systems could also enhance its bioavailability and therapeutic index, paving the way for its potential clinical application in treating a wide spectrum of inflammatory disorders.
References
- 1. This compound protects against chronic prostatitis through the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent anti-inflammatory effect of this compound mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New NLRP3 Inflammasome Inhibitor, this compound, Promotes Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound protects against coronary heart disease by reducing oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound ameliorates murine ulcerative colitis by regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound prevents DSS-induced colitis in mice with enhancing intestinal barrier function and reducing colon inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. e-century.us [e-century.us]
- 24. Mechanism of this compound ameliorating renal fibrosis through NF‑κB signaling pathway‑mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diosgenin Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound ameliorates inflammatory bowel disease by up‐regulating miR‐125a‐5p to regulate macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
The Potential of Dioscin in Modulating Influenza-Associated Inflammation: A Technical Overview
Absence of Direct Antiviral Data and a Focus on Immunomodulatory Mechanisms
For Immediate Release
[City, State] – While the search for novel antiviral agents against influenza remains a critical area of research, a comprehensive review of current scientific literature reveals no direct evidence of the steroidal saponin (B1150181) dioscin (B1662501) inhibiting influenza virus replication. This technical guide, therefore, pivots to an in-depth analysis of this compound's well-documented anti-inflammatory and immunomodulatory properties, which hold significant relevance for managing the cytokine storm and excessive inflammation often associated with severe influenza infections. Furthermore, we will briefly explore the antiviral activities of its aglycone, diosgenin (B1670711), against other RNA viruses, suggesting a potential, yet unexplored, avenue for future anti-influenza research.
This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data on its bioactivity.
Executive Summary
This compound, a natural product isolated from various plant species, has garnered attention for its diverse pharmacological activities.[1] Although direct anti-influenza studies are currently absent, extensive research highlights its potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway.[2][3][4] This pathway is a critical component of the innate immune response to viral infections, including influenza, and its dysregulation can lead to hyperinflammation and severe lung pathology. This guide summarizes the existing data on this compound's interaction with these pathways and provides the necessary technical information for researchers to investigate its potential therapeutic utility in the context of influenza-induced inflammation.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following table summarizes the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of this compound. These studies often utilize lipopolysaccharide (LPS) to mimic the inflammatory response seen during infections.
| Parameter Measured | Experimental System | Treatment | Result | Reference |
| IL-1β, IL-6, TNF-α mRNA expression | LPS-stimulated Bone Marrow-Derived Macrophages (BMDMs) | This compound (1 µg/mL and 3 µg/mL) | Dose-dependent inhibition of LPS-induced elevation | [5] |
| IL-6 and TNF-α secretion | LPS-stimulated BMDMs | This compound (1 µg/mL and 3 µg/mL) | Significant curtailment of LPS-stimulated secretion | [5] |
| IL-1β, TNF-α, and IL-6 levels | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | This compound (20, 40, or 80 mg/kg) | Significant decrease in serum and colon levels | [6] |
| Phosphorylation of NF-κB p65 and IκBα | IL-1β-stimulated human osteoarthritis chondrocytes | This compound | Inhibition of IL-1β-induced phosphorylation | [7] |
| TLR4, MyD88, NF-κB protein expression | Ischemic stroke rat model | This compound | Suppression of expression | [3] |
| Phosphorylation of NF-κB p65 | LPS-induced mastitis in mice | This compound | Significant reduction in LPS-induced phosphorylation | [8] |
| IL-1β, NLRP3, MCP-1, IL-6, TNF-α, IL-18 expression | Unilateral ureteral obstruction mice and TGF-β1-induced HK-2 cells | This compound (3.125, 6.25, 12.5 µM in vitro) | Decreased expression of inflammatory factors | [9][10] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is based on methodologies described for investigating the effects of this compound on LPS-stimulated macrophages.[5]
-
Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
-
Cell Viability Assay: To determine non-toxic concentrations of this compound, a CCK-8 assay is performed. BMDMs are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.
-
LPS Stimulation: BMDMs are pre-treated with non-toxic concentrations of this compound (e.g., 1 µg/mL and 3 µg/mL) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.
-
Quantitative RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of pro-inflammatory cytokines such as Il1β, Il6, and Tnfα are quantified using qPCR.
-
ELISA: The concentrations of secreted IL-6 and TNF-α in the cell culture supernatants are measured using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins like NF-κB p65 are detected using specific primary and secondary antibodies.[5]
In Vivo Model of Acute Inflammation
This protocol is a generalized representation of in vivo studies on this compound's anti-inflammatory effects.[6][8]
-
Animal Model: An acute inflammatory response is induced in mice, for example, through the administration of LPS or DSS.
-
This compound Administration: this compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period before or after the inflammatory challenge.
-
Sample Collection: At the end of the experiment, blood and tissue samples (e.g., lung, colon, liver) are collected for analysis.
-
Cytokine Measurement: Serum levels of inflammatory cytokines are quantified using ELISA.
-
Histological Analysis: Tissue samples are fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.
-
Western Blot and qPCR: Tissue homogenates are used to analyze the expression and activation of inflammatory signaling pathway components as described for the in vitro protocol.
Signaling Pathways and Visualizations
This compound primarily exerts its anti-inflammatory effects by targeting the TLR4/MyD88/NF-κB signaling pathway. Upon recognition of viral components, this pathway is activated, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway at multiple points.[2][3][4]
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
The following workflow illustrates a general experimental approach to screening and characterizing the anti-inflammatory potential of compounds like this compound.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Antiviral Potential of Diosgenin: A Prospect for Future Research
Diosgenin, the aglycone of this compound, has demonstrated antiviral activity against several RNA viruses, notably Hepatitis C Virus (HCV).[11][12][13] Studies have shown that diosgenin can inhibit HCV replication with an EC50 of 3.8 µM.[11][13] The proposed mechanisms include the reduction of viral RNA and protein levels.[11] Given that influenza is also an RNA virus, these findings suggest that diosgenin, and by extension its glycoside this compound, could potentially exert direct antiviral effects against influenza. However, this remains a hypothesis that requires rigorous experimental validation.
Conclusion and Future Directions
While there is no current evidence to support the direct antiviral activity of this compound against the influenza virus, its potent anti-inflammatory and immunomodulatory properties make it a compelling candidate for further investigation as an adjunct therapy for severe influenza. By mitigating the hyperinflammatory response that contributes to lung damage, this compound could potentially improve disease outcomes.
Future research should focus on:
-
Direct Antiviral Screening: Evaluating the in vitro activity of this compound and diosgenin against various strains of influenza A and B viruses.
-
In Vivo Influenza Models: Investigating the efficacy of this compound in animal models of influenza infection, with a focus on its impact on viral load, lung pathology, and inflammatory markers.
-
Mechanism of Action: Further elucidating the precise molecular targets of this compound within the inflammatory and potentially viral replication pathways.
This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound in the context of influenza, shifting the focus from direct viral inhibition to the critical management of the host's inflammatory response.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates inflammatory bowel disease by up‐regulating miR‐125a‐5p to regulate macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound ameliorating renal fibrosis through NF‑κB signaling pathway‑mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. Diosgenin, a plant-derived sapogenin, exhibits antiviral activity in vitro against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioscin and its aglycone diosgenin
An In-depth Technical Guide to Dioscin (B1662501) and its Aglycone Diosgenin (B1670711) for Researchers and Drug Development Professionals
Introduction
This compound, a natural steroidal saponin (B1150181), and its aglycone, diosgenin, are phytochemicals predominantly found in plants of the Dioscorea (wild yam) and Trigonella (fenugreek) genera.[1][2][3] Historically used in traditional medicine, these compounds have garnered significant scientific interest for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, lipid-lowering, and hepatoprotective effects.[3][4][5] After oral administration, this compound is primarily metabolized into diosgenin, which is considered the main active component responsible for many of its biological effects.[3]
The anticancer properties of this compound and diosgenin are particularly noteworthy. They exert their effects by modulating a multitude of cellular signaling pathways that are critical to cancer cell proliferation, survival, apoptosis (programmed cell death), and metastasis.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of these promising natural compounds.
Chemical Structure and Properties
This compound (C45H72O16) is a glycoside, consisting of a steroidal aglycone, diosgenin, linked to a trisaccharide chain. Diosgenin (C27H42O3) is the sapogenin backbone and is a key precursor in the pharmaceutical industry for the synthesis of various steroidal drugs.[1][6] The biosynthesis of these compounds in plants originates from the cyclization of squalene, following a pathway similar to cholesterol synthesis.[1]
Anticancer Mechanisms of Action
This compound and diosgenin are multi-target agents that interfere with carcinogenesis by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival.
Induction of Apoptosis
Apoptosis is a primary mechanism through which this compound and diosgenin exert their anticancer effects. They can trigger this process through both intrinsic and extrinsic pathways.
3.1.1 Intrinsic (Mitochondrial) Apoptosis Pathway
A primary mechanism involves the generation of intracellular reactive oxygen species (ROS).[7][8] This oxidative stress leads to a cascade of events including the disruption of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the modulation of Bcl-2 family proteins—specifically, the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bak.[7][9][10] This cascade culminates in the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[7][10]
Caption: this compound-induced intrinsic apoptosis pathway.
3.1.2 Extrinsic (Death Receptor) Apoptosis Pathway
This compound can also enhance the extrinsic apoptosis pathway by sensitizing cancer cells to ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[11] This sensitization is achieved by downregulating the expression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP) and Bcl-2, which normally inhibit death receptor signaling.[11]
Caption: this compound-mediated sensitization to TRAIL-induced apoptosis.
3.1.3 Caspase-Independent Apoptosis
In certain cancer cell types, this compound can trigger a caspase-independent form of apoptosis.[9] This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its subsequent translocation to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation.[9]
Caption: Caspase-independent apoptosis via AIF translocation.
Cell Cycle Arrest
This compound and diosgenin can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints. This compound has been shown to cause S-phase arrest by modulating the expression of DNA Topoisomerase I, p53, CDK2, and Cyclin A.[7] Diosgenin has been reported to induce arrest in the G0/G1 phase.[10][12]
Modulation of Pro-Survival Signaling Pathways
The anticancer activity of these compounds is also linked to their ability to inhibit key signaling pathways that cancer cells exploit for growth and survival.
-
PI3K/Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and mTOR, key components of this critical pro-survival pathway.[13][14] This inhibition leads to reduced cell proliferation, growth, and can reverse the epithelial-mesenchymal transition (EMT), a process involved in metastasis.[14]
-
MAPK Pathways: These compounds have complex effects on the mitogen-activated protein kinase (MAPK) family (p38, JNK, ERK). Activation of the pro-apoptotic p38 and JNK pathways, coupled with modulation of the pro-proliferative ERK pathway, contributes to their anticancer effects.[13][15][16]
-
NF-κB and STAT3 Pathways: Diosgenin has been shown to suppress the activation of NF-κB and STAT3, two transcription factors that play crucial roles in inflammation, cell proliferation, and survival.[1][4][10]
Caption: Inhibition of key pro-survival signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of this compound and diosgenin in different cancer models.
Table 1: Cytotoxicity of this compound and Diosgenin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-small cell lung | ~5.0 (48h) | [17] |
| This compound | HCC827 | Non-small cell lung | ~2.5 (48h) | [17] |
| This compound | Caki | Human renal cancer | ~2.0 (24h) | [11] |
| This compound | C6 | Glioma | Not specified | [7] |
| Diosgenin Derivative (8) | HepG2 | Hepatocellular carcinoma | 1.9 (72h) | [12] |
| Diosgenin | MCF-7 | Breast | Not specified | [1][10] |
Table 2: Effect of this compound on Apoptosis and Protein Expression in C6 Glioma Cells
| Treatment | Parameter | Result | Citation |
| This compound | ROS Generation | Significant Increase | [7] |
| This compound | Bcl-2 Expression | Downregulated | [7] |
| This compound | Bax Expression | Upregulated | [7] |
| This compound | Caspase-9 Activity | Increased | [7] |
| This compound | Caspase-3 Activity | Increased | [7] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the anticancer effects of this compound and diosgenin.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or diosgenin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound/diosgenin for a specified time.
-
Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V(-)/PI(-) = Viable cells
-
Annexin V(+)/PI(-) = Early apoptotic cells
-
Annexin V(+)/PI(+) = Late apoptotic/necrotic cells
-
Caption: Workflow for apoptosis analysis via flow cytometry.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
are potent, naturally occurring compounds with significant anticancer activity.[6][18] Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit multiple pro-survival signaling pathways makes them attractive candidates for cancer therapy.[1][2] The preclinical data are compelling, demonstrating efficacy across a range of cancer types.
However, challenges remain for their clinical translation, primarily related to poor bioavailability and the need for more extensive in vivo efficacy and safety studies.[19] Future research should focus on the development of novel formulations, such as nanoparticles, to improve drug delivery and pharmacokinetic profiles.[6] Furthermore, investigating the potential of this compound and diosgenin as adjuvants to sensitize tumors to conventional chemotherapy or targeted therapies is a promising avenue that warrants further exploration.[1][6] Continued research will be crucial to fully realize the therapeutic potential of these compounds in clinical oncology.
References
- 1. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review | MDPI [mdpi.com]
- 2. Cancer chemopreventive and therapeutic effects of diosgenin, a food saponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Advances in study of this compound--a natural product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the pharmacological activities and mechanisms of diosgenin [cjnmcpu.com]
- 5. This compound: A review on pharmacological properties and therapeutic values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against coronary heart disease by reducing oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 18. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound and diosgenin: Insights into their potential protective effects in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Traditional uses of Dioscin in Chinese medicine
An In-depth Technical Guide to the Traditional and Modern Uses of Dioscin (B1662501) in Chinese Medicine
Introduction
This compound, a steroidal saponin, is a prominent bioactive compound traditionally sourced from various medicinal plants utilized in Chinese medicine.[1][2][3] For centuries, practitioners of Traditional Chinese Medicine (TCM) have harnessed the therapeutic properties of herbs rich in this compound, primarily from the rhizomes of plants in the Dioscorea genus, commonly known as yams.[4][5][6] These plants, including Dioscorea nipponica Makino and Dioscorea zingiberensis C.H. Wright, are foundational to numerous traditional remedies.[1][3][7]
In TCM, these herbs were traditionally prescribed for a range of ailments, valued for their roles as expectorants, for relaxing muscles, stimulating blood circulation, aiding digestion, and promoting diuresis.[1][3] Modern pharmacological research has not only validated many of these traditional applications but has also unveiled a broader spectrum of activities, including anti-inflammatory, anti-tumor, hepatoprotective, and lipid-lowering effects.[1][3][8] After oral administration, this compound is metabolized into diosgenin, which is considered the primary active ingredient and serves as a crucial precursor for the synthesis of steroid hormone drugs.[1][3]
This technical guide provides a comprehensive overview of this compound, bridging its historical use in TCM with contemporary scientific understanding. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacological actions, relevant experimental protocols, and the molecular pathways it modulates.
Traditional Uses and Botanical Sources in Chinese Medicine
In the framework of Traditional Chinese Medicine, the application of herbs is guided by their perceived effects on the body's vital energy (Qi), blood, and organ systems. This compound-containing plants have been traditionally used to treat conditions associated with what TCM describes as "dampness," "stagnation," and "deficiency."
| Plant Species (Genus Dioscorea) | Traditional Chinese Name | Traditional Uses |
| Dioscorea nipponica | Chuan Shan Long (穿山龍) | Vitalizing blood, relaxing tendons, promoting fluid metabolism, dispersing phlegm; primarily for arthralgia in the lower back and legs.[6] |
| Dioscorea zingiberensis | Huang Jiang (黄姜) | Treatment for lung heat, pyretic stranguria, anthracia, and coronary heart disease.[4] |
| Dioscorea bulbifera | Huang Yao Zi (黄药子) | Used for thyroid diseases, cancers, eczema, and bronchitis. Caution is advised due to potential liver damage.[5][6] |
| Dioscorea japonica | Shan Yao (山药) | Tonifying spleen and kidney qi and yin; used for diarrhea, lack of appetite, fatigue, thirst, and sweating.[4][6] |
Modern Pharmacological Activities and Mechanisms
Modern research has elucidated the molecular mechanisms underlying the therapeutic effects of this compound observed in TCM. These studies reveal that this compound is a multi-target compound, influencing various signaling pathways involved in inflammation, cancer, metabolic disorders, and organ protection.
Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases. This compound has demonstrated significant anti-inflammatory properties through the modulation of several signaling pathways.
-
TLR2/MyD88/NF-κB Pathway: this compound can inhibit the Toll-like receptor 2 (TLR2)/MyD88/NF-κB signaling pathway.[9][10] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby mitigating the inflammatory response in conditions like systemic inflammatory response syndrome.[10]
-
LXRα Activation: In the context of osteoarthritis, this compound exerts anti-inflammatory effects by activating the Liver X Receptor α (LXRα).[11] This activation suppresses the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) and downregulates matrix metalloproteinases (MMP1, MMP3), which are involved in cartilage degradation.[11]
Caption: this compound's inhibition of the TLR2/MyD88/NF-κB pathway.
Anticancer Activity
This compound has emerged as a promising candidate in oncology due to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell types.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in lung adenocarcinoma and breast cancer cells, leading to cell cycle arrest and reduced proliferation.[12][13][14]
-
VEGFR2 and MAPK Pathways: In ovarian cancer, this compound suppresses cell viability by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and inhibiting the PI3K/AKT/p38 MAPK signaling pathways.[15]
-
Notch1 Pathway: Studies on colorectal cancer cells have revealed that this compound can inhibit cell viability, migration, and invasion by suppressing the Notch1 signaling pathway.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. brieflands.com [brieflands.com]
- 5. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscorea Used in Chinese Medicine with the Example of Qianjin Zhidai Wan [itmonline.org]
- 7. This compound improves postmenopausal osteoporosis through inducing bone formation and inhibiting apoptosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
Dioscin in Metabolic Syndrome: A Technical Guide for Researchers
Abstract
Metabolic syndrome, a constellation of conditions including insulin (B600854) resistance, dyslipidemia, obesity, and hypertension, presents a significant global health challenge. Dioscin (B1662501), a natural steroidal saponin (B1150181), has emerged as a promising multi-target agent for the management of metabolic syndrome. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound. It details the molecular mechanisms of action, focusing on key signaling pathways such as AMP-activated protein kinase (AMPK), insulin signaling (IRS-1/PI3K/Akt), and farnesoid X receptor (FXR). This document offers a comprehensive summary of quantitative data from pertinent in vivo and in vitro studies, presented in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows to facilitate future research and drug development in this field.
Introduction
This compound is a glycoside saponin predominantly found in plants of the Dioscorea genus, commonly known as yams.[1] It has a long history in traditional medicine and is now gaining significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and metabolic regulatory effects.[1][2] Metabolic syndrome is characterized by a cluster of metabolic abnormalities that increase the risk of developing cardiovascular disease and type 2 diabetes. The multifaceted nature of this syndrome necessitates therapeutic agents with pleiotropic effects. This compound has been shown to favorably modulate several components of metabolic syndrome, including obesity, hyperglycemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[3][4]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the current state of research on this compound for metabolic syndrome and providing practical information for designing and conducting further studies.
Molecular Mechanisms of Action
This compound exerts its beneficial effects on metabolic syndrome by modulating several key signaling pathways involved in energy homeostasis, glucose and lipid metabolism, and inflammation.
Activation of the SIRT1/AMPK Signaling Pathway
A primary mechanism by which this compound improves metabolic health is through the activation of the SIRT1/AMPK signaling pathway.[4] AMPK acts as a cellular energy sensor.[5] Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation.[5][6]
Studies have shown that this compound treatment increases the phosphorylation of AMPK and ACC in both adipocytes and hepatocytes.[5] This activation leads to the downregulation of lipogenic transcription factors like sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes, including fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD1).[4] Concurrently, it upregulates genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1).[4] The activation of this pathway is often linked to the upstream regulator Sirtuin 1 (SIRT1), which this compound has also been shown to modulate.[4]
Figure 1: this compound activates the SIRT1/AMPK signaling pathway.
Enhancement of Insulin Signaling
Insulin resistance is a cornerstone of metabolic syndrome. This compound has been demonstrated to improve insulin sensitivity in adipose tissue and liver.[7] It achieves this by modulating the insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[7] In states of insulin resistance, this pathway is often impaired. This compound treatment has been shown to reverse the high-fat diet-induced downregulation of IRS-1, PI3K, and Akt phosphorylation.[7] Enhanced Akt signaling promotes glucose uptake, primarily through the translocation of glucose transporter 4 (GLUT4) to the cell membrane, and increases glycogen (B147801) synthesis.
Figure 2: this compound enhances the IRS-1/PI3K/Akt insulin signaling pathway.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key feature of metabolic syndrome. This compound exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways. It has been shown to suppress the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] Additionally, this compound can down-regulate MAPK phosphorylation levels, further contributing to its anti-inflammatory effects.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical studies.
In Vivo Studies
Table 1: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Model | Treatment | Duration | Result | Reference |
| Body Weight | C57BL/6J Mice | HFD + this compound (50 mg/kg) | 4 weeks | Significant reduction compared to HFD group | |
| C57BL/6J Mice | HFD + this compound (100 mg/kg) | 7 weeks | Markedly inhibited weight gain vs. HFD group | ||
| C57BL/6J Mice | HFD + this compound (20, 40, 80 mg/kg) | 10 weeks | Significant decrease vs. HFD group | [7] | |
| Fasting Blood Glucose | ob/ob Mice | This compound (80 mg/kg) | - | Significantly decreased vs. ob/ob model | [7] |
| C57BL/6J Mice | HFD + this compound (80 mg/kg) | - | Significantly decreased vs. HFD model | [7] | |
| HOMA-IR | C57BL/6J Mice | HFD + this compound (5, 10, 20 mg/kg) | 18 weeks | Dose-dependent decrease vs. HFD group | [9] |
| Adipo-IR | C57BL/6J Mice | HFD + this compound (5, 10, 20 mg/kg) | 18 weeks | Dose-dependent decrease vs. HFD group | [9] |
| Serum TNF-α | C57BL/6J Mice | HFD + Diosgenin (DG) | 6 weeks | ~4-fold decrease vs. HFD group | [10] |
| Serum IL-6 | C57BL/6J Mice | HFD + Diosgenin (DG) | 6 weeks | ~4-fold decrease vs. HFD group | [10] |
| LDL Cholesterol | C57BL/6J Mice | HFD + Diosgenin (100 & 200 mg/kg) | 7 weeks | Significant decrease vs. HFD group | [5] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; Adipo-IR: Adipose Insulin Resistance; DG: Diosgenin, the aglycone of this compound.
In Vitro Studies
Table 2: Effects of this compound in Cellular Models of Metabolic Dysfunction
| Parameter | Cell Line | Model | Treatment | Result | Reference |
| Lipid Accumulation | 3T3-L1 | MDI-induced adipogenesis | This compound (up to 4 µM) | Suppressed lipid accumulation | [11] |
| Triglyceride Content | LO2 cells | Palmitic Acid (PA)-induced | Diosgenin (DSG) | Significantly reduced intracellular TG | [12] |
| p-AMPK/AMPK Ratio | 3T3-L1 | MDI-induced adipogenesis | This compound | Increased phosphorylation | |
| LO2 cells | PA-induced | DSG | Upregulated expression | [12] | |
| p-ACC/ACC Ratio | 3T3-L1 | MDI-induced adipogenesis | This compound | Increased phosphorylation | |
| LO2 cells | PA-induced | DSG | Upregulated expression | [12] | |
| SREBP-1c Expression | LO2 cells | PA-induced | DSG | Inhibited expression | [12][13] |
| FAS Expression | LO2 cells | PA-induced | DSG | Inhibited expression | [12][13] |
| Glucose Uptake | LO2 cells | PA-induced | DSG (0.1, 1, 10 µM) | Significant increase vs. PA model | [12] |
MDI: Methylisobutylxanthine, Dexamethasone, Insulin; DSG: Diosgenin.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research for metabolic syndrome.
In Vivo Model: High-Fat Diet-Induced Obesity in Mice
-
Animals: Male C57BL/6J mice, 5-6 weeks old, are commonly used.[7][9]
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to standard chow and water.
-
Diet Induction:
-
This compound Administration:
-
Prepare this compound suspension in a vehicle such as 0.5% carboxymethylcellulose sodium.
-
Administer this compound daily via oral gavage at doses ranging from 20 to 100 mg/kg body weight.[7] The treatment period typically runs concurrently with the HFD feeding for a specified duration (e.g., 7-12 weeks).
-
-
Outcome Measures:
-
Body Weight and Food Intake: Monitor weekly.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast (6-16 hours), administer a 2 g/kg glucose solution via oral gavage.[14][15] Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.[14]
-
Serum Analysis: At the end of the study, collect blood via cardiac puncture. Analyze serum for levels of insulin, triglycerides, total cholesterol, LDL-c, HDL-c, and inflammatory cytokines (TNF-α, IL-6) using commercial ELISA kits.
-
Tissue Analysis: Harvest liver and adipose tissues. A portion can be fixed in 10% formalin for histological analysis (H&E staining), and the remainder snap-frozen in liquid nitrogen for subsequent Western blot or RT-qPCR analysis.
-
Figure 3: Typical experimental workflow for in vivo HFD mouse studies.
In Vitro Model: Adipocyte Differentiation of 3T3-L1 Cells
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation:
-
Grow cells to 100% confluence. Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin - MDI).[1]
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).[1]
-
On Day 4, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS.
-
Full differentiation is typically observed by Day 8-10.
-
-
This compound Treatment: Add this compound (e.g., 0-4 µM) to the culture medium concurrently with the MDI induction cocktail and maintain throughout the differentiation process.
-
Outcome Measures:
-
Lipid Accumulation: On Day 8, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. Quantify by eluting the stain with isopropanol (B130326) and measuring absorbance.
-
Gene Expression: Extract total RNA and perform RT-qPCR to measure the expression of adipogenic markers (e.g., PPARγ, C/EBPα) and lipogenic genes (e.g., FAS, SREBP-1c).
-
Protein Analysis: Perform Western blot to measure the protein levels and phosphorylation status of key signaling molecules like AMPK and ACC.
-
In Vitro Model: Palmitic Acid-Induced Hepatocyte Steatosis and Insulin Resistance
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2, LO2) in DMEM or MEM with 10% FBS.
-
Model Induction:
-
This compound Treatment: Pre-treat or co-treat cells with various concentrations of this compound (or its aglycone, diosgenin) during the PA incubation period.
-
Outcome Measures:
-
Triglyceride Content: Lyse the cells and measure intracellular triglyceride levels using a commercial colorimetric assay kit.
-
Insulin Signaling: After treatment, stimulate cells with insulin (e.g., 100 nM for 30 minutes). Lyse the cells and perform Western blot analysis for p-Akt (Ser473) and total Akt to assess insulin sensitivity.
-
Glucose Production: To measure hepatic glucose output, incubate cells in glucose-free medium with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate) with or without insulin. Measure the glucose concentration in the medium.[6]
-
Gene/Protein Expression: Analyze the expression of genes and proteins involved in lipogenesis (SREBP-1c, FAS) and fatty acid oxidation (CPT1A, p-AMPK) via RT-qPCR and Western blot.
-
Key Molecular Biology Protocols
-
Western Blotting:
-
Lyse cells or homogenized tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-SREBP-1c, anti-β-actin) overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.
-
Wash and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.
-
Visualize bands using an ECL chemiluminescence reagent and quantify band density using software like ImageJ.
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
Extract total RNA from cells or tissues using TRIzol reagent or a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Perform qPCR using SYBR Green master mix on a real-time PCR system.
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Analyze relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like β-actin or GAPDH.
-
Example Primer Sequences (Mouse):
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for metabolic syndrome. Its ability to modulate multiple key pathways, including AMPK, insulin signaling, and inflammatory responses, makes it an attractive candidate for addressing the complex pathophysiology of this condition. The quantitative data consistently demonstrate its efficacy in improving metabolic parameters in both animal and cellular models.
Future research should focus on several key areas. While numerous preclinical studies exist, there is a notable lack of high-quality clinical trials to establish the safety and efficacy of this compound in humans.[16] Pharmacokinetic and bioavailability studies are also crucial to determine optimal dosing and formulation. Further investigation into the specific molecular interactions of this compound with its targets will provide a more refined understanding of its mechanisms and may lead to the development of more potent derivatives. The detailed protocols and compiled data herein provide a solid foundation for researchers to build upon these future investigations.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterostilbene reverses palmitic acid mediated insulin resistance in HepG2 cells by reducing oxidative stress and triglyceride accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMP-activated Protein Kinase Activation Increases Phosphorylation of Glycogen Synthase Kinase 3β and Thereby Reduces cAMP-responsive Element Transcriptional Activity and Phosphoenolpyruvate Carboxykinase C Gene Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Dioscin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of in silico molecular docking studies conducted on Dioscin (B1662501), a natural steroidal saponin (B1150181) with significant therapeutic potential. This document outlines the molecular targets of this compound, the methodologies employed in computational docking studies, and the associated signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Introduction to this compound and In Silico Docking
This compound, a glycoside of diosgenin, has been the subject of extensive research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein. This approach provides valuable insights into the molecular basis of a drug's mechanism of action and can accelerate the identification of potent therapeutic agents.
Molecular Targets of this compound Identified Through In Silico Docking
A variety of protein targets have been identified for this compound through in silico docking studies, spanning different therapeutic areas.
Anticancer Targets
-
B-cell lymphoma 2 (Bcl-2): this compound has been shown to have a high binding affinity for the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound can disrupt its function, leading to the induction of apoptosis in cancer cells. This interaction is a key mechanism behind this compound's anticancer properties.[2]
-
Epidermal Growth Factor Receptor (EGFR): Docking studies have revealed that this compound can bind to EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[3] Inhibition of EGFR signaling can impede cancer cell proliferation and survival.[3][4] this compound's interaction with EGFR has been shown to downregulate downstream signaling pathways such as PI3K/AKT and MEK/ERK.[1][5]
Antiviral Targets
-
SARS-CoV-2 Spike Protein: In the context of the COVID-19 pandemic, in silico studies explored the potential of natural compounds to inhibit SARS-CoV-2. This compound was identified as a potential inhibitor of the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells. Docking simulations showed that this compound can bind to the receptor-binding domain (RBD) of the spike protein, potentially interfering with its interaction with the human ACE2 receptor.[6]
-
Influenza A Virus (IAV) Proteins: this compound has been investigated as a potential antiviral agent against influenza A virus. Molecular docking studies have shown that this compound exhibits strong binding affinities for key IAV proteins, including Hemagglutinin (HA), Neuraminidase (NA), and Non-structural protein 1 (NS1).[7]
Other Targets
Through inverse docking approaches, a broader range of potential protein targets for this compound has been identified, including:
These findings suggest that this compound may have a multi-targeted therapeutic effect.
Quantitative Docking Data
The binding affinity of this compound to its various molecular targets is a key quantitative measure obtained from in silico docking studies. This data is typically expressed as binding energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction.
| Target Protein | PDB ID(s) | Ligand | Docking Software | Binding Energy (kcal/mol) | Reference |
| B-cell lymphoma 2 (Bcl-2) | Not Specified | This compound | Not Specified | -52.21 (MM/GBSA), -9.18 (MM/PBSA) | [2] |
| SARS-CoV-2 Spike Protein (RBD) | 6LZG | This compound | PyRx | -8.8 | [6] |
| SARS-CoV-2 Spike-ACE2 Complex | 6LZG | This compound | PyRx | -8.9 | [6] |
| Influenza A HA | 4EDB | Diosmin | Not Specified | -10.6 | [7] |
| Influenza A NA | 3NSS | Diosmin | Not Specified | -10.0 | [7] |
| SARS-CoV-2 Mpro | 6W63 | Diosmin | Maestro 12.4 | -10.16 | [11][12] |
| SARS-CoV-2 SGp-RBD | Not Specified | Diosmin | Maestro 12.4 | -11.52 | [11][12] |
| SARS-CoV-2 ACE-2 | Not Specified | Diosmin | Maestro 12.4 | -9.75 | [11][12] |
| SARS-CoV-2 RdRp | Not Specified | Diosmin | Maestro 12.4 | -11.25 | [11][12] |
| SARS-CoV-2 NSP-15 | Not Specified | Diosmin | Maestro 12.4 | -10.25 | [11][12] |
Experimental Protocols for In Silico Docking
The following sections provide a generalized yet detailed methodology for performing molecular docking studies with this compound, based on commonly used software in the cited research.
Software and Resources
-
Molecular Docking Software: AutoDock Vina, Schrodinger Suite (Glide), PyRx
-
Visualization Software: PyMOL, Discovery Studio
-
Protein Structure Database: RCSB Protein Data Bank (PDB)
-
Ligand Structure Database: PubChem
Step-by-Step Docking Protocol (AutoDock Vina Example)
This protocol outlines a typical workflow for docking this compound to a target protein using AutoDock Vina.
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound from the PubChem database in SDF format.
-
Use a molecular modeling software like ChemBio3D to perform energy minimization of the ligand structure.
-
Convert the ligand file to the PDBQT format using AutoDockTools. This step adds Gasteiger charges and defines rotatable bonds.
Step 2: Protein Preparation
-
Download the 3D crystal structure of the target protein (e.g., Bcl-2, EGFR) from the PDB database.
-
Use a visualization tool like PyMOL or Discovery Studio to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands or ions.
-
Adding polar hydrogens.
-
Repairing any missing residues or atoms.
-
-
Save the cleaned protein structure as a PDB file.
-
Convert the PDB file to the PDBQT format using AutoDockTools, which adds Kollman charges.
Step 3: Grid Box Generation
-
Identify the binding site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. For example, for a known binding pocket, the grid box should be centered on the bound ligand and have dimensions large enough to allow for conformational flexibility of the docked ligand.
Step 4: Docking Simulation
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina simulation from the command line. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher value increases the chance of finding the optimal binding pose but also increases the computation time.
Step 5: Analysis of Results
-
The output file from Vina will contain the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).
-
Use PyMOL or Discovery Studio to visualize the docking results. This allows for the detailed examination of the interactions between this compound and the amino acid residues in the protein's binding site, such as hydrogen bonds and hydrophobic interactions.
Signaling Pathways Modulated by this compound
The interaction of this compound with its molecular targets, as predicted by in silico docking, can trigger a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating the complete mechanism of action of this compound.
Apoptosis Pathway
This compound's binding to Bcl-2 inhibits its anti-apoptotic function, leading to the activation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[2][3]
EGFR Signaling Pathway
By inhibiting EGFR, this compound can block the activation of downstream pathways like PI3K/AKT and MEK/ERK, which are critical for cancer cell growth, proliferation, and survival.[1][5]
NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][13] This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.
Conclusion and Future Perspectives
In silico docking studies have been instrumental in identifying and characterizing the molecular targets of this compound and have provided a rational basis for its observed pharmacological effects. The data summarized in this guide highlights the multi-targeted nature of this compound, with significant interactions in anticancer, antiviral, and anti-inflammatory pathways. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to further investigate this compound or similar natural products.
Future studies should focus on validating these in silico findings through in vitro and in vivo experiments. More detailed structural studies, such as X-ray crystallography of this compound in complex with its target proteins, would provide definitive evidence of the binding modes predicted by docking simulations. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can offer deeper insights into the dynamic nature of this compound-protein interactions and the allosteric effects that may modulate protein function. Continued research in this area will undoubtedly pave the way for the development of this compound and its derivatives as novel therapeutic agents.
References
- 1. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibiting EGFR-mediated Survivin expression promotes apoptosis in oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent anti-inflammatory effect of this compound mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diosmetin triggers cell apoptosis by activation of the p53/Bcl-2 pathway and inactivation of the Notch3/NF-κB pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking Based Identification of Bioactive Diosmin as Potential Multi-Targeted Anti SARS-Cov-2 Agent [scielo.org.mx]
- 13. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dioscin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a natural steroidal saponin, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive analysis of the signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development. The document summarizes quantitative data, details key experimental protocols, and visualizes the complex signaling networks involved in this compound's mechanism of action.
Quantitative Data: Anti-proliferative Activity of this compound
This compound exhibits cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to this compound treatment.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 33.55 | 24 |
| 3.23 | 72 | ||
| MCF-7 | Estrogen Receptor-Positive | 11.03 | 24 |
| 2.50 | 72 | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | Not Specified |
| MDA-MB-435 | Melanoma (historically misidentified as breast cancer) | 2.6 | Not Specified |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | 4.2 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | 1-2 (effective dose) | 24-48 |
| NCI-H460 | Large Cell Lung Cancer | Not Specified | Not Specified |
| H1650 | Non-Small Cell Lung Cancer | 1.7 | Not Specified |
| PC9GR | Non-Small Cell Lung Cancer | 2.1 | Not Specified |
| CL97 | Non-Small Cell Lung Cancer | 4.1 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | 4.3 | Not Specified |
| Glioblastoma | |||
| U251 | Glioblastoma | 4.931 | 24 |
| 1.172 | 48 | ||
| 1.061 | 72 | ||
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 7.5 | Not Specified |
| K562/ADR | Adriamycin-resistant Leukemia | Not Specified | Not Specified |
| Cervical Cancer | |||
| HeLa | Cervical Adenocarcinoma | 4.5 | Not Specified |
| Ovarian Cancer | |||
| SKOV3 | Ovarian Adenocarcinoma | Not Specified | Not Specified |
| Colorectal Cancer | |||
| HCT116 | Colorectal Carcinoma | ~35 | 24 |
| Hepatocellular Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | 8.34 | Not Specified |
| 6.65 | Not Specified | ||
| Bel-7402 | Hepatocellular Carcinoma | Not Specified | Not Specified |
Core Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary pathways affected are the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway at multiple levels.[3] It downregulates the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival.[3] This inhibitory effect is a key mechanism behind this compound's anti-cancer activity.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38, JNK, and ERK subfamilies, plays a crucial role in cellular responses to external stimuli, regulating processes like apoptosis and inflammation. This compound has been observed to activate the pro-apoptotic p38 MAPK and JNK pathways, often triggered by an increase in reactive oxygen species (ROS).[1][4] This activation leads to a cascade of events culminating in programmed cell death.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκB-α, which sequesters NF-κB in the cytoplasm.[5][6][7] This inhibition contributes to the anti-inflammatory and pro-apoptotic effects of this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify this compound-induced apoptosis.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
References
- 1. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of Diosgenin and Its Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Integrating experimental and network pharmacology to explore the pharmacological mechanisms of this compound against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism and inhibitory targets of this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity of Dioscin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioscin (B1662501), a natural steroidal saponin (B1150181) found in various plants of the Dioscorea genus, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and lipid-lowering effects. As with any compound intended for therapeutic use, a thorough evaluation of its safety profile, particularly its genotoxic potential, is paramount. This technical guide provides a comprehensive overview of the available genotoxicity studies on this compound and its aglycone, diosgenin (B1670711). The document summarizes key findings from various assays, details experimental methodologies, and presents signaling pathways implicated in this compound-induced DNA damage. While extensive research has focused on the anti-cancer properties of this compound, which are often linked to its ability to induce DNA damage in tumor cells, standardized genotoxicity studies for safety assessment are less prevalent in publicly available literature. This guide synthesizes the existing data to provide a consolidated resource for researchers and drug development professionals.
Overview of Genotoxicity Findings
The genotoxic potential of this compound and its related compounds has been investigated using a variety of in vitro and in vivo assays. The available evidence suggests that this compound can induce DNA damage, which appears to be a key mechanism in its anti-cancer activity. However, the broader genotoxic profile, especially concerning mutagenicity and clastogenicity in non-cancerous cells, requires further comprehensive evaluation.
A safety assessment of Dioscorea Villosa (Wild Yam) root extract, which contains this compound, reported that genotoxicity assays in bacterial and mammalian systems were generally negative. A notable exception was a positive result in the Ames test with Salmonella typhimurium strain TA1537 at a single dose level using the plate incorporation method, but not with a preincubation method[1]. This suggests a potential for frameshift mutations under specific metabolic conditions. However, a study on a water extract of Dioscorea Rhizome showed no mutagenic activity in an Ames test, and no clastogenic effects in an in vitro chromosome aberration test or an in vivo micronucleus test[2][3].
Studies focusing on the anti-cancer effects of this compound have demonstrated its ability to cause DNA damage in various cancer cell lines, including glioblastoma, cervical, and oral squamous carcinoma cells[4][5][6]. This DNA damage is often associated with the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways[4][5]. The comet assay has been a primary tool in demonstrating this DNA-damaging effect[5].
For diosgenin, the aglycone of this compound, studies have shown genotoxic and mutagenic effects in HepG2 cells, as demonstrated by the comet assay and the cytokinesis-block micronucleus assay[7].
Data Presentation: Summary of Quantitative Genotoxicity Data
The following tables summarize the available quantitative data from genotoxicity studies on this compound and related compounds. It is important to note that much of the data is derived from studies investigating the anti-cancer mechanisms of these compounds.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Test Substance | Bacterial Strains | Test Method | Concentration(s) | Metabolic Activation (S9) | Results | Reference |
| Dioscorea Villosa (Wild Yam) Root Extract | S. typhimurium TA1537 | Plate Incorporation | Not specified (single dose) | Not specified | Positive | [1] |
| Dioscorea Villosa (Wild Yam) Root Extract | S. typhimurium TA1537 | Preincubation | Not specified | Not specified | Negative | [1] |
| Dioscorea Rhizome Water Extract | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA | Pre-incubation | Up to 5000 µ g/plate | With and Without | Negative | [2][3] |
Table 2: In Vitro Mammalian Cell Genotoxicity Data
| Test Substance | Cell Line | Assay | Concentration(s) | Exposure Time | Metabolic Activation (S9) | Key Findings | Reference |
| This compound | HeLa, SiHa (Cervical Cancer) | Comet Assay | 1.25, 2.5, 5.0 µg/mL | 12 h (HeLa), 24 h (SiHa) | Not applicable | Significant increase in DNA damage | [5] |
| This compound | C6 (Glioblastoma) | Not specified | Not specified | Not specified | Not applicable | Induction of DNA damage | [4] |
| This compound | SCC15 (Oral Squamous Carcinoma) | Not specified | Not specified | Not specified | Not applicable | Induction of DNA damage | [6] |
| Diosgenin | HepG2 (Hepatocellular Carcinoma) | Comet Assay | > 30 µM | Not specified | Not applicable | Genotoxic effect observed | [7] |
| Diosgenin | HepG2 (Hepatocellular Carcinoma) | Micronucleus Assay | > 30 µM | Not specified | Not applicable | Increased micronucleus frequency | [7] |
| Dioscorea Rhizome Water Extract | Chinese Hamster Lung (CHL) cells | Chromosome Aberration | Not specified | Not specified | With and Without | No chromosomal aberrations | [2] |
Table 3: In Vivo Mammalian Genotoxicity Data
| Test Substance | Animal Model | Assay | Dose(s) | Route of Administration | Key Findings | Reference |
| Dioscorea Rhizome Water Extract | ICR Mice | Bone Marrow Micronucleus Test | Not specified | Not specified | No increase in micronuclei | [2] |
Experimental Protocols
This section provides detailed methodologies for the key genotoxicity assays cited. Where specific details for this compound studies are available, they are included. Otherwise, a general protocol based on OECD guidelines is provided.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and form colonies on a minimal medium.
General Protocol (based on OECD 471):
-
Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Methods:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Preincubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.
-
-
Dose Levels: At least five different concentrations of the test substance are used.
-
Controls: A vehicle control and positive controls (known mutagens for each strain with and without S9) are run concurrently.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations.
This compound-Specific Information: A study on Dioscorea Villosa root extract showed a positive result with strain TA1537 using the plate incorporation method, suggesting it may cause frameshift mutations. However, the preincubation method was negative[1]. A water extract of Dioscorea Rhizome was negative in the Ames test with multiple strains[2][3].
In Vitro Mammalian Cell Micronucleus Assay
Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, originating from acentric chromosome fragments or whole lagging chromosomes.
General Protocol (based on OECD 487):
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), V79, TK6, or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
This compound-Specific Information: Studies on diosgenin have shown an increased frequency of micronuclei in HepG2 cells[7]. A study on a water extract of Dioscorea Rhizome was negative in an in vitro chromosome aberration test using Chinese hamster lung cells[2].
In Vitro Mammalian Chromosomal Aberration Test
Principle: This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
General Protocol (based on OECD 473):
-
Cell Lines: Similar to the micronucleus test, cell lines like CHO, V79, or human lymphocytes are used.
-
Treatment: Cells are exposed to the test substance at a minimum of three concentrations with and without S9 metabolic activation.
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures.
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
This compound-Specific Information: A study on a water extract of Dioscorea Rhizome did not induce chromosomal aberrations in Chinese hamster lung cells[2].
Comet Assay (Single Cell Gel Electrophoresis)
Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (high salt and detergent) to remove cell membranes and histones, leaving DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with alkaline buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green), and comets are visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.
This compound-Specific Information: The comet assay has been used to demonstrate that this compound induces DNA damage in HeLa and SiHa cervical cancer cells at concentrations of 1.25, 2.5, and 5.0 µg/mL[5].
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for in vitro genotoxicity testing of this compound.
Signaling Pathway of this compound-Induced DNA Damage
Caption: Signaling pathway of this compound-induced DNA damage and apoptosis.
Conclusion
The positive Ames test result for a Dioscorea Villosa root extract with a specific bacterial strain warrants further investigation to determine the specific component responsible and the relevance of this finding to human health. Conversely, negative results from a water extract of Dioscorea Rhizome in a battery of genotoxicity tests suggest that the genotoxic potential may be influenced by the specific plant source, extraction method, and the composition of the extract.
For drug development professionals, the existing data underscores the need for a complete battery of GLP-compliant genotoxicity studies to be conducted on any this compound-based therapeutic candidate to fully characterize its safety profile. The information presented in this guide serves as a foundational resource for designing and interpreting such studies. Researchers investigating the pharmacological activities of this compound should also be cognizant of its potential to interact with DNA and the cellular DNA damage response pathways.
References
- 1. Final report of the amended safety assessment of Dioscorea Villosa (Wild Yam) root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the in vitro and in vivo genotoxicity of a Dioscorea Rhizome water extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Cervical Carcinoma HeLa and SiHa Cells through ROS-Mediated DNA Damage and the Mitochondrial Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits SCC15 cell proliferation via the RASSF1A/MST2/YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin induces genotoxic and mutagenic effects on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioscin: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioscin (B1662501), a natural steroidal saponin, has emerged as a promising pleiotropic agent with significant therapeutic potential across a spectrum of diseases. Extracted from various plants, most notably of the Dioscorea genus, this compound has been the subject of extensive early-stage research.[1] Preclinical studies highlight its potent anti-tumor, anti-inflammatory, and metabolic regulatory activities. This document provides a comprehensive overview of the foundational research on this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways and workflows.
Core Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of multiple, often interconnected, cellular signaling pathways. The primary mechanisms identified in early-stage research include the induction of apoptosis and autophagy in cancer cells, and the suppression of inflammatory responses.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated robust pro-apoptotic activity in a wide range of cancer cell lines.[2] Its action is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound triggers the mitochondrial apoptosis pathway by increasing the production of reactive oxygen species (ROS) and inducing Ca2+ release.[1] This leads to a disruption of the mitochondrial membrane potential and the release of cytochrome c.[2] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1][2] This cascade culminates in the activation of caspase-9 and the executioner caspase-3.[1][2]
-
Extrinsic Pathway: In some cancer cells, this compound can also activate the extrinsic pathway, which involves death receptors and the activation of caspase-8.[1][3]
-
Signaling Pathway Involvement: The pro-apoptotic effects of this compound are frequently mediated through the modulation of key signaling cascades, including the PI3K/Akt/mTOR, p38 MAPK, and JNK pathways.[1] It can also activate apoptosis-inducing factor (AIF) for caspase-independent apoptosis.[1][4]
Modulation of Autophagy
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. This compound's effect on autophagy appears to be context-dependent. In some cancer cells, this compound induces autophagy as a protective mechanism against apoptosis; inhibiting this autophagy enhances the cell-killing effect of this compound.[3][5][6] This process is often mediated through the inhibition of the PI3K/Akt/mTOR pathway and activation of the ERK1/2 and JNK pathways.[3] Conversely, in other contexts, such as doxorubicin-induced heart failure, this compound can ameliorate damage by inhibiting excessive autophagy.[7]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[8] This is achieved by inhibiting the expression of enzymes such as iNOS and COX-2.[8] A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8][9] this compound can also modulate other pathways, including the TLR4/MyD88 and p38 MAPK pathways, to reduce inflammation in various disease models.[1][9][10]
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 33.55 | 24 | [11] |
| 3.23 | 72 | [11] | ||
| MCF-7 | Breast Cancer | 11.03 | 24 | [11] |
| 2.50 | 72 | [11] | ||
| MDA-MB-468 | Breast Cancer | 1.53 | 48 | [12] |
| U251 | Glioblastoma | 4.93 | 24 | [13] |
| 1.17 | 48 | [13] | ||
| 1.06 | 72 | [13] | ||
| Various Osteosarcoma | Osteosarcoma | 0.66 - 2.58 | 72 | [14] |
| HaCaT (non-cancer) | Keratinocyte | ~100 | Not Specified | [1] |
Note: IC50 values can vary based on experimental conditions and specific cell line batches.
Experimental Protocols
Standardized methodologies are crucial for the evaluation of this compound's therapeutic effects. Below are detailed protocols for key in vitro experiments commonly cited in this compound research.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours to allow for adherence.[15]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO <0.1%).[11][15] Incubate for specified time periods (e.g., 24, 48, 72 hours).[11]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance (optical density) at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[15]
-
Analysis: Calculate cell viability as (OD of treated well / OD of control well) x 100%. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge at 1500 rpm for 3 minutes.[16]
-
Staining: Resuspend the cell pellet in 300-500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16][17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emissions for FITC (FL1) and PI (FL2).
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a gap created in a confluent monolayer.
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.[12]
-
Create Wound: Use a sterile 20 µL pipette tip to create a linear scratch in the monolayer.[12]
-
Wash and Treat: Wash three times with PBS to remove detached cells. Add fresh medium containing low serum (e.g., 2% FBS) with different concentrations of this compound.[12]
-
Imaging: Capture images of the scratch at time 0 and subsequent time points (e.g., 6, 18, 24 hours) using an inverted microscope.[12]
-
Analysis: Measure the area or width of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis or other signaling pathways.
-
Protein Extraction: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[12]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).
Safety Profile and Future Perspectives
This compound generally exhibits selective toxicity, with higher IC50 values in non-cancerous cells compared to cancer cells.[1] For instance, the IC50 against HaCaT keratinocytes was approximately 100 µM, significantly higher than for many cancer lines.[1] Furthermore, this compound-containing formulations have undergone Phase II clinical trials in the U.S. for diabetic neuropathy and are used in China for cardiovascular disease, indicating an acceptable safety profile in humans.[1]
Future research should focus on elucidating the complete spectrum of molecular targets, optimizing delivery systems to improve bioavailability, and conducting well-designed clinical trials to translate the vast preclinical potential of this compound into effective therapies for cancer, inflammatory disorders, and metabolic diseases.[18][19]
Conclusion
Early-stage research has firmly established this compound as a natural compound with significant therapeutic promise. Its ability to induce apoptosis and modulate autophagy in cancer cells, coupled with its potent anti-inflammatory effects, provides a strong rationale for its continued development. The data and protocols summarized in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy inhibition enhances apoptosis induced by this compound in huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy Inhibition Enhances Apoptosis Induced by this compound in Huh7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against coronary heart disease by reducing oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating experimental and network pharmacology to explore the pharmacological mechanisms of this compound against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits stem-cell-like properties and tumor growth of osteosarcoma through Akt/GSK3/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. [Effects of this compound on apoptosis in pancreatic cancer MiaPaCa-2 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: Therapeutic potential for diabetes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioscin's Role in Regulating Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a natural steroidal saponin (B1150181) found in various plants such as those from the Dioscoreaceae family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and lipid-lowering effects.[1][2] More notably, a growing body of evidence highlights its potent anti-cancer properties, which are largely attributed to its ability to induce programmed cell death, or apoptosis, in a wide array of cancer cells.[2][3][4] Apoptosis is a crucial, tightly regulated process essential for normal tissue homeostasis; its dysregulation is a hallmark of cancer. This compound exerts its pro-apoptotic effects by modulating multiple, complex signaling networks, making it a promising candidate for the development of novel cancer therapeutics.[5][6]
This technical guide provides an in-depth examination of the molecular mechanisms through which this compound regulates apoptosis. It details the core signaling pathways, summarizes key quantitative data from various studies, outlines common experimental protocols used to investigate its effects, and presents visual diagrams of the molecular interactions and experimental workflows.
Core Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through several interconnected mechanisms, primarily involving the induction of oxidative stress and the activation of both intrinsic and extrinsic apoptotic pathways.
Mitochondrial (Intrinsic) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis.[5] This pathway is initiated by intracellular stress signals, such as the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[7]
Key events include:
-
Mitochondrial Membrane Potential (ΔΨm) Disruption : this compound treatment leads to the dissipation of the mitochondrial membrane potential, a critical early event in apoptosis.[7][8]
-
Bcl-2 Family Protein Regulation : this compound alters the balance of pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xl, Mcl-1) proteins.[7][9][10] It upregulates Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[10][11]
-
Cytochrome c Release : Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[3][9]
-
Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspase-3.[7][12][13]
Death Receptor (Extrinsic) Pathway
This compound can also activate the extrinsic pathway in some cancer cells.[5][12] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
-
This compound has been shown to upregulate the expression of death receptors and their ligands, such as Fas and FasL.[1]
-
It can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), a promising anti-cancer agent, by downregulating the anti-apoptotic protein c-FLIP.[1] This allows for the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8, which then activates caspase-3.[1]
Role of Reactive Oxygen Species (ROS)
The generation of ROS is a primary mechanism responsible for the pro-apoptotic activity of this compound.[4][7]
-
This compound treatment results in the rapid accumulation of intracellular ROS.[4][7][14]
-
This elevated oxidative stress is mediated, in part, by the downregulation of antioxidant enzymes like peroxiredoxins (PRDX1 and PRDX6).[4][15]
-
ROS acts as a key upstream signaling molecule that can trigger mitochondrial damage, DNA damage, and the activation of stress-related pathways like MAPK.[7][8][16] The pro-apoptotic effects of this compound can be blocked by antioxidants such as N-acetylcysteine (NAC), confirming the critical role of ROS.[4][15]
Caspase-Independent Apoptosis
In some cellular contexts, such as breast cancer cells, this compound can induce apoptosis through a caspase-independent pathway.[17] This process involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus, where it induces DNA fragmentation.[5][17] Suppression of AIF expression has been shown to reduce this compound-induced apoptosis.[17]
Key Signaling Pathways Modulated by this compound
This compound's pro-apoptotic effects are orchestrated through its influence on several critical signaling pathways that control cell survival and death.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. This compound often induces apoptosis by inhibiting this pathway.[12][14][18]
-
This compound treatment leads to a decrease in the expression of PI3K and the phosphorylation of its downstream targets, Akt and mTOR.[18]
-
Inhibition of Akt signaling prevents the phosphorylation and inactivation of pro-apoptotic proteins and reduces the expression of survival factors. In gallbladder cancer, this compound-induced apoptosis is regulated by inhibiting ROS-mediated PI3K/AKT signaling.[14][19]
MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, JNK, and ERK, plays a dual role in regulating apoptosis depending on the stimulus and cell type. This compound predominantly activates the pro-apoptotic p38 and JNK pathways.[5][16]
-
p38 MAPK and JNK : this compound induces the phosphorylation and activation of p38 MAPK and JNK, often as a consequence of ROS generation.[8][16] These stress-activated kinases contribute to apoptosis upstream of caspase activation.[16]
-
ERK : The role of ERK in this compound-induced apoptosis can be context-dependent, though some studies report its involvement in promoting cell death.[5][12]
Regulation of Survivin
Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is associated with a poor prognosis. This compound has been found to induce apoptosis in non-small cell lung cancer (NSCLC) cells by downregulating survivin.[3] The mechanism involves promoting the ubiquitination and subsequent proteasomal degradation of survivin by enhancing its interaction with the E3 ubiquitin ligase Fbxl7.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |
| NCI-H520 | Lung Squamous Cell Carcinoma | 4.59 | 48 | [8] |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 2.05 | 48 | [8] |
| HBE | Human Bronchial Epithelial | 8.47 | 48 | [8] |
| LNCaP | Prostate Carcinoma | 1, 2, 4 (Significant Inhibition) | 24 | [10] |
Table 2: Effects of this compound on Apoptosis Rates
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | 2.5 | 28.4 ± 0.9 | 3.5 ± 0.7 | [15] |
| MiaPaCa-2 | Pancreatic Cancer | 5.0 | 49.6 ± 2.7 | 3.5 ± 0.7 | [15] |
| PC3 | Prostate Cancer | 1.4 | 12.67 | 8.11 | [20] |
| PC3 | Prostate Cancer | 2.8 | 14.25 | 8.11 | [20] |
| PC3 | Prostate Cancer | 5.6 | 17.86 | 8.11 | [20] |
| SCC15 | Oral Squamous Cell Carcinoma | 0.5 | 11.242 (Early + Late) | 8.718 (Early + Late) | [21] |
| SCC15 | Oral Squamous Cell Carcinoma | 1.0 | 20.724 (Early + Late) | 8.718 (Early + Late) | [21] |
| SCC15 | Oral Squamous Cell Carcinoma | 2.0 | 28.810 (Early + Late) | 8.718 (Early + Late) | [21] |
Table 3: Modulation of Key Apoptotic Proteins by this compound
| Cell Line | Protein | Effect of this compound | Pathway | Reference |
| Hep-2 | Bcl-2, Bcl-xl, Bak | Downregulation | Mitochondrial | [22] |
| Hep-2 | Bax, p53 | Upregulation | Mitochondrial | [22] |
| Caki | c-FLIP, Bcl-2 | Downregulation | Death Receptor / TRAIL | [1] |
| A549, HCC827 | Cleaved Caspase-3 | Upregulation | Caspase Cascade | [3] |
| A549 | Bax (in mitochondria) | Upregulation | Mitochondrial | [3] |
| A549, HCC827 | Survivin | Downregulation | Survivin Pathway | [3] |
| HL-60 | p-p38, p-JNK | Upregulation | MAPK Pathway | [16] |
| LNCaP | Cleaved Caspase-3, Bax | Upregulation | Caspase & Bcl-2 Family | [10] |
| LNCaP | Bcl-2 | Downregulation | Bcl-2 Family | [10] |
| Bel-7402 | TP53, BAX, Cleaved CASP3 | Upregulation | p53 & Mitochondrial | [11] |
| Bel-7402 | BCL2 | Downregulation | Mitochondrial | [11] |
Visualizations: Signaling Pathways and Workflows
Caption: Overview of this compound-Induced Apoptosis Pathways.
Caption: this compound's Impact on Pro-Survival & Stress Pathways.
Caption: Experimental Workflow for Apoptosis Analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study this compound-induced apoptosis, based on methodologies cited in the literature.[1][3][15][18] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement : Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining via Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting : Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing : Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial kit (e.g., FITC Annexin V Apoptosis Detection Kit).[18]
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
Sample Preparation : Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, detect the protein bands using an Enhanced Chemiluminescence (ECL) western blotting kit and an imaging system.[1]
-
Analysis : Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
JC-1 is a cationic dye that indicates mitochondrial health.
-
Cell Treatment : Seed and treat cells with this compound in a multi-well plate (black-walled plates are recommended for fluorescence measurements).
-
JC-1 Staining : Remove the treatment medium, wash cells with PBS, and incubate with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing : Remove the staining solution and wash the cells twice with assay buffer.
-
Analysis : Measure fluorescence using a flow cytometer or fluorescence microplate reader. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates, ~590 nm emission), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, ~529 nm emission). The ratio of red to green fluorescence is calculated as a measure of mitochondrial depolarization.[8]
Conclusion and Future Directions
This compound is a potent natural compound that induces apoptosis in a multitude of cancer cell types through complex and interconnected signaling pathways. Its ability to generate ROS, modulate the Bcl-2 protein family, activate caspases via both intrinsic and extrinsic pathways, and inhibit critical pro-survival signaling cascades like PI3K/Akt highlights its multifaceted anti-cancer potential.[5][6][14] Furthermore, its capacity to downregulate key anti-apoptotic proteins such as c-FLIP and survivin suggests it could be used to overcome resistance to other therapies.[1][3]
Future research should focus on several key areas:
-
In Vivo Efficacy and Safety : While many studies demonstrate in vitro effects, more comprehensive in vivo studies in relevant animal models are needed to establish the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.[7]
-
Combination Therapies : Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective cancer treatment strategies with reduced toxicity.[1]
-
Target Identification : While many pathways are implicated, precise, direct molecular targets of this compound remain to be fully elucidated. Advanced proteomic and genomic approaches could uncover novel targets.
-
Drug Delivery : Developing novel drug delivery systems for this compound could improve its bioavailability, tumor-specific targeting, and overall therapeutic index.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 4. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents the mitochondrial apoptosis and attenuates oxidative stress in cardiac H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses hepatocellular carcinoma tumor growth by inducing apoptosis and regulation of TP53, BAX, BCL2 and cleaved CASP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound relieves diabetic nephropathy via suppressing oxidative stress and apoptosis, and improving mitochondrial quality and quantity control - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. This compound Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of this compound on apoptosis in pancreatic cancer MiaPaCa-2 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induced activation of p38 MAPK and JNK via mitochondrial pathway in HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces prostate cancer cell apoptosis through activation of estrogen receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits SCC15 cell proliferation via the RASSF1A/MST2/YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells: an integrated in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Dioscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a steroidal saponin (B1150181) found predominantly in plants of the Dioscorea genus (e.g., Dioscorea zingiberensis, Dioscorea nipponica), is a precursor for the synthesis of various steroidal drugs and exhibits a range of pharmacological activities.[1][2] Traditional methods for this compound extraction are often time-consuming and require large volumes of organic solvents. Ultrasonic-assisted extraction (UAE) presents a green, efficient, and rapid alternative for the extraction of this compound.[1][3] The application of ultrasonic waves can significantly enhance extraction efficiency by disrupting plant cell walls and improving mass transfer of the target compounds into the solvent.[3][4] This document provides detailed application notes and protocols for the ultrasonic-assisted extraction of this compound, summarizing key experimental parameters and presenting quantitative data from various studies.
Principle of Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation, growth, and implosion of these cavitation bubbles generate localized high pressures and temperatures, leading to micro-jetting and shockwave phenomena at the surface of the plant material. This mechanical effect disrupts the cell walls and enhances the penetration of the solvent into the plant matrix, thereby accelerating the release of intracellular components like this compound into the solvent.[3][4] Consequently, UAE can significantly reduce extraction time and solvent consumption compared to conventional methods.[1]
Experimental Data Summary
The efficiency of ultrasonic-assisted extraction of this compound is influenced by several key parameters, including the type and concentration of the solvent, the solid-to-liquid ratio, ultrasonic frequency and power, extraction temperature, and duration. The following tables summarize quantitative data from various studies on the optimization of these parameters.
Table 1: Optimal Conditions for Ultrasonic-Assisted Ethanol (B145695) Extraction of this compound from Dioscorea zingiberensis
| Parameter | Optimal Value | Source |
| Ethanol Concentration | 65% (v/v) | [1] |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | [1][3] |
| Ultrasonic Frequency | 25.80 kHz | [1][2] |
| Extraction Time | 30 minutes | [1][3] |
| Number of Extractions | 3 | [3] |
Table 2: Influence of Surfactant on Ultrasonic-Assisted Extraction of this compound
| Parameter | Optimal Condition | Source |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | [2][5] |
| SDS Concentration | 17.408 x 10⁻³ mol/L (2 x CMC) | [5] |
| Ethanol Concentration | 30% (v/v) | [2][5] |
| Ultrasonic Frequency | 25.8 kHz | [2][5] |
| Extraction Time | 40 minutes | [2][5] |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | [2][5] |
Table 3: Comparison of Diosgenin Yield from Different Extraction Methods
| Extraction Method | Extraction Time | Diosgenin Yield (%) | Source |
| Ultrasonic-Assisted Ethanol Extraction | 30 minutes | 3.1345 | [1] |
| Conventional Solvent Extraction | 30 days | 2.4223 | [1] |
| Direct Acid Hydrolysis | 4 hours | 2.7765 | [1] |
Note: Diosgenin is the hydrolysate of this compound and is often used as the assessment criterion for extraction efficiency.[1]
Experimental Protocols
The following are detailed protocols for the ultrasonic-assisted extraction of this compound based on optimized parameters from the literature.
Protocol 1: Standard Ultrasonic-Assisted Ethanol Extraction
This protocol is based on the optimized conditions for extracting this compound from Dioscorea zingiberensis using ethanol.
Materials and Equipment:
-
Dried and powdered Dioscorea rhizomes (60-mesh)
-
Ethanol (65% v/v)
-
Ultrasonic bath or probe system with frequency and temperature control
-
Beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 10 g of powdered Dioscorea rhizomes and place it into a 250 mL beaker.
-
Add 100 mL of 65% (v/v) ethanol to achieve a solid-to-liquid ratio of 1:10.
-
Place the beaker in the ultrasonic bath.
-
Set the ultrasonic frequency to 25.80 kHz and the temperature to a controlled value (e.g., 25°C).
-
Begin sonication and extract for 30 minutes.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
For exhaustive extraction, repeat the extraction process with the residue two more times using fresh solvent.[3]
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude this compound extract.
-
The crude extract can be further purified using appropriate chromatographic techniques.
Protocol 2: Surfactant-Enhanced Ultrasonic-Assisted Extraction
This protocol utilizes a surfactant to enhance the extraction efficiency, allowing for a lower concentration of ethanol.
Materials and Equipment:
-
Dried and powdered Dioscorea rhizomes (40-60 mesh)
-
Ethanol (30% v/v)
-
Sodium Dodecyl Sulfate (SDS)
-
Ultrasonic bath or probe system
-
Beakers or flasks
-
Filtration apparatus
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Prepare a 30% (v/v) ethanol solution containing 17.408 x 10⁻³ mol/L of SDS.[5]
-
Weigh 10 g of powdered Dioscorea rhizomes and place it into a 250 mL beaker.
-
Add 100 mL of the prepared SDS-ethanol solution for a 1:10 solid-to-liquid ratio.
-
Place the beaker in the ultrasonic bath.
-
Set the ultrasonic frequency to 25.8 kHz.
-
Sonicate the mixture for 40 minutes.
-
After the extraction period, filter the mixture to separate the solid residue.
-
The filtrate, containing the extracted this compound, is then concentrated using a rotary evaporator.
-
Further purification steps can be applied as needed.
Visualizations
Experimental Workflow for Ultrasonic-Assisted Extraction of this compound
Caption: Workflow for the ultrasonic-assisted extraction of this compound.
Logical Relationship of Key Parameters in UAE
Caption: Key parameters influencing the ultrasonic-assisted extraction of this compound.
Concluding Remarks
Ultrasonic-assisted extraction is a powerful and efficient technique for the isolation of this compound from plant materials. The optimization of parameters such as solvent composition, solid-to-liquid ratio, and ultrasonic conditions is crucial for maximizing the extraction yield. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the fields of natural product chemistry and drug development to effectively utilize UAE for this compound extraction. Further downstream processing and purification will be necessary to obtain high-purity this compound for subsequent applications.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-surfactant extraction of total this compound from Dioscorea zingiberensis. C. H. Wright [finechemicals.com.cn]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Dioscin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dioscin (B1662501), a bioactive steroidal saponin (B1150181) with significant pharmacological interest. The described protocol is applicable for the determination of this compound in various matrices, including plasma and plant extracts, making it a valuable tool for pharmacokinetic studies, quality control of herbal products, and drug discovery and development. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, ensuring reliable and reproducible results.
Introduction
This compound (C45H72O16) is a naturally occurring steroidal saponin found in various plant species, notably from the Dioscorea genus. It has garnered considerable attention in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. This compound has been shown to modulate several key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Notch1 pathways.[1][2][3] Accurate and precise quantification of this compound is crucial for understanding its pharmacokinetic profile, ensuring the quality and consistency of this compound-containing products, and advancing its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and reliable method for this purpose.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide optimal separation and detection of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution. A common starting point is Acetonitrile:Water (90:10, v/v).[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 203 nm[5] or 210 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile.[6]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
For Plant Material:
-
Extraction: Extract a known weight of the powdered plant material with a suitable solvent, such as methanol or ethanol, using methods like sonication or reflux.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitution: Re-dissolve the dried extract in a known volume of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% | Intra-day: 1.5%, Inter-day: 1.8% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following tables for clear comparison.
Table 1: Linearity of this compound Standard Curve
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 380000 |
| 50 | 760000 |
| 100 | 1510000 |
| R² | 0.9998 |
Table 2: Precision and Accuracy of this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 4.98 ± 0.07 | 1.41 | 1.65 | 99.6 |
| 25 | 25.1 ± 0.35 | 1.39 | 1.52 | 100.4 |
| 75 | 74.5 ± 1.01 | 1.35 | 1.48 | 99.3 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Signaling pathways modulated by this compound.
References
- 1. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A new quantitation method of protothis compound by HPLC-ESI-MS/MS in rat plasma and its application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Quantification of Dioscin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dioscin (B1662501), a steroidal saponin (B1150181) found in various medicinal plants, has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and lipid-lowering effects. Accurate quantification of this compound in plant extracts, herbal preparations, and pharmaceutical formulations is crucial for quality control, dosage determination, and mechanistic studies. This document provides detailed application notes and protocols for the spectrophotometric quantification of this compound, a cost-effective and accessible analytical technique. Both direct UV spectrophotometry and colorimetric assays are described, offering flexibility for different laboratory settings and sample matrices.
I. UV Spectrophotometric Method
This method relies on the intrinsic ultraviolet absorbance of this compound and is suitable for relatively pure samples or extracts where interfering substances have been minimized.
Principle
This compound exhibits maximum absorbance in the UV region, typically around 201-210 nm. By measuring the absorbance of a solution at this wavelength, the concentration of this compound can be determined using a standard calibration curve.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Methanol (B129727) (HPLC or analytical grade)
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Micropipettes
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from approximately 1 to 20 µg/mL.[1][2][3]
3. Sample Preparation
-
Plant Extracts: The extraction method will vary depending on the plant material. A general approach involves extraction with a suitable solvent (e.g., methanol, ethanol), followed by filtration. The extract may require further purification steps like solid-phase extraction (SPE) to remove interfering compounds. The final extract should be dissolved in methanol.
-
Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. An amount of powder equivalent to a known quantity of this compound is dissolved in methanol, sonicated to ensure complete dissolution, and then filtered.[1][2]
4. Measurement
-
Set the UV-Vis spectrophotometer to scan from 400 nm down to 190 nm to determine the wavelength of maximum absorbance (λmax) for the this compound standard. This is expected to be around 201 nm.[1][2]
-
Use methanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard solution and the sample solutions at the determined λmax.
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the absorbance of the sample solution and the regression equation to calculate the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 201 nm | [1][2] |
| Linearity Range | 3.2 - 18.9 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.9996 | [1][2] |
| Limit of Detection (LOD) | 1.9 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 5.9 µg/mL | [1][2] |
| Accuracy (Recovery) | 97.9 - 100% | [1][2] |
II. Colorimetric Methods
Colorimetric assays involve a chemical reaction that produces a colored product, which is then quantified by measuring its absorbance in the visible region. These methods can offer greater specificity than direct UV spectrophotometry, particularly for complex samples.
A. Vanillin-Perchloric Acid Method
Principle
This method is based on the reaction of this compound (a saponin) with vanillin (B372448) in the presence of a strong acid, perchloric acid, to form a stable colored chromogen. The intensity of the color, which is proportional to the saponin concentration, is measured spectrophotometrically.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Vanillin
-
Perchloric acid (70%)
-
Methanol or Acetonitrile (B52724) (analytical grade)
-
Water bath
-
Ice bath
-
Visible Spectrophotometer or Microplate Reader
2. Preparation of Reagents
-
Vanillin Solution (5% w/v): Dissolve 0.5 g of vanillin in 10 mL of glacial acetic acid.[4]
-
This compound Standard Solutions: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). From this, prepare working standards in the range of 2-10 µg.[5]
3. Measurement
-
Pipette aliquots of the standard or sample solutions into test tubes or wells of a microplate.
-
Evaporate the solvent completely at room temperature or under a gentle stream of nitrogen.
-
Add 0.2 mL of the 5% vanillin-acetic acid solution to each tube/well and mix to dissolve the residue.[4]
-
Add 0.8 mL of perchloric acid to each tube/well.[4]
-
Incubate the mixture in a water bath at 60-65°C for 15 minutes.[4]
-
Cool the reaction mixture in an ice bath for 5 minutes to stop the reaction.[4]
-
Measure the absorbance at the λmax, which is typically around 410 nm or 544 nm depending on the specific protocol.[5][6][7] A reagent blank (containing all reagents except the standard/sample) should be used to zero the instrument.
4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the linear regression equation to determine the this compound concentration in the samples.
Quantitative Data Summary (Microplate Method)
| Parameter | Value | Reference |
| λmax | 410 nm | [5][6] |
| Linearity Range | 2 - 10 µ g/well | [5] |
| Correlation Coefficient (r²) | 0.9988 | [5] |
| Limit of Detection (LOD) | 0.6111 µg | [5] |
| Limit of Quantitation (LOQ) | 1.8518 µg | [5] |
B. Vanillin-Sulfuric Acid Method
Principle
Similar to the perchloric acid method, this assay involves the reaction of this compound with vanillin in the presence of sulfuric acid to produce a red-purple colored product.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Vanillin
-
Sulfuric acid (concentrated)
-
Methanol or Ethanol
-
Water bath
-
Ice bath
-
Visible Spectrophotometer
2. Preparation of Reagents
-
Vanillin Solution: Prepare an 8% (w/v) solution of vanillin in ethanol.
-
Sulfuric Acid Solution: 72% (v/v) sulfuric acid in water.
3. Measurement
-
Pipette the standard or sample solution into a test tube and evaporate the solvent.
-
Add 0.5 mL of the vanillin solution.
-
Add 5 mL of the sulfuric acid solution and mix well.
-
Heat the mixture in a water bath at 60°C for 10-20 minutes.[7]
-
Cool the tubes in an ice bath for 4 minutes.[7]
-
Measure the absorbance at the λmax, typically around 544 nm.[7]
Note: The vanillin-sulfuric acid assay is highly sensitive to reaction conditions such as temperature and time. Consistency is key to obtaining reproducible results.[7]
III. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the colorimetric quantification of this compound.
Caption: General workflow for colorimetric this compound quantification.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate two of the most well-documented pathways involved in its anti-cancer activity: the PI3K/Akt/mTOR pathway and the mitochondrial apoptosis pathway.
1. Inhibition of PI3K/Akt/mTOR Signaling Pathway by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
2. Induction of Mitochondrial Apoptosis by this compound
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
- 1. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism and inhibitory targets of this compound in HepG2 cells-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of Dioscin: An In Vitro MTT Assay Protocol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration. Dioscin (B1662501), a steroidal saponin (B1150181) found in various plants, has demonstrated significant cytotoxic effects against a spectrum of cancer cell lines. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways.[1][2] The MTT assay is a quantitative method to assess cell viability by measuring the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.
Principle of the MTT Assay
The MTT assay is based on the principle that viable cells with active metabolism can convert the MTT tetrazolium salt into a colored formazan product.[3] Mitochondrial enzymes, particularly succinate (B1194679) dehydrogenase, are responsible for this conversion. The resulting intracellular purple formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). A decrease in the number of viable cells, induced by a cytotoxic agent like this compound, results in a decrease in the amount of formazan produced, leading to a lower absorbance reading.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (of high purity)
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A549, H1299, SGC-7901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom sterile microplates[5]
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator, protected from light.[4]
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 11.03 | [6] |
| 72 | 2.50 | [6] | ||
| MDA-MB-231 | Breast Cancer | 24 | 33.55 | [6] |
| 72 | 3.23 | [6] | ||
| MDA-MB-468 | Breast Cancer | Not Specified | < 6 | [7] |
| H1650 | Lung Adenocarcinoma | Not Specified | 1.7 | [8] |
| PC9GR | Lung Adenocarcinoma | Not Specified | 2.1 | [8] |
| CL97 | Lung Adenocarcinoma | Not Specified | 4.1 | [8] |
| H1975 | Lung Adenocarcinoma | Not Specified | 4.3 | [8] |
| A431 | Skin Cancer | Not Specified | 45 µg/ml | [9] |
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the molecular mechanisms of this compound's action, the following diagrams have been generated.
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Caption: Key signaling pathways affected by this compound.
Discussion of this compound's Cytotoxic Mechanisms
This compound has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] A key mechanism involves the generation of reactive oxygen species (ROS).[11][12] Increased ROS levels can trigger the activation of the p38-MAPK signaling pathway, which in turn promotes apoptosis.[11]
Furthermore, this compound has been observed to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[12][13] By downregulating the phosphorylation of Akt and its downstream target mTOR, this compound can lead to the induction of apoptosis and autophagy.[13] Studies have also indicated that this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately resulting in the activation of caspases and the execution of apoptosis.[1][10]
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the in vitro cytotoxic activity of this compound. The provided protocol offers a standardized approach for researchers to assess the anticancer potential of this promising natural compound. The compiled data and pathway diagrams further elucidate the mechanisms by which this compound exerts its effects on cancer cells, providing a valuable resource for further investigation and drug development efforts.
References
- 1. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Diosmin reduces cell viability of A431 skin cancer cells through apoptotic induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of this compound in human gastric carcinoma cells through death receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dioscin as a Potent Inhibitor of Cancer Cell Migration
Introduction
Dioscin (B1662501), a natural steroidal saponin, has emerged as a promising candidate in oncology research due to its demonstrated anti-tumor properties, including the induction of apoptosis and autophagy.[1] Recent studies have highlighted its significant role in inhibiting cancer cell migration and invasion, critical processes in tumor metastasis.[1][2] These application notes provide a summary of the effects of this compound on cell migration, detailing the molecular pathways involved and presenting a protocol for the widely used Transwell migration assay to assess these effects.
Mechanism of Action
This compound exerts its anti-migratory effects by modulating several key signaling pathways involved in cell motility and invasion.[3][4] Notably, this compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK (mitogen-activated protein kinase) signaling cascades.[4][5] The MAPK pathway, including its components ERK, p38, and JNK, plays a crucial role in cell growth and metastasis.[6] this compound treatment has been observed to decrease the phosphorylation of key kinases in the MAPK pathway, thereby inhibiting its activation.[6]
Furthermore, this compound has been found to suppress the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire migratory and invasive properties.[5][6] This is achieved by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as N-cadherin and Vimentin.[5][6] The Notch signaling pathway has also been identified as a target of this compound in colorectal cancer cells, where its inhibition contributes to the suppression of cell invasion and migration.[7]
Quantitative Data Summary
The inhibitory effect of this compound on cancer cell migration has been quantified in various studies using Transwell migration assays. The data consistently demonstrates a dose-dependent reduction in the number of migrated cells upon this compound treatment.
| Cell Line | This compound Concentration | Incubation Time | % Inhibition of Migration (Relative to Control) | Reference |
| MDA-MB-231 (Breast Cancer) | 5 µM | 48 hours | 91.46% | [8] |
| MDA-MB-231 (Breast Cancer) | 10 µM | 48 hours | 99.24% | [8] |
| MCF-7 (Breast Cancer) | 5 µM | 48 hours | 94.80% | [8] |
| MCF-7 (Breast Cancer) | 10 µM | 48 hours | 98.93% | [8] |
| A549 (Lung Adenocarcinoma) | 1, 2, 4, 8 µM | 24 hours | Dose-dependent decrease | [4] |
| H1299 (Lung Adenocarcinoma) | 1, 2, 4, 8 µM | 24 hours | Dose-dependent decrease | [4] |
| HepG2 (Hepatocellular Carcinoma) | 0.5, 1, 2 µM | 24 hours | Significant inhibition with TGF-β1 induction | [6] |
| HCT116 (Colorectal Cancer) | 2.5, 5 µg/mL | Not Specified | Significant dose-dependent reduction | [7] |
Experimental Protocols
Transwell Migration Assay Protocol with this compound Treatment
This protocol outlines the steps for assessing the effect of this compound on the migratory capacity of cancer cells using a Transwell chamber (also known as a Boyden chamber).[9][10]
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) or other chemoattractants
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.2% Crystal Violet)
-
Cotton-tipped applicators
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.[9]
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.[11]
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).[9]
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[9]
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.[9]
-
To the cell suspension in the upper chamber, add the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type's migratory rate (typically ranging from 4 to 48 hours).[10]
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton-tipped applicator, gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 70% ethanol) for 10-15 minutes.[9]
-
Allow the membrane to air dry.
-
Stain the migrated cells by immersing the insert in a staining solution (e.g., 0.2% Crystal Violet) for 15-20 minutes.[12][13]
-
Gently wash the insert with distilled water to remove excess stain.
-
-
Quantification:
-
Once the membrane is dry, view it under an inverted microscope.
-
Count the number of stained, migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment condition. The results can be expressed as the percentage of migrated cells compared to the control.
-
Visualizations
References
- 1. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: Assessing Dioscin's Effect on Cell Migration Using a Wound-Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a natural steroidal saponin (B1150181) found in various plants, has demonstrated significant anti-cancer properties, including the inhibition of cell migration and invasion, which are critical processes in cancer metastasis.[1][2][3][4][5] The wound-healing assay, or scratch assay, is a straightforward and widely used method to investigate cell migration in vitro.[6][7][8] This document provides detailed application notes and protocols for utilizing the wound-healing assay to assess the dose-dependent effects of this compound on cell migration. Additionally, it summarizes quantitative data from relevant studies and illustrates the key signaling pathways involved.
Mechanism of Action: this compound's Impact on Cell Migration
This compound has been shown to inhibit cell migration in various cancer cell lines by modulating several key signaling pathways.[1][2][3][9] Notably, this compound treatment leads to the downregulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[1][2][3][9] These pathways are crucial for cell proliferation, survival, and migration. The inhibition of these pathways by this compound results in a decreased expression of downstream effectors, including matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix, a critical step in cell invasion and migration.[2][5]
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection : Choose an appropriate adherent cell line for the study (e.g., MDA-MB-231, MCF-7, A549, H1299).[1][3]
-
Cell Culture : Culture the cells in their recommended complete medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Trypsinize and count the cells. Seed the cells into 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency within 24 hours.[10] For example, plate approximately 2 x 10^5 cells per well in a 12-well plate.[10]
-
Incubation : Incubate the plates for 18-24 hours to allow the cells to form a confluent monolayer.[10]
Wound-Healing (Scratch) Assay
-
Serum Starvation (Optional but Recommended) : To minimize cell proliferation and focus on cell migration, replace the complete medium with a serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours.[11]
-
Creating the Scratch : Using a sterile 1 µL or 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.[1][4][10] A perpendicular scratch can also be made to create a cross shape.[10]
-
Washing : Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells and debris.[10]
-
This compound Treatment : Replace the PBS with a fresh low-serum medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM).[1][3] Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
Image Acquisition (Time 0) : Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[10] Mark the position of the image to ensure the same field is captured at subsequent time points.[7]
-
Incubation and Monitoring : Return the plates to the incubator and capture images of the same marked areas at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[10][12]
Data Acquisition and Analysis
-
Image Analysis : Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point for each treatment condition.
-
Quantification : The rate of cell migration can be quantified by calculating the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
-
Statistical Analysis : Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in wound closure between the control and this compound-treated groups. A p-value of < 0.05 is typically considered statistically significant.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effect of this compound on cell migration from various studies.
Table 1: Effect of this compound on Wound Closure in Breast Cancer Cells [1]
| Cell Line | This compound Concentration (µM) | Time (hours) | Relative Gap Area (%) | Inhibition of Migration (%) |
| MDA-MB-231 | 0 | 24 | 30.92 | - |
| 10 | 24 | 101.18 | 69.46 | |
| MCF-7 | 0 | 24 | 45.78 | - |
| 10 | 24 | 100.13 | 54.28 |
Table 2: Effect of this compound on Migration in Lung Adenocarcinoma Cells [3]
| Cell Line | This compound Concentration (µM) | Time (hours) | Observation |
| A549 | 0, 1, 2 | 24 | Dose-dependent inhibition of wound closure |
| H1299 | 0, 1, 2 | 24 | Dose-dependent inhibition of wound closure |
Table 3: Effect of this compound on Migration in Colorectal Cancer Cells [13]
| Cell Line | This compound Concentration (µg/mL) | Time (hours) | Wound Closure (%) |
| HCT116 | 0 | 48 | 86.23 |
| 1.25 | 48 | 72.01 | |
| 2.5 | 48 | 57.66 | |
| 5 | 48 | 18.89 |
Visualizations
Experimental Workflow
Caption: Workflow of the wound-healing assay to assess this compound's effect on cell migration.
Signaling Pathways Modulated by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of this compound in A431 cells via adjusting ATM/p53-mediated cell apoptosis, DNA damage and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wound healing assay | Abcam [abcam.cn]
- 8. youtube.com [youtube.com]
- 9. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting Apoptosis in Dioscin-Treated Cells using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection and quantification of apoptosis induced by Dioscin (B1662501), a natural steroidal saponin (B1150181) with potent anti-cancer properties.
Introduction to this compound and Apoptosis
This compound has emerged as a promising natural compound in cancer therapy due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, often involving the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][4][5] This leads to mitochondrial dysfunction, DNA damage, and the activation of key signaling pathways that culminate in apoptosis.[3][5] Understanding the pro-apoptotic efficacy of this compound is crucial for its development as a therapeutic agent.
The TUNEL assay is a widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[6][7][8] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[7][9] This labeling allows for the identification and quantification of apoptotic cells, making it an invaluable tool for assessing the cytotoxic effects of compounds like this compound.[6]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling pathways. A primary mechanism is the induction of ROS, which in turn activates downstream cascades.[2][4] This can lead to the activation of the p38-MAPK signaling pathway and the mitochondrial apoptosis pathway.[3][4] Key events in these pathways include the upregulation of pro-apoptotic proteins like Bax and Bak, the downregulation of anti-apoptotic proteins such as Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[3][10] In some cancer cells, this compound has also been shown to activate the extrinsic death receptor pathway.[3]
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Analysis of this compound-Induced Apoptosis
The following table summarizes quantitative data from various studies investigating the pro-apoptotic effects of this compound on different cancer cell lines. This data is intended for comparative purposes and highlights the dose-dependent nature of this compound's activity.
| Cell Line | This compound Concentration (µg/mL) | Apoptosis Rate (%) | Method of Quantification | Reference |
| Colorectal Cancer (HCT116) | 0 | ~5 | Flow Cytometry | [10] |
| 1.25 | ~27 | Flow Cytometry | [10] | |
| 2.5 | ~47 | Flow Cytometry | [10] | |
| 5 | ~55 | Flow Cytometry | [10] | |
| Non-Small Cell Lung Cancer (A549) | 0 | Not Specified | Annexin V/PI Staining | [11] |
| 2.5 | Significant Increase | Annexin V/PI Staining | [11] | |
| 5 | Further Increase | Annexin V/PI Staining | [11] | |
| Non-Small Cell Lung Cancer (HCC827) | 0 | Not Specified | Annexin V/PI Staining | [11] |
| 2.5 | Significant Increase | Annexin V/PI Staining | [11] | |
| 5 | Further Increase | Annexin V/PI Staining | [11] |
Experimental Protocol: TUNEL Assay for this compound-Treated Adherent Cells
This protocol provides a detailed methodology for performing a fluorescent TUNEL assay on adherent cancer cells treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. clyte.tech [clyte.tech]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. TUNEL staining [abcam.com]
- 10. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
Comet Assay for DNA Damage Analysis Induced by Dioscin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a natural steroidal saponin (B1150181) found in various medicinal plants, has demonstrated significant anti-cancer properties.[1] One of its key mechanisms of action involves the induction of DNA damage, leading to apoptosis in cancer cells. The single-cell gel electrophoresis, or comet assay, is a sensitive and widely used method for detecting DNA strand breaks at the level of individual cells.[2] This document provides detailed application notes and protocols for utilizing the comet assay to analyze DNA damage induced by this compound.
Data Presentation
The following tables are structured to present quantitative data obtained from a comet assay analysis of cells treated with this compound. It is recommended to measure at least 50-100 cells per sample for statistically significant results. The primary parameters quantified are the percentage of DNA in the comet tail (% Tail DNA), tail length, and Olive Tail Moment.[3]
Note: The data presented in the tables below are representative examples. Users should replace this with their own experimental data.
Table 1: DNA Damage in A431 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % DNA in Tail (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Control | 0 | e.g., 5.2 ± 1.5 | e.g., 10.8 ± 2.1 | e.g., 1.2 ± 0.4 |
| This compound | 2.9 | e.g., 25.6 ± 4.3 | e.g., 35.2 ± 5.8 | e.g., 8.9 ± 1.7 |
| This compound | 5.8 | e.g., 48.9 ± 6.1 | e.g., 58.7 ± 7.2 | e.g., 25.4 ± 3.9 |
| This compound | 11.6 | e.g., 72.3 ± 8.5 | e.g., 85.4 ± 9.3 | e.g., 55.1 ± 6.8 |
Table 2: DNA Damage in HeLa Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µg/mL) | % DNA in Tail (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Control | 0 | e.g., 4.8 ± 1.2 | e.g., 9.5 ± 1.9 | e.g., 1.1 ± 0.3 |
| This compound | 1.25 | e.g., 22.1 ± 3.8 | e.g., 30.1 ± 4.5 | e.g., 7.5 ± 1.5 |
| This compound | 2.5 | e.g., 45.3 ± 5.7 | e.g., 52.9 ± 6.8 | e.g., 22.8 ± 3.1 |
| This compound | 5.0 | e.g., 68.7 ± 7.9 | e.g., 79.3 ± 8.9 | e.g., 50.6 ± 5.9 |
Experimental Protocols
This section provides a detailed protocol for the alkaline comet assay to assess DNA damage in cancer cells treated with this compound. This protocol is based on established methods and findings from studies on this compound's effects on cell lines such as A431 and HeLa.[4][5]
Materials
-
Cell Culture: A431, HeLa, or other suitable cancer cell lines.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Low melting point (LMP) agarose (B213101) (1%)
-
Normal melting point (NMP) agarose (0.5%)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
-
Equipment:
-
Microscope slides (pre-coated)
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., Comet Assay Software Project - CASP)[5]
-
Procedure
-
Cell Culture and Treatment:
-
Culture A431 or HeLa cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2.9, 5.8, 11.6 µM for A431 cells) for a specified duration (e.g., 24 hours).[5] A vehicle control (DMSO) should be included.
-
-
Slide Preparation:
-
Coat clean microscope slides with a layer of 0.5% NMP agarose. Let it solidify completely.
-
Harvest and resuspend the treated and control cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C).
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslips.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at ~1 V/cm and ~300 mA for 20-30 minutes at 4°C. All steps should be performed in the dark to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in the neutralization buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a suitable DNA fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify DNA damage. Key parameters to measure include % Tail DNA, tail length, and Olive Tail Moment.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced DNA damage signaling pathway.
Caption: Experimental workflow for the comet assay.
References
- 1. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 21stcenturypathology.com [21stcenturypathology.com]
- 3. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Cervical Carcinoma HeLa and SiHa Cells through ROS-Mediated DNA Damage and the Mitochondrial Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of this compound in A431 cells via adjusting ATM/p53-mediated cell apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dioscin Treatment in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of dioscin (B1662501), a natural steroidal saponin, on the A549 human lung adenocarcinoma cell line. The protocols outlined below are intended to guide researchers in studying the anti-cancer properties of this compound in a laboratory setting.
Overview of this compound's Bioactivity in A549 Cells
This compound has been shown to exert significant anti-tumor effects on A549 lung cancer cells through various mechanisms, including the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][2][3][4] Mechanistic studies have revealed that this compound modulates several key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on A549 cells as reported in various studies.
Table 1: Cell Viability Inhibition by this compound in A549 Cells
| Treatment Duration | This compound Concentration (µM) | Inhibition of Cell Viability (%) | Assay Method |
| 24 h | 1, 2, 4, 8 | Dose-dependent inhibition | CCK-8 |
| 48 h | 1, 2, 4, 8 | Dose-dependent inhibition (more significant than 24h) | CCK-8 |
| 72 h | 5 | >90% | MTS |
Data compiled from multiple sources indicating a consistent dose- and time-dependent inhibitory effect of this compound on A549 cell viability.[1][2][5]
Table 2: Induction of Apoptosis by this compound in A549 Cells
| Treatment Duration | This compound Concentration (µM) | Apoptotic Cells (%) | Key Apoptotic Markers | Assay Method |
| 24 h | 0, 1.25, 2.5, 5 | Dose-dependent increase | Increased Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 ratio | Flow Cytometry (Annexin V/PI), Western Blot |
| 48 h | 5 | Significant increase | Increased p-p38, p-HSP27, Cleaved Caspase-3, Cleaved PARP | Western Blot |
Studies consistently demonstrate that this compound induces apoptosis in A549 cells in a dose-dependent manner, as evidenced by flow cytometry and the expression of key apoptotic proteins.[1][2][7]
Key Signaling Pathways Modulated by this compound in A549 Cells
This compound's anti-cancer effects in A549 cells are mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in A549 cells.[5][6][8] This inhibition leads to a downstream decrease in the phosphorylation of Akt, GSK3β, and mTOR, which are crucial for cell survival and proliferation.[5][9] The suppression of this pathway is a key mechanism behind this compound's ability to inhibit the growth and proliferation of lung adenocarcinoma cells.[5]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the p38 MAPK, ERK, and JNK pathways in lung cancer cells.[4][6][7] Activation of the p38-MAPK/HSP27 pathway by this compound has been linked to the induction of ROS-mediated apoptosis in lung squamous cell carcinoma.[7] Furthermore, this compound treatment can lead to a dose-dependent increase in the activity of ERK1/2 and JNK1/2.[6]
Caption: this compound induces apoptosis via the ROS-p38 MAPK-HSP27 pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on A549 cells.
Cell Culture and this compound Treatment
-
Cell Line: A549 human lung adenocarcinoma cells can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Culture the cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
This compound Preparation: Dissolve this compound (purity >98%) in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution with the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[10][11]
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[11]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V apoptosis detection kits.[12][13][14][15][16]
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol outlines the general steps for Western blotting to analyze protein expression.[17][18][19][20]
-
Cell Lysis: After this compound treatment, wash the A549 cells with ice-cold PBS and lyse them with RIPA lysis buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Cleaved Caspase-3, Bcl-2, Bax, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent against A549 lung cancer cells by inhibiting cell viability and inducing apoptosis through the modulation of key signaling pathways. The protocols provided herein offer a framework for the continued investigation of this compound's therapeutic potential in lung cancer research and drug development.
References
- 1. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 2. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl protothis compound induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Western blot analysis [bio-protocol.org]
- 18. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Effects of Dioscin on Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dioscin, a natural steroidal saponin, has demonstrated significant anti-cancer properties in various cancer types. In breast cancer, it has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in both the triple-negative MDA-MB-231 and estrogen receptor-positive MCF-7 cell lines. These application notes provide a summary of the quantitative effects of this compound and detailed protocols for key experimental assays to study its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MDA-MB-231 and MCF-7 breast cancer cells.
Table 1: Inhibitory Concentration (IC50) of this compound [1][2]
| Cell Line | 24-hour IC50 (µM) | 72-hour IC50 (µM) |
| MDA-MB-231 | 33.55 | 3.23 |
| MCF-7 | 11.03 | 2.50 |
Table 2: Effect of this compound on Cell Cycle Distribution [2][3][4]
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| MDA-MB-231 | Control | Data not available | Data not available | Data not available |
| This compound (2.5 µM) | Data not available | Data not available | Data not available | |
| This compound (5 µM) | Data not available | Data not available | Data not available | |
| This compound (10 µM) | Data not available | Data not available | Data not available | |
| MCF-7 | Control | Data not available | Data not available | Data not available |
| This compound (2.5 µM) | Data not available | Data not available | Data not available | |
| This compound (5 µM) | Data not available | Data not available | Data not available | |
| This compound (10 µM) | Data not available | Data not available | Data not available |
Note: While specific percentages for each cell cycle phase at different concentrations were not detailed in the search results, it is established that this compound induces G2/M arrest in MDA-MB-231 cells and G0/G1 arrest in MCF-7 cells.[2][3]
Key Findings and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. In both MDA-MB-231 and MCF-7 cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1][3] This inhibition is achieved, in part, through the increased phosphorylation of p38 MAPK.[1][3] Furthermore, this compound has been found to induce caspase-independent apoptosis in breast cancer cells through the activation and nuclear translocation of Apoptosis Inducing Factor (AIF).[5] In some contexts, this compound has also been shown to attenuate the Wnt/β-catenin signaling pathway.[6][7]
Caption: this compound signaling pathways in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on MDA-MB-231 and MCF-7 cells.
References
- 1. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways [jcpjournal.org]
- 3. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dioscin Administration in a Glioblastoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of dioscin (B1662501) in a glioblastoma mouse model, summarizing its anti-tumor effects and detailing the experimental protocols for its evaluation. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1] Natural compounds are a promising avenue for novel therapeutic agents. This compound, a steroidal saponin (B1150181) found in various medicinal plants, has demonstrated significant anti-cancer properties, including in glioblastoma models.[2][3] It has been shown to cross the blood-brain barrier and inhibit glioblastoma cell growth both in vitro and in vivo.[4][5][6][7] This document outlines the protocols for evaluating the efficacy of this compound in an orthotopic glioblastoma mouse model and summarizes the key findings from relevant studies.
Anti-Glioblastoma Mechanisms of Action
This compound exerts its anti-tumor effects in glioblastoma through multiple mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in glioblastoma cells by generating reactive oxygen species (ROS), which in turn causes DNA damage and activates mitochondrial signaling pathways.[2] This involves the upregulation of pro-apoptotic proteins such as Bak, Bax, and Bid, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[2] The activation of caspase-3 and caspase-9 is also a key feature of this compound-induced apoptosis.[2]
-
Inhibition of Autophagic Flux: this compound has been observed to suppress autophagic flux in glioblastoma cells, as indicated by the increased expression of LC3-II and p62.[4][5] This disruption of the autophagy process contributes to cell death.
-
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1 or S phase, thereby inhibiting the proliferation of glioblastoma cells.[2][4][5] This is associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins.[2]
-
Suppression of Migration and Invasion: this compound can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[4][5] This is evidenced by the increased expression of E-cadherin and decreased expression of Snail and Twist.[4][5]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the phosphorylation of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), which can lead to the downstream inhibition of pro-survival pathways like PI3K/Akt.[8]
Data Presentation
In Vivo Efficacy of this compound in Glioblastoma Mouse Models
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Survival Extension | Reference |
| This compound | 30 mg/kg | Oral | Significantly inhibited tumor size | Extended life cycle | [2][3] |
| Diosmin (Low-dose) | 100 mg/kg | Intraperitoneal | Significant reduction in tumor bulk | Not specified | [4] |
| Diosmin (High-dose) | 200 mg/kg | Intraperitoneal | More pronounced reduction in tumor bulk | Not specified | [4] |
Note: Data for diosmin, a structurally related flavonoid glycoside, is included due to the availability of detailed in vivo studies on glioblastoma and its similar anti-cancer properties.
In Vitro Cytotoxicity of this compound and Diosmin in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (48h) | Reference |
| Diosmin | GBM8401 | 218.4 µM | [4] |
| Diosmin | LN229 | 299.2 µM | [4] |
| This compound | C6 glioma | Concentrations of 1.25, 2.5, and 5 µg/mL markedly suppressed proliferation | [3] |
Experimental Protocols
Orthotopic Glioblastoma Mouse Model Establishment
This protocol describes the intracranial injection of glioblastoma cells to create a tumor model that recapitulates the human disease.[1][9][10][11]
Materials:
-
Glioblastoma cells (e.g., U251, LN229, C6) cultured in appropriate medium.[6][8]
-
Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.[1][4]
-
Hamilton syringe with a 30-gauge needle.[9]
-
Anesthetics (e.g., ketamine/xylazine cocktail).[11]
-
Analgesics (e.g., buprenorphine).[9]
-
Surgical scrub and ethanol.[9]
-
Bone wax or dental cement.
-
Suturing material or wound clips.[9]
Procedure:
-
Cell Preparation: Harvest glioblastoma cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.[10] Keep cells on ice until injection.
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate anesthetic. Administer a pre-operative analgesic.
-
Surgical Preparation: Secure the mouse in the stereotactic frame.[11] Apply eye ointment to prevent drying. Shave the scalp and sterilize the surgical area with alternating scrubs of surgical scrub and 70% ethanol.[9]
-
Incision: Make a midline sagittal incision on the scalp to expose the skull.
-
Craniotomy: Using stereotactic coordinates for the desired brain region (e.g., striatum or cortex), drill a small burr hole through the skull, taking care not to damage the underlying dura mater.
-
Cell Implantation: Slowly lower the Hamilton syringe needle to the target depth within the brain. Inject the cell suspension over 2-5 minutes to minimize backflow. Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Closure: Seal the burr hole with bone wax or dental cement. Close the scalp incision with sutures or wound clips.
-
Post-operative Care: Monitor the mouse during recovery on a heating pad. Provide post-operative analgesics as required. Monitor the animals for neurological signs and weight loss.
This compound Preparation and Administration
Materials:
-
This compound powder.
-
Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na, saline).[12]
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 30 mg/kg dose in a 20g mouse, you would need 0.6 mg of this compound per administration.
-
Administration:
-
Dosing Schedule: Treatment can begin a few days after tumor cell implantation to allow for tumor establishment. Dosing is typically performed daily or on a specified schedule for a set number of weeks.[4]
Monitoring Tumor Growth and Treatment Efficacy
Methods:
-
Bioluminescence Imaging (BLI): If using glioblastoma cells engineered to express luciferase, tumor growth can be non-invasively monitored by injecting luciferin (B1168401) and imaging the light emission using an in vivo imaging system (IVIS).[4][13]
-
Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical images of the brain and allows for accurate measurement of tumor volume.[9]
-
Survival Analysis: Monitor the mice daily and record the date of euthanasia due to tumor burden (e.g., >20% weight loss, severe neurological deficits) or spontaneous death. Survival curves can be generated and analyzed.
-
Histology and Immunohistochemistry (IHC): At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[14] Harvest the brains, process them for paraffin (B1166041) embedding, and section them. Perform Hematoxylin and Eosin (H&E) staining to visualize tumor morphology and IHC for specific markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathway components.[4][15]
Western Blot Analysis
This protocol is for analyzing protein expression levels in tumor tissue to investigate the molecular mechanisms of this compound's action.
Materials:
-
Tumor tissue lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, LC3B, p62, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Homogenize tumor tissue in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multi-target mechanism in glioblastoma.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of natural bioactive compounds saponins in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diosmin Inhibits Glioblastoma Growth through Inhibition of Autophagic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting LC3B/MCL-1 expression by Protothis compound induces autophagy and apoptosis in human glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosmin Inhibits Glioblastoma Growth through Inhibition of Autophagic Flux [ouci.dntb.gov.ua]
- 8. Integrating experimental and network pharmacology to explore the pharmacological mechanisms of this compound against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 10. Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 11. Video: An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 12. thno.org [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates slow transit constipation in mice by up-regulation of the BMP2 secreted by muscularis macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Collagen-Induced Arthritis (CIA) Mouse Model for Evaluating the Therapeutic Efficacy of Dioscin
Audience: Researchers, scientists, and drug development professionals in rheumatology, immunology, and pharmacology.
Introduction:
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to progressive joint damage and disability. The collagen-induced arthritis (CIA) mouse model is a widely utilized and well-established preclinical model that recapitulates many of the immunological and pathological hallmarks of human RA, making it an invaluable tool for investigating disease pathogenesis and evaluating novel therapeutic agents. Dioscin, a natural steroidal saponin, has demonstrated significant anti-inflammatory and immunomodulatory properties, showing promise as a potential therapeutic candidate for RA.
These application notes provide a comprehensive overview and detailed protocols for utilizing the CIA mouse model to study the therapeutic effects of this compound. This document outlines the induction of arthritis, treatment regimens, and various methods for assessing disease severity and elucidating the underlying mechanisms of action of this compound, with a focus on key inflammatory signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the therapeutic effects of this compound in the CIA mouse model.
Table 1: Effect of this compound on Clinical Parameters in CIA Mice
| Treatment Group | Dose | Mean Arthritis Score (± SD) | Mean Paw Thickness (mm ± SD) |
| Control (Non-arthritic) | - | 0 | 1.5 ± 0.1 |
| CIA + Vehicle | - | 10.5 ± 1.5 | 3.8 ± 0.4 |
| CIA + this compound | 100 mg/kg/day | 4.2 ± 0.8 | 2.1 ± 0.3 |
| CIA + Triptolide (Positive Control) | 1 mg/kg/day | 3.5 ± 0.6 | 1.9 ± 0.2 |
*p < 0.05 compared to CIA + Vehicle group. Data are representative values compiled from literature.
Table 2: Effect of this compound on Serum Inflammatory Cytokine Levels in CIA Mice
| Treatment Group | Dose | IL-1β (pg/mL ± SD) | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) | IL-17 (pg/mL ± SD) |
| Control (Non-arthritic) | - | 15 ± 4 | 25 ± 7 | 30 ± 8 | 10 ± 3 |
| CIA + Vehicle | - | 85 ± 12 | 150 ± 20 | 200 ± 25 | 90 ± 15 |
| CIA + this compound | 100 mg/kg/day | 40 ± 8 | 70 ± 12 | 80 ± 15 | 35 ± 7 |
*p < 0.05 compared to CIA + Vehicle group. Data are representative values compiled from literature.
Table 3: Histopathological Scores in the Joints of CIA Mice Treated with this compound
| Treatment Group | Synovial Inflammation (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) |
| Control (Non-arthritic) | 0 | 0 | 0 |
| CIA + Vehicle | 2.8 ± 0.4 | 2.5 ± 0.5 | 2.6 ± 0.4 |
| CIA + this compound | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.3* |
*p < 0.05 compared to CIA + Vehicle group. Scores are on a scale of 0 (normal) to 3 (severe).
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (final collagen concentration: 1 mg/mL). Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing an equal volume of the collagen solution (2 mg/mL) with IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring Arthritis Development:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical signs typically appear between days 24 and 28.
-
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
-
Administration:
-
Starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis, administer this compound or vehicle orally via gavage once daily.
-
Continue the treatment for a predefined period (e.g., 21-28 days).
-
Protocol 3: Assessment of Arthritis Severity
1. Clinical Scoring:
-
Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity.[1]
-
0: Normal, no signs of arthritis.
-
1: Mild swelling and/or erythema of one joint.
-
2: Moderate swelling and erythema of one joint or mild swelling of multiple joints.
-
3: Severe swelling and erythema of an entire paw.
-
4: Maximum inflammation with joint deformity and/or ankylosis.
-
-
The maximum score per mouse is 16.
2. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws (medio-lateral) at regular intervals (e.g., every 2-3 days) after the booster immunization.[2]
Protocol 4: Histopathological Analysis
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA solution)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification and Processing:
-
Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.
-
Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections and mount on glass slides.
-
Stain sections with H&E to assess synovial inflammation, pannus formation, and bone erosion.
-
Stain sections with Safranin O to evaluate cartilage damage (proteoglycan loss).
-
-
Histological Scoring:
-
Score the stained sections for synovitis, cartilage destruction, and bone erosion on a scale of 0-3.[3][4][5]
-
Synovitis: 0 = no inflammation; 1 = slight inflammation; 2 = moderate inflammation; 3 = severe inflammation.
-
Cartilage Damage: 0 = normal cartilage; 1 = mild proteoglycan loss; 2 = moderate proteoglycan loss and minor cartilage erosion; 3 = severe proteoglycan loss and extensive cartilage erosion.
-
Bone Erosion: 0 = no erosion; 1 = small areas of resorption; 2 = moderate resorption in multiple areas; 3 = extensive resorption and loss of bone architecture.
-
-
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Materials:
-
Mouse blood or synovial tissue homogenates
-
ELISA kits for mouse IL-1β, TNF-α, IL-6, and IL-17
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood via cardiac puncture and prepare serum.
-
Alternatively, homogenize synovial tissue in lysis buffer.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Visualization of Experimental Workflow and Signaling Pathways
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. ard.bmj.com [ard.bmj.com]
- 4. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of the ATM/p53 Pathway in Response to Dioscin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Dioscin (B1662501) on the Ataxia-Telangiectasia Mutated (ATM) and p53 signaling pathway. This compound, a natural steroidal saponin, has demonstrated significant anti-cancer properties by inducing DNA damage and subsequent apoptosis in various cancer cell lines.[1][2][3][4][5][6] The ATM/p53 pathway is a critical DNA damage response mechanism, and its activation is a key indicator of this compound's therapeutic potential.[2][5][7]
Introduction
This compound exerts its anti-tumor effects through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to DNA damage.[1][3] This damage triggers the activation of the ATM kinase, a primary sensor of DNA double-strand breaks.[8] Activated ATM (phosphorylated ATM) then initiates a signaling cascade that includes the phosphorylation and stabilization of the tumor suppressor protein p53.[2][7] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to programmed cell death (apoptosis).[2][3][7][9] Western blotting is an essential technique to detect these changes in protein expression and phosphorylation, providing insights into the molecular mechanisms of this compound's action.[7][9]
Data Presentation: Effects of this compound on ATM/p53 Pathway Proteins
The following tables summarize the quantitative and qualitative changes observed in key proteins of the ATM/p53 pathway following treatment with this compound, as determined by Western blot analysis in various cancer cell lines.
Table 1: this compound-Induced Changes in Protein Expression in A431 Human Skin Cancer Cells
| Target Protein | Change with this compound Treatment | Function in Pathway |
| p-ATM (S1981) | Increased | Activated form of ATM, initiates DNA damage response |
| p53 | Increased | Tumor suppressor, transcription factor for apoptosis-related genes |
| Bax | Increased | Pro-apoptotic protein |
| Bcl-2 | Decreased | Anti-apoptotic protein |
| Cleaved Caspase-3 | Increased | Executioner caspase, key mediator of apoptosis |
| Cleaved Caspase-9 | Increased | Initiator caspase, involved in the intrinsic apoptosis pathway |
| Cleaved PARP | Increased | Marker of apoptosis |
Source: Data synthesized from studies on A431 cells.[2][5][7]
Table 2: this compound-Induced Changes in Protein Expression in Other Cancer Cell Lines
| Cell Line | Target Protein | Change with this compound Treatment |
| HeLa & SiHa (Cervical Cancer) | p53, Bax, Bak, Bid, Caspase-3, Caspase-9 | Increased |
| Bcl-2, Bcl-xl | Decreased | |
| Bel-7402 (Hepatocellular Carcinoma) | TP53 (p53), BAX, Cleaved CASP3 | Increased |
| BCL2 | Decreased |
Source: Data synthesized from studies on HeLa, SiHa, and Bel-7402 cells.[3][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound-activated ATM/p53 signaling pathway and the general workflow for its analysis by Western blot.
Caption: this compound-induced ATM/p53 signaling pathway leading to apoptosis.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the activation of the ATM/p53 pathway by this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A431, HeLa, HepG2) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2.9, 5.8, 11.6 µM for A431 cells) for a specified time period (e.g., 24 or 48 hours).[7] A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (see Table 3 for examples) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Table 3: Example Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution |
| p-ATM (S1981) | Rabbit | 1:1000 |
| ATM (total) | Rabbit | 1:1000 |
| p53 | Mouse/Rabbit | 1:1000 |
| Bax | Rabbit | 1:1000 |
| Bcl-2 | Mouse | 1:1000 |
| Cleaved Caspase-3 | Rabbit | 1:1000 |
| β-actin (Loading Control) | Mouse | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Signal Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Logical Relationship Diagram
The following diagram illustrates the logical flow from this compound treatment to the final cellular outcome.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Cervical Carcinoma HeLa and SiHa Cells through ROS-Mediated DNA Damage and the Mitochondrial Signaling Pathway [mdpi.com]
- 4. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 5. Antitumor effects of this compound in A431 cells via adjusting ATM/p53-mediated cell apoptosis, DNA damage and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits SCC15 cell proliferation via the RASSF1A/MST2/YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of this compound in A431 cells via adjusting ATM/p53-mediated cell apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. This compound suppresses hepatocellular carcinoma tumor growth by inducing apoptosis and regulation of TP53, BAX, BCL2 and cleaved CASP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Investigating the AKT/mTOR Signaling Pathway with Dioscin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin (B1662501), a natural steroidal saponin, has garnered significant attention in cancer research for its potential as a therapeutic agent.[1][2] Accumulating evidence suggests that this compound exerts its anti-cancer effects through the modulation of various signaling pathways, with the AKT/mammalian target of rapamycin (B549165) (mTOR) pathway being a prominent target.[2][3] This signaling cascade is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] this compound has been shown to inhibit the AKT/mTOR pathway, leading to decreased cancer cell viability, induction of apoptosis, and suppression of metastasis.[1][2]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the AKT/mTOR signaling pathway. Detailed protocols for key experiments are provided, along with structured data presentations and visualizations to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a valuable reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| H1650 | Lung Cancer | 1.7 | 48 |
| PC9GR | Lung Cancer | 2.1 | 48 |
| CL97 | Lung Cancer | 4.1 | 48 |
| H1975 | Lung Cancer | 4.3 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | Not Specified |
| MCF-7 | ER-Positive Breast Cancer | 4.79 | Not Specified |
| A431 | Skin Cancer | Not Specified (Effective at 2.9, 5.8, 11.6 µM) | 6, 12, 24 |
| HepG2 | Liver Cancer | Not Specified (Effective at various concentrations) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.[4][5]
Table 2: Effect of this compound on AKT and mTOR Phosphorylation
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (h) | Effect on p-AKT/AKT Ratio | Effect on p-mTOR/mTOR Ratio |
| A549 | Lung Adenocarcinoma | 1, 2 | 24 | Dose-dependent decrease | Dose-dependent decrease |
| H1299 | Lung Adenocarcinoma | 1, 2 | 24 | Dose-dependent decrease | Dose-dependent decrease |
| MDA-MB-231 (stem-like) | Breast Cancer | 2.5, 5, 10 | 24 | Dose-dependent decrease | Dose-dependent decrease |
| MCF-7 (stem-like) | Breast Cancer | 2.5, 5, 10 | 24 | Dose-dependent decrease | Dose-dependent decrease |
This table illustrates the consistent inhibitory effect of this compound on the phosphorylation of AKT and mTOR, key activation events in the signaling pathway.[1][2][3]
Mandatory Visualizations
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the AKT/mTOR pathway.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol determines the effect of this compound on cancer cell viability and is crucial for calculating the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT/mTOR Pathway Proteins
This protocol is used to quantify the changes in the phosphorylation status of key proteins in the AKT/mTOR pathway following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AKT (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution)
-
Rabbit anti-AKT (pan) (e.g., Cell Signaling Technology #4691, 1:1000 dilution)
-
Rabbit anti-p-mTOR (Ser2448) (e.g., Cell Signaling Technology #2971, 1:1000 dilution)
-
Rabbit anti-mTOR (e.g., Cell Signaling Technology #2972, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Transwell Migration and Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Preparation (Invasion Assay Only): Coat the top of the Transwell inserts with diluted Matrigel and incubate at 37°C to allow for solidification.
-
Cell Seeding: Resuspend cancer cells (5 x 10⁴ to 1 x 10⁵ cells) in 200 µL of serum-free medium and add them to the upper chamber of the Transwell insert.
-
Chemoattractant: Add 600 µL of complete medium to the lower chamber.
-
This compound Treatment: Add this compound at the desired concentration to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells under a microscope and count the number of migrated cells in several random fields.
Protocol 4: Immunofluorescence for p-AKT Localization
This protocol allows for the visualization of the subcellular localization and expression of phosphorylated AKT.[6][7]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-p-AKT (Ser473) (e.g., 1:200 dilution)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as desired.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-p-AKT antibody diluted in blocking buffer overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Conclusion
These application notes provide a robust framework for investigating the inhibitory effects of this compound on the AKT/mTOR signaling pathway. The provided protocols and data summaries are intended to serve as a starting point for researchers, and optimization may be required for specific cell lines and experimental conditions. By employing these methodologies, scientists can further elucidate the therapeutic potential of this compound and its mechanism of action in cancer.
References
- 1. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of this compound in A431 cells via adjusting ATM/p53-mediated cell apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Working with Dioscin in Vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and using dioscin (B1662501) in in vitro studies. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving this compound.[1][2][3][4][5][6] It is sparingly soluble in ethanol (B145695) and practically insoluble in water.[3][4][5]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO.[5] Sonication is recommended to facilitate dissolution.[1] For example, to create a 10 mM stock solution, you would dissolve 8.69 mg of this compound (Molecular Weight: 869.04 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1][5]
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous-based culture media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed solutions.
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Precipitation in Culture Media
Encountering precipitation can compromise your experimental results. This guide provides a systematic approach to troubleshoot and resolve this issue.
dot graph TD{ subgraph "Troubleshooting Workflow" A[Start: this compound Precipitates in Media] --> B{Check Stock Solution}; B --> C{Is stock clear?}; C -- No --> D[Re-dissolve stock: vortex/sonicate]; C -- Yes --> E{Check Dilution Method}; E --> F{Was it a stepwise dilution?}; F -- No --> G[Perform serial dilutions in media]; F -- Yes --> H{Check Final Concentration}; H --> I{Is final concentration too high?}; I -- Yes --> J[Lower final concentration]; I -- No --> K{Consider Media Components}; K --> L[Test different media or serum lots]; L --> M[Problem Solved]; D --> M; G --> M; J --> M; end
}
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | High local concentration: Adding a small volume of highly concentrated stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution. | Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your culture medium. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. |
| Stock solution not fully dissolved: The compound may not have been fully solubilized in the initial stock. | Ensure complete dissolution of the stock: After adding DMSO, vortex the solution and use a sonicator bath for 10-15 minutes to ensure this compound is completely dissolved before making further dilutions. | |
| Final concentration exceeds solubility: The desired final concentration in the aqueous medium may be above the solubility limit of this compound. | Determine the maximum soluble concentration: Perform a solubility test by preparing a range of this compound concentrations in your specific cell culture medium and observe for precipitation after a relevant incubation period (e.g., 24 hours) at 37°C. | |
| Interaction with media components: Components in the serum or media supplements may interact with this compound, reducing its solubility. | Test different media formulations or serum lots: If possible, test the solubility of this compound in different basal media or with different batches of fetal bovine serum (FBS). | |
| Precipitation over time | Temperature fluctuations: Changes in temperature, including repeated warming and cooling of the media, can affect solubility. | Maintain stable temperature: Pre-warm the required amount of media for your experiment and avoid repeated temperature cycling of the entire media bottle containing this compound. |
| pH shifts in media: Changes in the pH of the culture medium during incubation can alter the solubility of the compound. | Monitor media pH: Ensure your incubator's CO2 levels are stable and the media pH remains within the optimal range. |
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥100 mg/mL[1][5][6] | ~115.07 mM[1][6] | Sonication is recommended to aid dissolution.[1] Use fresh, anhydrous DMSO as it is hygroscopic.[5][6] |
| Ethanol | ~22-25 mg/mL[1][5] | ~25.32-28.77 mM | Sonication is recommended.[1] |
| Water | Insoluble[3][5] | - | - |
| Dimethylformamide (DMF) | ~5 mg/mL[4] | ~5.75 mM | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~4 mg/mL[1] | ~4.6 mM | A common vehicle for in vivo studies that can be adapted for in vitro use if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 8.69 mg of this compound).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only) and an untreated control.
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Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
}
Caption: this compound inhibits pro-survival pathways like PI3K/Akt/mTOR and Wnt/β-catenin while promoting apoptosis.
This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7] It has also been shown to suppress the Wnt/β-catenin pathway, which is involved in cell proliferation.[7] Furthermore, this compound induces apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8] This subsequently activates caspase-9, a key initiator of the intrinsic apoptosis pathway.[1][5] Some studies have also shown a downregulation of caspase-8 activity.[1][5]
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. raybiotech.com [raybiotech.com]
- 3. apexbt.com [apexbt.com]
- 4. Page loading... [guidechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
Technical Support Center: Improving the Aqueous Solubility of Dioscin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Dioscin (B1662501).
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
A2: Several effective techniques have been successfully employed to enhance the aqueous solubility of this compound and related poorly soluble compounds. These include:
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to improved dissolution rates.[4][5]
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Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin can significantly enhance its solubility.[2][3]
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Mixed Micelles: The use of copolymers to form mixed micelles can effectively entrap the poorly soluble this compound, thereby improving its aqueous solubility and bioactivity.[6]
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Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.[7][8]
Q3: Can I dissolve this compound in an organic solvent first and then dilute it in an aqueous buffer?
A3: Yes, this is a common practice for in vitro experiments. This compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] To prepare an aqueous working solution, it is recommended to first dissolve this compound in DMSO to create a stock solution, and then dilute this stock solution with the desired aqueous buffer.[4]
Troubleshooting Guides
Nanosuspensions
Issue: My this compound nanosuspension (Dio-NS) is aggregating and showing poor stability.
-
Possible Cause 1: Inadequate Stabilization. The high surface area of nanoparticles makes them thermodynamically unstable and prone to aggregation.
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Solution: Ensure the appropriate selection and concentration of stabilizers. A combination of stabilizers, such as sodium dodecyl sulfate (B86663) (SDS) and soybean lecithin (B1663433), has been shown to be effective in creating stable this compound nanosuspensions.[4] An optimal SDS to lecithin ratio of 1:1 has been reported to produce smaller, more stable particles.[4]
-
-
Possible Cause 2: Ostwald Ripening. This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability.
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Possible Cause 3: Inappropriate Processing Parameters. The homogenization pressure, number of cycles, and temperature can all impact the final particle size and stability.
-
Solution: Optimize the preparation parameters through single-factor experiments. This includes shear time, shear speed, emulation temperature, homogenization pressure, and the number of homogenization cycles.[4]
-
Cyclodextrin Inclusion Complexes
Issue: The dissolution rate of my this compound-cyclodextrin complex is not significantly improved.
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Possible Cause 1: Inefficient Complexation. The method of preparation can greatly influence the efficiency of inclusion complex formation.
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Possible Cause 2: Choice of Cyclodextrin. Different cyclodextrins have varying affinities and solubilizing capacities for guest molecules.
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Possible Cause 3: Presence of Aggregates. Aggregation of the inclusion complexes can reduce the effective surface area for dissolution.
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Solution: The addition of hydrophilic polymers, such as polyvinylpyrrolidone (B124986) (PVP), can help to prevent the aggregation of drug-cyclodextrin complexes and further enhance solubility.[11]
-
Mixed Micelles
Issue: The encapsulation efficiency of this compound in my mixed micelles is low.
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Possible Cause 1: Unfavorable Drug-Polymer Interaction. The hydrophobicity of both the drug and the core of the micelle are critical for efficient encapsulation.
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Solution: Select polymers that have a strong affinity for this compound. The hydrophobicity of the drug and the micellar core should be well-matched.[12]
-
-
Possible Cause 2: Suboptimal Polymer Concentration. The concentration of the micelle-forming polymers can impact encapsulation efficiency.
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Solution: Systematically vary the concentration of the polymers to find the optimal ratio that maximizes drug loading.[12]
-
-
Possible Cause 3: Instability of Micelles. Micelles can dissociate upon dilution below their critical micelle concentration (CMC), leading to premature drug release.
Solid Dispersions
Issue: My this compound amorphous solid dispersion (ASD) is recrystallizing over time.
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Possible Cause 1: Thermodynamic Instability. The amorphous state is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline form.
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Possible Cause 2: Presence of Moisture. Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
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Solution: Store the ASDs in a desiccator or under controlled low humidity conditions. Proper drying during the preparation process is also critical.[7]
-
-
Possible Cause 3: Inadequate Drug-Carrier Interaction. Strong interactions between the drug and the carrier are necessary to prevent recrystallization.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Petroleum Ether | Insoluble | [1] |
| Benzene | Insoluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | 22 mg/mL | [14] |
| Acetic Acid | Soluble | [1] |
| Acetone | Slightly Soluble | [1] |
| Amyl Alcohol | Slightly Soluble | [1] |
| DMSO | 100 mg/mL | [14][15] |
| Chloroform | 30 mg/mL (for Diosgenin) | [16] |
| Dimethylformamide (DMF) | 1 mg/mL (for Diosgenin) | [16] |
Table 2: Physicochemical Properties of Enhanced this compound Formulations
| Formulation Method | Key Parameters | Value | Reference |
| Nanosuspension (Dio-NS) | Mean Particle Size (MPS) | 106.72 nm | [4][5][17] |
| Polydispersity Index (PDI) | 0.221 | [4][17] | |
| Zeta Potential | -34.27 mV | [4][17] | |
| Proportion of this compound | ~21.26% | [4][17] | |
| Mixed Micelles (TPGS/Soluplus®) | Average Size | 67.15 nm | [6] |
| Drug Encapsulation Efficiency | 92.59% | [6] | |
| Drug Loading Efficiency | 4.63% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension (Dio-NS)
This protocol is based on the reverse solvent precipitation combined with high-pressure homogenization method.[4][5]
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Preparation of Organic Phase: Dissolve this compound in ethanol.
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Ultrasonic Dispersion: Disperse the ethanolic solution of this compound for 15 minutes in an ultrasonic bath.
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Preparation of Aqueous Phase: Dissolve sodium dodecyl sulfate (SDS) and soybean lecithin in double-distilled water saturated with ethanol.
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Emulsification: Rapidly add the organic phase dropwise to the aqueous phase while mixing with a magnetic stirrer.
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High-Speed Shearing: Subject the mixture to high-speed shearing to obtain a microemulsion.
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High-Pressure Homogenization: Homogenize the microemulsion using a high-pressure homogenizer to produce a nanoemulsion.
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Solvent Evaporation: Remove the ethanol using a rotary evaporator at 40°C to yield the final this compound nanosuspension.
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(Optional) Lyophilization: For a solid dosage form, the nanosuspension can be freeze-dried to obtain a powder.
Protocol 2: Preparation of this compound-Loaded Mixed Micelles
This protocol utilizes the thin-film hydration method.[6]
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Film Formation: Dissolve this compound, TPGS, and Soluplus® in an appropriate organic solvent (e.g., methanol) in a round-bottom flask.
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Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to form a thin, homogeneous film on the inner wall of the flask.
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Hydration: Hydrate the resulting film with a specific volume of an aqueous solution (e.g., water or buffer) at a controlled temperature (e.g., 60°C).
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Vortexing: Vortex the mixture to ensure complete hydration of the film and formation of the micellar solution.
-
Filtration: Filter the resulting solution through a 0.45-μm filter to obtain a clear and homogeneous this compound-loaded mixed micelle solution.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for diosmin (B1670713) and employs the freeze-drying technique.[10][18]
-
Dissolution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO.
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired molar ratio (e.g., 1:1).
-
Mixing: Add the this compound solution to the aqueous cyclodextrin solution with continuous stirring.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -70°C).
-
Lyophilization: Lyophilize the frozen solution in a freeze-dryer to obtain a powder of the this compound-cyclodextrin inclusion complex.
Protocol 4: Preparation of this compound Solid Dispersion
This protocol is based on the solvent evaporation method used for diosgenin.[7][8]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Soluplus®) in a common volatile solvent.
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator.
-
Drying: Further dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
Visualizations
References
- 1. This compound | 19057-60-4 [chemicalbook.com]
- 2. Preparation, Physicochemical Characterization and I n - vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluplus/TPGS mixed micelles for this compound delivery in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dioscin Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of dioscin (B1662501) in DMSO and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and moderate to low solubility in ethanol. However, reported values for ethanol solubility can be inconsistent. Below is a summary of quantitative data from various sources.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ≥35.55 mg/mL | ≥40.91 mM | [1] |
| 100 mg/mL | 115.07 mM | ||
| ≥100 mg/mL | ≥115.07 mM | ||
| Ethanol | Insoluble | - | |
| 14 mg/mL | 16.11 mM | ||
| 22 mg/mL | 25.32 mM | ||
| 25 mg/mL | 28.77 mM | ||
| Slightly soluble | - | [2] |
Note: The molecular weight of this compound is approximately 869.05 g/mol . Molarity calculations are based on this value.
Q2: Why are there discrepancies in the reported solubility of this compound in ethanol?
A2: The conflicting reports on this compound's solubility in ethanol, ranging from "insoluble" to specific concentrations, may be attributed to differences in experimental conditions such as the purity of this compound, the grade of ethanol used, temperature, and dissolution methodology (e.g., use of sonication or heating).
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A3: DMSO is the highly recommended solvent for preparing concentrated stock solutions of this compound due to its high solubility and compatibility with many biological assays when used at low final concentrations.
Q4: What is the recommended maximum final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should be kept as low as possible. A general guideline is to not exceed a final concentration of 0.5%, with many researchers recommending keeping it at or below 0.1%.[3][4] It is crucial to include a vehicle control (media + same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[4][5]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Symptom: this compound powder is not fully dissolving in the chosen solvent at the desired concentration.
Possible Causes & Solutions:
-
Inadequate Solvent:
-
Ethanol: Due to its lower and inconsistent solubility, ethanol may not be suitable for high-concentration stock solutions. Consider switching to DMSO.
-
DMSO: Ensure you are using high-purity, anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed moisture can reduce its solvating power for hydrophobic compounds. It is recommended to use a fresh, unopened bottle or a properly stored bottle of anhydrous DMSO.
-
-
Insufficient Agitation:
-
Vortexing: Vigorously vortex the solution.
-
Sonication: Use a sonicator bath to aid dissolution. This can be particularly helpful for achieving higher concentrations.
-
Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, be cautious about the thermal stability of this compound for prolonged periods at elevated temperatures.
-
Issue 2: Precipitation of this compound in Cell Culture Media
Symptom: A precipitate or cloudiness appears immediately or after a period of incubation when the this compound-DMSO stock solution is added to the aqueous cell culture medium.
Possible Causes & Solutions:
-
"Crashing Out" due to Poor Aqueous Solubility: this compound is hydrophobic and will precipitate when the DMSO concentration is significantly diluted in an aqueous environment.
-
Lower the Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize Dilution Technique: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. This creates localized high concentrations leading to immediate precipitation. Instead, add the stock solution drop-wise to the media while gently vortexing or swirling.[3][7]
-
Use Pre-warmed Media: Adding the stock solution to cold media can decrease solubility. Always use media pre-warmed to 37°C.[8]
-
Intermediate Dilution Step: Consider performing a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed media.[8]
-
-
Interaction with Media Components: this compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.
-
Test Different Media: If possible, try a different basal media formulation to see if precipitation is reduced.
-
Serum-Free Conditions: If your experiment allows, test the solubility in serum-free media, as serum proteins can sometimes contribute to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 8.69 mg of this compound (Molecular Weight = 869.05 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dilution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise. c. Ensure the solution is mixed well immediately to prevent precipitation.
-
Application to Cells: Use the freshly prepared working solution to treat your cells.
Visual Guides
References
- 1. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Formulation of Dioscin Nanosuspensions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating dioscin (B1662501) nanosuspensions for enhanced bioavailability. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to assist in overcoming common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is a nanosuspension a suitable approach for increasing the bioavailability of this compound?
A1: this compound, a steroidal saponin (B1150181) with numerous pharmacological activities, suffers from poor aqueous solubility and a slow dissolution rate, which significantly limits its absorption and oral bioavailability.[1][2][3] The absolute oral bioavailability of this compound in rats has been reported to be as low as 0.2%.[4] Nanosuspension technology addresses this by reducing the drug particle size to the nanometer range (typically 10-1000 nm).[5][6] This size reduction leads to a significant increase in the surface area of the drug particles, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[7] The increased saturation solubility and improved dissolution ultimately lead to faster absorption and potentially higher bioavailability.[5][6][8]
Q2: What are the most common methods for preparing this compound nanosuspensions?
A2: The most frequently cited methods are "bottom-up" techniques where the drug is dissolved in a solvent and then precipitated in a controlled manner, and "top-down" techniques that involve the size reduction of larger particles. Common methods include:
-
Reverse Solvent Precipitation combined with High-Pressure Homogenization (HPH): This is a widely used "bottom-up" and "top-down" combination method.[1][2] this compound is first dissolved in an organic solvent (like ethanol) and then rapidly added to an anti-solvent (water) containing stabilizers to precipitate the drug as fine particles.[1][2] This pre-suspension is then subjected to high-pressure homogenization to further reduce the particle size and ensure uniformity.[1][2][9]
-
Probe Sonication: This "top-down" method uses high-intensity ultrasonic waves to break down coarse drug particles suspended in a stabilizer solution into nanoparticles.[5][6][8]
-
Nanoprecipitation (Solvent Displacement): This "bottom-up" technique involves dissolving the drug and a polymer in a water-miscible solvent, which is then added to an aqueous solution where the drug and polymer co-precipitate as nanoparticles.[10][11]
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound nanosuspension?
A3: The key parameters to control and measure are:
-
Mean Particle Size (MPS): Should be within the nanometer range to ensure increased surface area and dissolution. An MPS of around 100-300 nm is often targeted.[1][5][9][10]
-
Polydispersity Index (PDI): This measures the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable and indicates a narrow, uniform size distribution, which is crucial for stability.[1][5][9]
-
Zeta Potential (ZP): This indicates the magnitude of the electrostatic charge on the particle surface, which predicts the long-term stability of a colloidal dispersion. A zeta potential of at least ±30 mV is generally desired to ensure sufficient electrostatic repulsion between particles to prevent aggregation.[1][5][9]
-
Crystalline State: Changes in the physical state of this compound from crystalline to a more amorphous form can impact solubility and stability. This is often assessed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD).[1][12]
-
In Vitro Dissolution Rate: This is a critical performance indicator, demonstrating the advantage of the nanosuspension over the unprocessed drug.[8][12]
Q4: How can I improve the long-term stability of my this compound nanosuspension?
A4: Nanosuspensions are thermodynamically unstable systems. To improve stability, you can:
-
Use Combination Stabilizers: Employing a mix of stabilizers, such as a combination of a conventional surfactant (like Sodium Dodecyl Sulfate - SDS) and a polymer or lecithin (B1663433), can provide both electrostatic and steric stabilization, which is often more effective than a single stabilizer.[1][2]
-
Lyophilization (Freeze-Drying): To achieve long-term physical and chemical stability, the nanosuspension can be converted into a dry powder by lyophilization.[1][2][12] This process requires the addition of a cryoprotectant (e.g., mannitol) to prevent irreversible particle aggregation during freezing and drying.[1][2][10] The resulting powder should be easily redispersible in water to reform the nanosuspension.[12]
Section 2: Troubleshooting Guide
Problem 1: Particle Size is Too Large (>500 nm) or PDI is Too High (>0.3)
| Question | Possible Causes | Recommended Solutions |
| My mean particle size is too large, or my PDI is high. What should I do? | 1. Insufficient Energy Input: The energy from homogenization or sonication may not be adequate to break down the drug crystals effectively. 2. Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to cover the newly created particle surfaces, leading to immediate aggregation. 3. High Drug Concentration: A very high concentration of this compound can favor crystal growth over the formation of new nuclei. 4. Ostwald Ripening: Growth of larger particles at the expense of smaller ones due to differences in solubility. | 1. Optimize Process Parameters: For HPH, increase the homogenization pressure or the number of cycles.[9] For probe sonication, increase the sonication time or amplitude. 2. Optimize Stabilizer: Increase the stabilizer concentration. Experiment with different types of stabilizers (e.g., HPMC, PVP, Poloxamers, Lecithin, SDS) or use a combination to provide better steric and electrostatic stabilization.[1] An optimal drug-to-stabilizer ratio is key.[10] 3. Adjust Formulation: Try reducing the initial concentration of this compound in the formulation. 4. Select Effective Stabilizers: Polymers are often considered crucial for preventing Ostwald ripening.[10] |
Problem 2: Nanosuspension is Unstable and Aggregates Over Time
| Question | Possible Causes | Recommended Solutions |
| My nanosuspension looks good initially, but particles aggregate and sediment within hours or days. How can I improve its stability? | 1. Low Zeta Potential: If the zeta potential is between -30 mV and +30 mV, the electrostatic repulsion between particles is likely insufficient to prevent aggregation. 2. Ineffective Steric Stabilization: The polymer chains of the steric stabilizer may not be providing a sufficient barrier on the particle surface. 3. Temperature Effects: Changes in temperature during storage can affect stabilizer adsorption and particle kinetic energy, leading to collisions and aggregation. | 1. Increase Zeta Potential: If using ionic stabilizers like SDS, consider slightly increasing the concentration. Ensure the pH of the medium is not near the isoelectric point of the particles. A zeta potential of -34.27 mV has been shown to provide reasonable stability for this compound nanosuspensions.[1][2][9] 2. Improve Steric Hindrance: Use high molecular weight polymers (e.g., HPMC, PVP) or increase the concentration of the existing polymeric stabilizer to ensure complete surface coverage. 3. Control Storage Conditions: Store the nanosuspension at a consistent, recommended temperature (e.g., 4°C) to minimize particle movement and potential aggregation. |
Problem 3: Poor Redispersibility After Lyophilization
| Question | Possible Causes | Recommended Solutions |
| My freeze-dried powder won't redisperse back to its original particle size. What went wrong? | 1. No or Insufficient Cryoprotectant: During freezing, the formation of ice crystals can force nanoparticles together, leading to irreversible aggregation if a protective agent is not present. 2. Inappropriate Cryoprotectant: The chosen cryoprotectant may not be effective for the specific drug/stabilizer system. | 1. Add a Cryoprotectant: Add a suitable cryoprotectant to the nanosuspension before freezing. Mannitol is a commonly used and effective cryoprotectant for this compound nanosuspensions.[1][10][11] A concentration of 7% has been reported as optimal in one study.[1] 2. Screen Cryoprotectants: If one cryoprotectant doesn't work, screen others such as trehalose, glucose, or sucrose (B13894) to find the most effective one for your formulation. |
Section 3: Data Presentation & Experimental Protocols
Data Presentation
Table 1: Summary of Formulation Parameters for this compound/Diosmin (B1670713) Nanosuspensions
| Formulation | Preparation Method | Stabilizer(s) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| This compound-NS | HPH & Solvent Precipitation | Soybean Lecithin, SDS | 106.72 | 0.221 | -34.27 | [1][2][9] |
| Diosmin-NS | Probe Sonication | PEG 400 (3% w/v) | 203.9 | 0.219 | -27.26 | [5][6][8] |
| Diosmin-NS | Nanoprecipitation | HPMC | 336 | N/A | N/A | [10][11] |
Note: Diosmin is a related flavonoid, and its formulation data is included for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Solvent Precipitation & HPH
This protocol is adapted from the methodology described by Ju et al., 2019.[1][2]
-
Preparation of Organic Phase: Dissolve a defined amount of this compound in ethanol. Use an ultrasonic bath for approximately 15 minutes to ensure complete dissolution.
-
Preparation of Aqueous Phase: Prepare an aqueous solution (double-distilled water) containing the stabilizers. A combination of soybean lecithin and Sodium Dodecyl Sulfate (SDS) at a 1:1 ratio has been shown to be effective.[1][2]
-
Emulsification: Rapidly add the organic phase dropwise into the aqueous phase under continuous high-speed magnetic stirring.
-
High-Speed Shearing: Subject the resulting mixture to high-speed shearing (e.g., 10,000 rpm for 5 minutes) to form a coarse microemulsion.
-
High-Pressure Homogenization (HPH): Process the microemulsion through a high-pressure homogenizer. Homogenize at a high pressure (e.g., 800-1200 bar) for multiple cycles (e.g., 5-10 cycles) until the desired particle size and PDI are achieved.
-
Optional Lyophilization:
Protocol 2: Key Characterization Methods
-
Particle Size, PDI, and Zeta Potential Analysis:
-
Dilute the nanosuspension sample with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Measure the mean particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer).[1]
-
Perform each measurement in triplicate at a constant temperature (e.g., 25°C).
-
-
Morphological Analysis (TEM/SEM):
-
For TEM: Place a drop of the diluted nanosuspension onto a carbon-coated copper grid. Allow the sample to air-dry. Observe the morphology and size of the nanoparticles under a Transmission Electron Microscope.
-
For SEM (of lyophilized powder): Mount the dry powder onto a sample stub using double-sided adhesive tape. Sputter-coat the sample with a conductive material (e.g., gold). Observe the surface morphology under a Scanning Electron Microscope.[1]
-
-
Physical State Analysis (DSC):
-
Accurately weigh 3-5 mg of the lyophilized nanosuspension powder, pure this compound, and physical mixture into separate aluminum pans.
-
Seal the pans and heat them at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-320°C) in a Differential Scanning Calorimeter under a nitrogen atmosphere.
-
The disappearance or shifting of the endothermic peak of this compound in the nanosuspension thermogram indicates a change in its crystalline state.[1]
-
Section 4: Visual Guides
Caption: Workflow for formulating and characterizing this compound nanosuspensions.
Caption: Logic diagram for troubleshooting oversized this compound nanoparticles.
Caption: Factors promoting or reducing this compound nanosuspension stability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. turkjps.org [turkjps.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel polymer-stabilized diosmin nanosuspensions: in vitro appraisal and ex vivo permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Dioscin-Loaded Nanoparticles for Targeted Drug Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioscin-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound-loaded nanoparticles?
A1: The primary challenges include the poor water solubility of This compound (B1662501), which can affect encapsulation efficiency and nanoparticle stability.[1][2] Achieving a desirable particle size, narrow polydispersity index (PDI), and high drug loading are also significant hurdles that often require careful optimization of formulation parameters.[3][4]
Q2: Which polymer is most suitable for encapsulating this compound?
A2: Several biodegradable polymers have been successfully used, including poly(lactic-co-glycolic acid) (PLGA), poly-ε-caprolactone (PCL), and novel synthesized polyesters like poly-glycerol malate (B86768) co-dodecanedioate (PGMD).[3][5][6] The choice of polymer depends on the desired release kinetics, biocompatibility, and the specific targeting strategy.
Q3: What are the key analytical techniques for characterizing this compound-loaded nanoparticles?
A3: Essential characterization techniques include Dynamic Light Scattering (DLS) for particle size and PDI, Zeta potential measurement for surface charge and stability, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology, and High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine encapsulation efficiency and drug loading.[3][5][6]
Q4: How does this compound exert its anti-cancer effects?
A4: this compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the suppression of pro-survival pathways like PI3/Akt/mTOR.[3] It can also inhibit cell proliferation, migration, and angiogenesis, and induce cell cycle arrest.[3][7]
Troubleshooting Guides
Nanoparticle Synthesis and Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size (>300 nm) | - High polymer or this compound concentration.[3] - Inadequate stirring speed or time. - Inappropriate solvent/anti-solvent ratio. | - Optimize the concentration of the polymer and this compound through a design of experiments (DoE) approach.[3][4] - Increase the stirring speed or sonication energy. - Adjust the ratio of the organic phase to the aqueous phase. |
| High Polydispersity Index (PDI > 0.3) | - Non-uniform mixing of organic and aqueous phases. - Aggregation of nanoparticles. - Sub-optimal surfactant concentration. | - Ensure rapid and uniform addition of the organic phase into the aqueous phase under vigorous stirring. - Optimize the concentration of the surfactant (e.g., Pluronic F-68, SDS).[1][3] - Consider post-synthesis homogenization. |
| Low Encapsulation Efficiency (<70%) | - Poor solubility of this compound in the chosen organic solvent. - Premature precipitation of this compound upon addition to the aqueous phase. - Insufficient polymer concentration to effectively entrap the drug. | - Select an organic solvent in which both the polymer and this compound are highly soluble (e.g., acetone (B3395972), DMSO).[3][6] - Increase the polymer-to-drug ratio. - Optimize the nanoprecipitation process parameters like temperature and stirring rate. |
| Nanoparticle Aggregation and Instability | - Low zeta potential (close to 0 mV). - Inadequate amount of stabilizer or surfactant. | - Increase the concentration of the stabilizer to provide sufficient steric or electrostatic repulsion.[1] A zeta potential of ±30 mV is generally considered stable. - Ensure proper pH and ionic strength of the aqueous phase. |
In Vitro Characterization and Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Drug Release Profile (Burst release too high or too slow) | - Issues with the in vitro release test method (e.g., dialysis membrane binding, inefficient separation of free drug).[8][9] - Nanoparticle degradation rate is too fast or too slow. | - Use a validated release method like sample and separate with centrifugal ultrafiltration to avoid artifacts from dialysis membranes.[8] - Select a polymer with a degradation profile that matches the desired release rate. - The release kinetics can often be described by models like the Korsmeyer-Peppas model.[3] |
| High Variability in Cytotoxicity Assays (e.g., MTT) | - Inconsistent cell seeding density. - Interference of nanoparticles with the assay reagent. - Aggregation of nanoparticles in the cell culture medium. | - Ensure a uniform cell monolayer before adding nanoparticles. - Run a control with blank nanoparticles to check for any interference with the MTT dye. - Pre-disperse the nanoparticle suspension by sonication before adding to the cells. |
| Discrepancy between DLS and Microscopy (TEM/SEM) Size | - DLS measures the hydrodynamic diameter in a hydrated state, while TEM/SEM measures the size of dried particles.[5] | - This is an expected outcome. Report both results, specifying the technique used. The hydrodynamic diameter from DLS is more relevant for in vivo behavior. |
Data Summary
Physicochemical Properties of this compound/Diosgenin Nanoparticles
| Nanoparticle Formulation | Synthesis Method | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Diosgenin-PGMD | Nanoprecipitation | 121.4 - 133.6 | ~0.2 | - | 77 - 83 | [3] |
| This compound Nanosuspension | Reverse Solvent Precipitation & Homogenization | 106.72 | 0.221 | -34.27 | 21.26 | [1][10] |
| Diosgenin-PCL-Pluronic | Nanoprecipitation | <200 | - | -11.5 to -22.3 | High | [5][11] |
| Diosmin-Zein-Sodium Caseinate | - | 265.30 | 0.21 | - | 93.45 | [12] |
| Diosgenin-PLGA | Solvent-Emulsion-Diffusion-Evaporation | 200 - 270 | Homogeneous | Negative | - | [6] |
In Vitro Cytotoxicity of this compound/Diosgenin Formulations
| Formulation | Cell Line | Assay | IC50 Value | Duration | Reference |
| Free Diosgenin | A549 (Lung) | - | 27.14 µM | 48h | [3] |
| Diosgenin-PGMD 7:3 NPs | A549 (Lung) | - | 15.15 µM | 48h | [3] |
| Diosgenin-PGMD 6:4 NPs | A549 (Lung) | - | 13.91 µM | 48h | [3] |
| Free Diosgenin | U87-MG (Glioblastoma) | MTT | Dose-dependent toxicity | 24h | [11] |
| Diosgenin-PCL-F68-D-NPs | U87-MG (Glioblastoma) | MTT | Higher toxicity than free diosgenin | 24h | [11] |
| This compound | JEG3 (Human) | MTT | Inhibitory effect observed | 24h | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation
-
Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a suitable organic solvent like acetone (e.g., 5 mL).[3]
-
Preparation of Aqueous Phase: Prepare an aqueous solution (e.g., 50 mL) containing a surfactant/stabilizer like Pluronic F-68 (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension (e.g., at 12,000 rpm for 20 min).[3][5] Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove unencapsulated drug and excess surfactant.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug: After synthesis, centrifuge the nanoparticle suspension to pellet the nanoparticles.[3]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer or HPLC at its specific absorbance wavelength.[3]
-
Calculation: Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount] x 100
Protocol 3: In Vitro Drug Release Study (Sample and Separate Method)
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4) to simulate physiological conditions.
-
Incubation: Place the suspension in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the sample.
-
Separation: Separate the released (free) this compound from the nanoparticles. A reliable method is centrifugal ultrafiltration, which avoids issues associated with membrane-based methods.[8]
-
Quantification: Analyze the amount of this compound in the filtrate (the released drug) using HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, U87-MG) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24 or 48 hours).[11] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent like DMSO or isopropanol (B130326) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.
-
Calculation of Cell Viability: Express the results as a percentage of the viability of the untreated control cells.
Visualizations
Caption: Experimental workflow for this compound-loaded nanoparticle synthesis and evaluation.
Caption: Troubleshooting decision tree for nanoparticle synthesis.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zein–sodium caseinate–diosmin nanoparticles as a promising anti-cancer agent with targeted efficacy against A2780 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Dioscin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of Dioscin (B1662501) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound, a steroidal saponin, has very low oral bioavailability, estimated to be around 0.2% in rats.[1][2] This is attributed to several factors:
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Poor Aqueous Solubility: this compound is highly hydrophobic, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[3][4]
-
High Molecular Weight: Its large molecular size hinders passive diffusion across the intestinal epithelium.[1]
-
Metabolism: this compound can be metabolized to its aglycone, diosgenin (B1670711), by gut microbiota.[5][6] While diosgenin is also pharmacologically active, its own bioavailability is limited.
-
Efflux Transporters: There is evidence that diosgenin, the aglycone of this compound, may be subject to efflux by transporters like P-glycoprotein, which actively pumps the compound out of intestinal cells, reducing net absorption.[7]
Q2: What are the most common strategies to improve the oral bioavailability of this compound in animal models?
A2: Researchers have successfully employed several formulation strategies to enhance the oral bioavailability of this compound and its aglycone, diosgenin. These include:
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Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[8][9]
-
Nanoparticles: Encapsulating this compound/diosgenin in polymeric nanoparticles (e.g., PLGA) can improve solubility, protect the drug from degradation, and provide controlled release.[8][10]
-
Nanocrystals: These are pure drug particles with a crystalline structure, stabilized by surfactants, which significantly enhance the dissolution rate.[11][12]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound/diosgenin in a polymer matrix in an amorphous state prevents crystallization and improves solubility and dissolution.[13]
-
Cyclodextrin (B1172386) Complexes: Encapsulating the hydrophobic this compound/diosgenin molecule within the hydrophilic cavity of cyclodextrins can increase its aqueous solubility.[14][15]
-
Lipid-Based Formulations: Systems like liposomes and self-emulsifying drug delivery systems (SEDDS) can keep the drug solubilized in the gastrointestinal tract and enhance its absorption.[16][17]
Q3: How much can these strategies improve the bioavailability of this compound/diosgenin?
A3: The improvement in oral bioavailability varies depending on the formulation strategy and the specific experimental setup. Here are some reported improvements in rat models:
-
Nanocrystals: Diosgenin nanocrystals increased the area under the plasma concentration-time curve (AUC) by approximately 2.55-fold and the maximum plasma concentration (Cmax) by 2.01-fold compared to a coarse suspension.[11][12]
-
Amorphous Solid Dispersions (ASDs): A Soluplus-mediated amorphous solid dispersion of diosgenin improved its relative bioavailability by about 5 times compared to the pure drug.[13] Another study on a diosgenin ASD showed a 4.61-fold increase in AUC and a 2.67-fold increase in Cmax.[5]
-
Cyclodextrin Complexes: A diosgenin/β-cyclodextrin complex significantly enhanced the AUC and Cmax compared to the drug alone.[15]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
-
Possible Cause 1: Poor solubility of this compound in the organic solvent used during nanoparticle preparation.
-
Troubleshooting Tip: Screen different organic solvents in which this compound has higher solubility. Ensure you are not exceeding the saturation solubility of this compound in the chosen solvent.
-
-
Possible Cause 2: Drug precipitation during the emulsification or solvent evaporation/diffusion step.
-
Troubleshooting Tip: Optimize the process parameters. For emulsion-based methods, adjust the homogenization speed and time. For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase. The use of appropriate stabilizers (surfactants) is also crucial.
-
-
Possible Cause 3: Inefficient interaction between the drug and the polymer.
-
Troubleshooting Tip: Select a polymer with good affinity for this compound. For example, the hydrophobicity of the polymer should be compatible with that of this compound to favor encapsulation.
-
Issue 2: Instability of the Formulation (e.g., Particle Aggregation, Drug Crystallization)
-
Possible Cause 1: Insufficient surface stabilization of nanoparticles or nanocrystals.
-
Troubleshooting Tip: Optimize the type and concentration of the stabilizer (e.g., Pluronic F127, sodium dodecyl sulfate (B86663), PVP).[12] A combination of stabilizers might be more effective. The zeta potential of the nanoparticles should be sufficiently high (typically > |30| mV) to ensure electrostatic repulsion and prevent aggregation.[4]
-
-
Possible Cause 2: Amorphous-to-crystalline transition in ASDs during storage.
-
Troubleshooting Tip: Ensure the polymer used in the ASD has a high glass transition temperature (Tg) to restrict molecular mobility. Store the ASDs under controlled temperature and humidity conditions, as moisture can act as a plasticizer and promote crystallization.
-
-
Possible Cause 3: Leakage of the drug from liposomes.
-
Troubleshooting Tip: Optimize the lipid composition of the liposomes. Incorporating cholesterol can increase the rigidity of the lipid bilayer and reduce drug leakage.[17]
-
Issue 3: High Variability in Pharmacokinetic Data in Animal Studies
-
Possible Cause 1: Inconsistent dosing.
-
Troubleshooting Tip: Ensure the formulation is homogenous and the administered dose is accurate. For suspensions, proper resuspension before each administration is critical.
-
-
Possible Cause 2: Physiological variability among animals.
-
Troubleshooting Tip: Use a sufficient number of animals per group to achieve statistical power. Ensure animals are of the same sex, similar age, and weight. Fasting animals overnight before dosing can reduce variability in gastric emptying and food effects on absorption.[18]
-
-
Possible Cause 3: Issues with blood sampling or bioanalysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Diosgenin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L·h) | Relative Bioavailability Improvement (Fold) | Reference |
| Diosgenin Suspension | 100 | 950 | 4.0 | 12,300 | 1.0 | [11][12] |
| Diosgenin Nanocrystals | 100 | 1,910 | 2.0 | 31,400 | ~2.55 | [11][12] |
| Diosgenin Bulk Drug | - | 480.01 ± 131.54 | 8.73 ± 5.74 | 9,321.59 ± 2,154.32 | 1.0 | [5] |
| Diosgenin ASD | - | 1,281.65 ± 262.08 | 10.07 ± 3.65 | 42,972.58 ± 6,864.96 | ~4.61 | [5] |
| Diosgenin in Soluplus ASD | - | - | - | - | ~5 | [13] |
Note: The data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Protocol 1: Preparation of Diosgenin Nanocrystals by Media Milling
This protocol is based on the method described by Liu et al.[12]
-
Preparation of Suspension: Prepare a coarse suspension of diosgenin in a stabilizer solution (e.g., a combination of Pluronic F127 and sodium dodecyl sulfate in deionized water).
-
Media Milling: Add the suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Milling Process: Perform the milling at a set speed and temperature for a specified duration. The milling time should be optimized to achieve the desired particle size.
-
Separation: Separate the nanocrystal suspension from the milling media.
-
Lyophilization (Optional): For a solid dosage form, the nanocrystal suspension can be freeze-dried. A cryoprotectant (e.g., mannitol) should be added before freezing to prevent particle aggregation.
-
Characterization: Characterize the nanocrystals for particle size, polydispersity index (PDI), zeta potential, crystallinity (using PXRD and DSC), and morphology (using SEM or TEM).
Protocol 2: Preparation of Diosgenin Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is based on the method described by Liu et al.
-
Dissolution: Dissolve diosgenin and a polymer (e.g., Soluplus) in a common volatile organic solvent (e.g., ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature. This will result in a thin film of the drug-polymer mixture.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the ASD for its amorphous nature (using PXRD and DSC), drug content, and in vitro dissolution performance.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline based on common practices described in the literature.[1][18][19]
-
Animal Model: Use male Sprague-Dawley or Wistar rats (weighing 200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanocrystals, ASD, or control suspension) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[5]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.[20][21]
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: Simplified diagram of signaling pathways potentially modulated by this compound.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the pharmacokinetics of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of in Vitro ADME Properties of Diosgenin and this compound from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of diosgenin distribution in the skin by cyclodextrin complexation following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. A Novel Diosgenin-Based Liposome Delivery System Combined with Doxorubicin for Liver Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dioscin in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of dioscin (B1662501) in typical cell culture environments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture medium?
A: Understanding the stability of this compound in your experimental setup is crucial for the accurate interpretation of results.[1] If this compound degrades during the experiment, the actual concentration exposed to the cells will decrease over time. This can lead to an underestimation of its potency (e.g., IC50 values) and a misunderstanding of its true concentration-response relationship.[1] Stability testing ensures that the observed biological effects are attributed to the correct concentration of the active compound.
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A: Several factors can influence the stability of any compound, including this compound, in cell culture media:
-
pH and Temperature: Standard cell culture conditions (pH ~7.2-7.4, 37°C) can accelerate chemical degradation processes like hydrolysis for susceptible molecules.[1][2]
-
Media Components: Complex media like DMEM or RPMI-1640 contain various components such as vitamins, amino acids, and metal ions that could potentially interact with and degrade this compound.[1]
-
Serum Enzymes: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes (e.g., esterases, proteases) that could potentially metabolize this compound.[2]
-
Light and Oxygen: Photosensitive compounds can undergo photodegradation if exposed to light, while dissolved oxygen can lead to oxidation.[1]
-
Hydrolysis: As a steroidal glycoside, this compound can undergo hydrolysis under acidic conditions, cleaving the sugar moieties to yield its aglycone, diosgenin (B1670711).[3] Studies in simulated gastric fluid (pH 1.2) show significant degradation of this compound to diosgenin.[3][4] While cell culture media has a neutral pH, the potential for hydrolysis over long incubation periods should be considered.
Q3: How stable is this compound expected to be? Is there any quantitative data available?
Summary of this compound Stability in Simulated Biological Fluids
| Condition | pH | Incubation Time | Degradation (%) | Conversion to Diosgenin (%) | Reference |
| Simulated Gastric Fluid (SGF) | 1.2 | 3 hours | Up to 28.3% | 24.2% | [3][4] |
| Simulated Intestinal Fluid (SIF) | 6.8 | 3 hours | Up to 12.4% | 2.4% | [3][4] |
This table summarizes available data on this compound stability in simulated environments. Researchers should perform stability tests in their specific cell culture medium for accurate results.
Troubleshooting Guide
Issue: I suspect my this compound is degrading during my multi-day cell culture experiment, leading to inconsistent results.
| Possible Cause | Recommended Solution |
| Chemical Instability | Perform a stability study by incubating this compound in your complete cell culture medium (including serum) at 37°C without cells. Collect and analyze samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) using HPLC or LC-MS/MS to quantify the remaining parent compound.[2][6] |
| Adsorption to Plasticware | Hydrophobic compounds can bind to the plastic of culture plates, reducing the effective concentration.[7] Consider using low-binding plates. You can also test for this by measuring the this compound concentration in the medium after incubation in a well without cells. |
| Cellular Metabolism | While studies suggest this compound is stable against liver enzymes, specific cell lines might express enzymes that can metabolize it.[3][4] To check this, compare the stability of this compound in media incubated with your cells versus a cell-free control.[2] |
| Incorrect Stock Solution Handling | Ensure your this compound stock solution (typically in DMSO) is fully dissolved before diluting into the medium.[7] Store stock solutions appropriately, protected from light and at the recommended temperature, to prevent initial degradation. |
Issue: My analytical results (HPLC/LC-MS) show high variability between samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure the medium is mixed thoroughly but gently before taking each sample. Use calibrated pipettes and consistent technique for all time points.[1] |
| Protein Precipitation Issues | If using a protein-containing medium (e.g., with FBS), ensure the protein precipitation step (e.g., with cold acetonitrile) is efficient and consistent. Incomplete protein removal can interfere with chromatographic analysis.[1] |
| Analytical Method Not Optimized | Validate your HPLC or LC-MS/MS method for linearity, precision, and accuracy with this compound.[6] Ensure the mobile phase and gradient are optimized to achieve good peak shape and separation from media components.[8][9] |
Experimental Protocols & Visualizations
Protocol: Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol outlines a standard procedure to determine the stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
HPLC or LC-MS/MS system
-
Cold quenching solvent (e.g., acetonitrile)
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure it is fully dissolved.[7]
-
Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic and consistent (typically ≤0.1%).[1]
-
Time Zero (T=0) Sample: Immediately after spiking and mixing, take an aliquot of the medium. This is your T=0 reference sample.[1]
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in the 37°C incubator.[2][7]
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or aliquot from the incubator.[1][7]
-
Sample Processing:
-
For each sample (including T=0), add 3 volumes of a cold quenching solvent like acetonitrile (B52724) to precipitate proteins from the serum.[1]
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.[2][6] Several HPLC methods have been published for diosgenin (the aglycone), often using a C18 column with an acetonitrile-water mobile phase and detection around 203 nm.[8][9]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of in Vitro ADME Properties of Diosgenin and this compound from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of in vitro ADME properties of diosgenin and this compound from Dioscorea villosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdh1-mediated Skp2 degradation by this compound reprogrammes aerobic glycolysis and inhibits colorectal cancer cells growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academicjournals.org [academicjournals.org]
Technical Support Center: Preventing Dioscin Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of active compounds is critical for experimental accuracy and reproducibility. Dioscin, a natural steroidal saponin (B1150181) with significant therapeutic potential, is notoriously challenging to work with in aqueous environments due to its poor solubility. This guide provides practical solutions, troubleshooting advice, and detailed protocols to prevent this compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a lipophilic molecule with a rigid steroidal nucleus, making it sparingly soluble in water and aqueous buffers.[1][2] Precipitation, often appearing as cloudiness, fine particles, or crystals, typically occurs for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your final solution is higher than its maximum solubility in that specific aqueous medium.
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution, the sudden change in solvent polarity causes the compound to "crash out" and precipitate.[3]
-
Temperature and pH Instability: Changes in temperature or pH can alter this compound's solubility. Aqueous solutions of this compound are not recommended for storage for more than a day as this can lead to precipitation.[1]
Q2: I've dissolved this compound in DMSO first, but it still precipitates upon dilution. What am I doing wrong?
A2: This is a common issue. While this compound is readily soluble in DMSO, the final concentration of DMSO in your aqueous solution is critical.[4][5] If the percentage of DMSO is too low after dilution, it can no longer maintain this compound in solution. It is crucial to add the DMSO stock solution to the aqueous buffer slowly, preferably dropwise, while vigorously vortexing or stirring the buffer to ensure rapid and even dispersion.[6]
Q3: What are the most effective methods to prepare a stable aqueous solution of this compound for my experiments?
A3: Several methods can significantly enhance the aqueous solubility and stability of this compound. The best method depends on your specific experimental requirements, such as the desired final concentration and the tolerance of your biological system (e.g., cell lines) to excipients. The most common and effective techniques include:
-
Co-Solvent Systems: Using a mixture of solvents to increase solubility.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range.
Each of these methods is detailed in the Troubleshooting Guide and Experimental Protocols sections below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding this compound stock to aqueous media. | Solvent Shock / Low Co-Solvent Concentration: The organic solvent (e.g., DMSO) concentration in the final solution is too low to keep this compound dissolved. | 1. Increase the final concentration of the co-solvent (e.g., from <0.1% to 0.5% or 1% DMSO), ensuring it is compatible with your experimental system.[7] 2. Add the this compound stock solution dropwise into the vortexing aqueous medium to ensure rapid mixing.[6] 3. Consider using a different solubilization method, such as cyclodextrin complexation. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., during incubation). | Low Kinetic Solubility / Instability: The solution is in a supersaturated, thermodynamically unstable state. This compound may also be degrading into less soluble forms. | 1. Prepare fresh working solutions immediately before each experiment. Aqueous solutions of this compound are not recommended for storage for more than a day.[1] 2. Use a buffered aqueous system to maintain a stable pH. 3. Employ a more robust solubilization technique like forming a nanosuspension or a cyclodextrin inclusion complex to improve long-term stability. |
| Inconsistent results between experiments. | Variable Solubilization: Incomplete or inconsistent dissolution of this compound leads to variations in the effective concentration. | 1. Ensure your stock solution is fully dissolved before dilution. Gentle warming or sonication can help.[8] 2. Strictly follow a standardized protocol for preparing your working solutions for every experiment. 3. Visually inspect each solution for any signs of precipitation before use. Filtering through a 0.22 µm syringe filter can remove micro-precipitates. |
Quantitative Data Summary
The following tables summarize key solubility data for this compound and its aglycone, diosgenin, providing a baseline for selecting an appropriate solubilization strategy.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Approximate Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Ethanol (B145695) | 22 - 25 mg/mL | [4][8] |
| Dimethyl Sulfoxide (DMSO) | ≥ 35.55 mg/mL (up to 100 mg/mL) | [4][9] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | [8] |
Table 2: Solubility Enhancement of Diosmin (a related flavonoid) with Cyclodextrins
| Cyclodextrin (CD) Type | Molar Ratio (Drug:CD) | Solubility Increase | Reference(s) |
| β-Cyclodextrin (β-CD) | 1:1 | 2.86-fold (at 8.81 mmol/L of βCD) | [10] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 25.2-fold (at 123.73 mmol/L of HPβCD) | [10] |
Experimental Protocols
Here are detailed, step-by-step protocols for the most effective methods to prevent this compound precipitation.
Protocol 1: Preparation using a Co-Solvent System (DMSO)
This is the most common method for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Target aqueous buffer or medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[8]
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Place the required volume of the aqueous buffer in a new sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for an additional 30-60 seconds.
-
Visually inspect the solution. If it remains clear, it is ready for use. Use immediately and do not store.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This method encapsulates this compound within a cyclodextrin molecule, significantly increasing its aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[10]
A. Kneading Method
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50% v/v)
-
Mortar and pestle
-
Oven or vacuum dryer
Procedure:
-
Weigh equimolar amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a homogeneous paste.
-
Slowly add the this compound powder to the paste while continuously triturating (kneading) with the pestle for 45-60 minutes. Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.[6][11]
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder. This powder can now be dissolved in your aqueous buffer.
B. Freeze-Drying (Lyophilization) Method
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Small amount of a suitable organic solvent (e.g., DMSO or ethanol)
-
Distilled water
-
Freeze-dryer
Procedure:
-
Dissolve the required amount of HP-β-CD in distilled water.
-
In a separate container, dissolve the equimolar amount of this compound in a minimal volume of the organic solvent.
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution (e.g., at -70°C).
-
Lyophilize the frozen solution in a freeze-dryer to obtain a solid, amorphous powder of the this compound-HP-β-CD complex.[12][13] This powder can be readily dissolved in aqueous media.
Protocol 3: Preparation of this compound Nanosuspension
This advanced technique creates a colloidal dispersion of pure this compound nanoparticles, which enhances the dissolution rate and saturation solubility. This protocol combines reverse solvent precipitation with high-pressure homogenization.
Materials:
-
This compound powder
-
Ethanol (as solvent)
-
Distilled water (as anti-solvent)
-
Stabilizers (e.g., Soybean lecithin, Poloxamer 188, or Tween-80)
-
Magnetic stirrer, high-speed shear mixer, and high-pressure homogenizer
Procedure:
-
Organic Phase: Dissolve this compound in ethanol.
-
Aqueous Phase: Dissolve the selected stabilizer(s) in distilled water.
-
Precipitation: Rapidly inject the organic this compound solution into the aqueous stabilizer solution under high-speed stirring. This will cause the this compound to precipitate into nanoparticles.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization for several cycles to further reduce the particle size and create a uniform nanosuspension.[14]
-
Solvent Removal (Optional): If required, the ethanol can be removed using a rotary evaporator.
-
The final nanosuspension can be used directly or lyophilized into a powder for later reconstitution.
This compound-Regulated Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
VEGFA/VEGFR2 and PI3K/Akt/mTOR Signaling
This compound has been shown to inhibit angiogenesis (the formation of new blood vessels), a critical process in tumor growth. It achieves this by interfering with the VEGFA/VEGFR2 pathway and its downstream effectors, PI3K, Akt, and mTOR.[2][8][15] this compound can inhibit the binding of VEGFA to its receptor, VEGFR2, which suppresses the phosphorylation and activation of VEGFR2 and subsequent downstream signaling cascades that promote cell proliferation and survival.[16]
TLR4/MyD88/NF-κB Signaling
This compound also possesses potent anti-inflammatory properties. It can suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its adaptor protein MyD88, this compound prevents the activation and nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][17][18]
References
- 1. This compound inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. brieflands.com [brieflands.com]
- 11. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits colon tumor growth and tumor angiogenesis through regulating VEGFR2 and AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Reduces Vascular Damage in the Retina of db/db Mice by Inhibiting the VEGFA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound protects against chronic prostatitis through the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lyophilization of Dioscin
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the lyophilization of dioscin (B1662501) for long-term storage. It includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is lyophilization recommended for the long-term storage of this compound?
A1: Lyophilization, or freeze-drying, is a preferred method for enhancing the long-term stability of sensitive pharmaceutical compounds like this compound.[1][2] By removing water through sublimation at low temperatures, the process minimizes chemical degradation pathways such as hydrolysis, which can cleave the glycosidic bonds of the saponin (B1150181) structure.[3] This results in a stable, dry powder that is lightweight, easier to store and transport, and has a significantly extended shelf life compared to its solution state.[1]
Q2: What are the most critical parameters in a lyophilization cycle for this compound?
A2: The three critical stages and their parameters are:
-
Freezing: The rate of cooling and the final freezing temperature are crucial. A moderate cooling rate (e.g., 1°C/min) is often optimal for creating uniform ice crystals that facilitate efficient sublimation.[4] The product must be cooled below its critical collapse temperature (or eutectic temperature for crystalline formulations).
-
Primary Drying (Sublimation): This stage involves careful control of shelf temperature and chamber pressure (vacuum). The shelf temperature provides the necessary energy for ice to sublimate, while the low pressure facilitates vapor removal. The product temperature must be kept below its collapse temperature to prevent structural loss of the cake.[2][4]
-
Secondary Drying (Desorption): In this final phase, the shelf temperature is gradually increased to remove residual, unfrozen water molecules from the product. The goal is to achieve a final moisture content typically below 2% for optimal stability.[1]
Q3: Do I need to use excipients to lyophilize this compound?
A3: While it may be possible to lyophilize pure this compound, using excipients is highly recommended, especially for low-concentration formulations. Excipients serve several key functions:
-
Bulking Agents: Provide structure and support to the lyophilized cake, preventing collapse and ensuring an elegant appearance.[2] Mannitol (B672) is a common choice as it can provide a crystalline scaffold.[5]
-
Cryoprotectants/Lyoprotectants: Protect this compound from the stresses of freezing and drying. Sugars like sucrose (B13894) and trehalose (B1683222) are effective by forming a glassy, amorphous matrix that immobilizes the molecule and replaces water, thus preserving its structure.[6]
For saponin-loaded transfersomes, a combination of sucrose and trehalose has been shown to be effective.[6] The choice of excipient will depend on the final product requirements and must be compatible with this compound.
Q4: How can I determine the critical temperatures (e.g., collapse temperature) for my this compound formulation?
A4: Differential Scanning Calorimetry (DSC) and Freeze-Dry Microscopy (FDM) are the primary techniques used.
-
DSC: This method is used to determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute. The collapse temperature (Tc) is typically slightly higher than the Tg'. Operating the primary drying phase with the product temperature below Tg' is a safe approach to prevent collapse.
-
FDM: This technique allows for the direct visual determination of the collapse temperature by observing the sample structure while heating it under vacuum.
Q5: What analytical methods are suitable for assessing the stability of lyophilized this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the chemical stability of this compound.[7] Such a method can separate intact this compound from potential degradants, allowing for accurate quantification of purity and degradation over time. Key validation parameters for the method include specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[7][8] Additionally, measuring residual moisture content (e.g., by Karl Fischer titration) and monitoring the physical appearance of the cake are crucial for a complete stability assessment.
Troubleshooting Guide
Problem: My lyophilized cake collapsed or appears shrunken.
-
Question: My final product did not hold its structure and formed a melted or shrunken mass. What caused this?
-
Answer: Cake collapse occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc).[5] At this temperature, the formulation loses its rigidity and can no longer support its own structure as the ice sublimes.
-
Solution 1: Lower the Shelf Temperature: Reduce the shelf temperature during primary drying to ensure the product temperature remains safely below the collapse temperature.
-
Solution 2: Decrease Chamber Pressure: Lowering the chamber pressure can increase the rate of sublimation, which has a cooling effect on the product, helping to keep its temperature down.
-
Solution 3: Reformulate with a Bulking Agent: Add a bulking agent like mannitol to provide a crystalline scaffold that can support the cake structure at higher temperatures.[5]
-
Solution 4: Ensure Complete Freezing: Confirm that the product was completely frozen and held below its freezing point for an adequate duration before starting primary drying. Incomplete freezing is a common cause of processing failure.
-
Problem: The residual moisture content in my product is too high.
-
Question: After completing the cycle, my this compound powder has a residual moisture content above 2%, which may compromise long-term stability. How can I improve drying?
-
Answer: High residual moisture is typically due to insufficient primary or secondary drying.
-
Solution 1: Extend Drying Time: The simplest solution is to increase the duration of the primary and/or secondary drying phases to allow more time for water removal.
-
Solution 2: Increase Shelf Temperature in Secondary Drying: The rate of water desorption in secondary drying is highly dependent on temperature. Gradually increasing the shelf temperature (e.g., to 20-30°C, provided this compound is stable at this temperature) will significantly enhance the removal of bound water.
-
Solution 3: Optimize Freezing: Very rapid freezing can create small ice crystals, which may impede vapor flow during sublimation. Consider a slower freezing rate or adding an annealing step (holding the product at a temperature below the freezing point but above Tg' for several hours) to create larger, more uniform ice crystals.[4]
-
Problem: The lyophilized powder is difficult to reconstitute.
-
Question: My lyophilized this compound does not dissolve easily or forms aggregates upon adding a solvent. Why is this happening?
-
Answer: Reconstitution issues can arise from product aggregation during lyophilization or from using inappropriate excipients.
-
Solution 1: Use a Lyoprotectant: Excipients like sucrose or trehalose can prevent aggregation by forming a glassy matrix around the this compound molecules.[6]
-
Solution 2: Optimize the Formulation: If using a bulking agent like mannitol, be aware that its degree of crystallinity can affect reconstitution. A combination of an amorphous cryoprotectant and a crystalline bulking agent often yields a robust cake with good reconstitution properties.
-
Solution 3: Avoid Over-drying: Excessively high temperatures or long durations in secondary drying can sometimes lead to irreversible changes in the product that hinder reconstitution. Ensure the secondary drying phase is optimized to remove water without damaging the product.
-
Problem: I suspect chemical degradation of this compound during the cycle.
-
Question: How can I confirm if this compound is degrading during lyophilization and how can I prevent it?
-
Answer: this compound, a steroidal saponin, is susceptible to hydrolysis, especially under acidic conditions or at elevated temperatures.[3]
-
Solution 1: Use a Stability-Indicating Assay: Use a validated HPLC method to compare the purity of this compound before and after lyophilization.[7] A decrease in the main this compound peak and the appearance of new peaks would indicate degradation.
-
Solution 2: Control pH: Ensure the pre-lyophilization solution is buffered to a pH where this compound exhibits maximum stability (typically near neutral).
-
Solution 3: Minimize Thermal Stress: Keep the product temperature as low as feasible throughout the cycle. Avoid aggressive secondary drying temperatures if stability data suggests this compound is sensitive to heat.
-
Solution 4: Protect from Light: If this compound is light-sensitive, ensure the lyophilization and subsequent storage are performed in amber vials or with other protective measures.
-
Data Presentation
Table 1: Recommended Starting Lyophilization Cycle Parameters for this compound (Note: This is a generalized cycle and must be optimized for your specific formulation and freeze-dryer.)
| Parameter | Freezing | Primary Drying | Secondary Drying |
| Shelf Temperature | Ramp to -40°C at 1°C/min | Ramp to -10°C | Ramp to 25°C |
| Hold Time | ≥ 3 hours | 24 - 48 hours (or until sublimation is complete) | ≥ 12 hours |
| Chamber Pressure | Atmospheric | 100 mTorr (approx. 13 Pa) | 100 mTorr (or lower) |
| Endpoint Determination | - | Pirani gauge vs. Capacitance Manometer pressure comparison, product temperature probes | Time, desired moisture level |
Table 2: Example Excipient Formulations for Saponin Lyophilization (Based on a study of Panax notoginseng saponins-loaded transfersomes)[6]
| Formulation Component | Role | Example Ratio (by mass) | Notes |
| Trehalose | Cryo/Lyoprotectant | 3 | Forms a stable amorphous glass. |
| Sucrose | Cryo/Lyoprotectant | 2 | Works synergistically with trehalose. |
| Mannitol | Bulking Agent | (As needed, e.g., 5% w/v) | Provides an elegant, crystalline cake structure. Often used with amorphous sugars. |
| This compound Formulation | Active Ingredient | 1 (based on phospholipid mass in the cited study) | The amount of excipient is typically a multiple of the active ingredient mass. |
Experimental Protocols
Protocol 1: General Lyophilization of this compound
This protocol provides a starting point for lyophilizing an aqueous or aqueous-organic solution of this compound.
1. Sample Preparation: 1.1. Dissolve this compound in a suitable solvent system (e.g., a mixture of tertiary-butyl alcohol and water) to the desired concentration. 1.2. If using excipients, dissolve the cryoprotectant (e.g., trehalose) and/or bulking agent (e.g., mannitol) in the same solvent system before adding this compound. A common starting point is a 5-10% (w/v) total solid content. 1.3. Filter the solution through a 0.22 µm sterile filter to remove any particulates. 1.4. Dispense the solution into appropriate lyophilization vials. The fill volume should not exceed one-third of the vial's total volume to ensure a large surface area for sublimation. 1.5. Partially insert lyophilization stoppers onto the vials.
2. Freezing Stage: 2.1. Load the vials onto the shelves of the freeze-dryer, pre-cooled to 5°C. 2.2. Ramp the shelf temperature down to -40°C at a controlled rate of 1°C per minute. 2.3. Hold the vials at -40°C for at least 3 hours to ensure the product is completely solidified.
3. Primary Drying Stage: 3.1. Turn on the vacuum pump and reduce the chamber pressure to approximately 100 mTorr (13.3 Pa). 3.2. Once the vacuum is stable, ramp the shelf temperature up to -10°C. 3.3. Hold at these conditions for 24-48 hours. The endpoint can be determined when the product temperature, measured by a probe, rises to match the shelf temperature, or when the pressure reading from a Pirani gauge drops to match that of the capacitance manometer.
4. Secondary Drying Stage: 4.1. Ramp the shelf temperature to 25°C over 2-3 hours. 4.2. Hold at 25°C and low pressure for an additional 12-24 hours to allow for the desorption of bound water. 4.3. Once the cycle is complete, backfill the chamber with dry nitrogen gas to atmospheric pressure and fully stopper the vials.
5. Post-Lyophilization: 5.1. Remove the vials and seal them with aluminum caps. 5.2. Store the lyophilized this compound at the desired temperature (e.g., 4°C or -20°C), protected from light and moisture.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to quantify this compound and detect potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation: 2.1. Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve. 2.2. Lyophilized Sample: Reconstitute the entire content of a vial of lyophilized this compound with a known volume of mobile phase to achieve a target concentration within the calibration range. Vortex thoroughly to ensure complete dissolution. 2.3. Filter all samples through a 0.45 µm syringe filter before injection.
3. Analysis: 3.1. Equilibrate the column with the mobile phase until a stable baseline is achieved. 3.2. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). 3.3. Inject the reconstituted this compound sample. 3.4. Calculate the concentration of this compound in the sample using the calibration curve. Assess the chromatogram for any new peaks, which may represent degradation products. The stability is determined by the percentage of the initial this compound concentration remaining.
Visualizations
Caption: Experimental workflow for the lyophilization of this compound.
Caption: Logic flow for troubleshooting common lyophilization issues.
References
- 1. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. pci.com [pci.com]
- 3. Direct Biotransformation of this compound into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and optimization of lyophilization cycle [wisdomlib.org]
- 5. Stability of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lyophilization enhances the stability of Panax notoginseng total saponins-loaded transfersomes without adverse effects on ex vivo/in vivo skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Clinical Translation of Dioscin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges encountered during the clinical translation of Dioscin (B1662501). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during preclinical and clinical development of this compound.
Problem 1: Low Oral Bioavailability in Animal Models
Q: My in vivo experiments consistently show low and variable plasma concentrations of this compound after oral administration. How can I improve its oral bioavailability?
A: Low oral bioavailability is a significant hurdle for this compound, primarily due to its poor aqueous solubility and potential degradation.[1][2][3] Studies in rats have shown an absolute oral bioavailability as low as 0.2%.[1][3] Here are several strategies to address this issue:
-
Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility.[2][4][5] A study demonstrated that a this compound nanosuspension (Dio-NS) with a mean particle size of 106.72 nm showed superior dissolution compared to the crude drug.[2][5]
-
Phytosomes: Complexing this compound with phospholipids (B1166683) to form phytosomes can improve its lipophilicity and ability to permeate biological membranes.[6]
-
Micronization: This process reduces the particle size, which can improve the extent of absorption.[6]
-
-
Experimental Protocol for Nanosuspension Preparation (Reverse Solvent Precipitation combined with High-Pressure Homogenization): [2][5]
-
Dissolve this compound in an organic solvent (e.g., ethanol).
-
Prepare an aqueous solution containing stabilizers (e.g., sodium dodecyl sulfate (B86663) and soybean lecithin).
-
Rapidly add the this compound solution to the aqueous phase under high-speed shearing to form a microemulsion.
-
Remove the organic solvent using a rotary evaporator.
-
Subject the resulting suspension to high-pressure homogenization to obtain a uniform nanosuspension.
-
Problem 2: Inconsistent In Vitro Anti-Cancer Effects
Q: I am observing variable IC50 values for this compound in my cancer cell line experiments. What could be the cause, and how can I ensure reproducible results?
A: The cytotoxic effects of this compound on cancer cells can be influenced by several factors. While it shows high toxicity to many cancer cells with IC50 values ranging from 2 to 20 μM, its effect on normal cells is significantly lower.[7]
-
Cell Line Specificity: The anti-cancer activity of this compound is cell-line dependent. For example, it has been shown to be effective against gastric, breast, and glioblastoma cell lines.[8][9][10] Ensure you are using an appropriate and well-characterized cell line.
-
Experimental Conditions:
-
Compound Purity and Stability: Verify the purity of your this compound sample. This compound can degrade in certain conditions; for instance, it can be converted to its aglycone, diosgenin, in simulated gastric fluid.[11]
-
Assay Protocol: Standardize your experimental protocol, including cell seeding density, treatment duration, and the type of cytotoxicity assay used (e.g., MTT, SRB).
-
Signaling Pathway Activation: The efficacy of this compound is linked to its ability to modulate specific signaling pathways, such as inducing apoptosis via the mitochondrial pathway or inhibiting proliferation through the AKT/mTOR pathway.[9][12][13] Ensure your experimental conditions allow for the activation of these pathways.
-
-
Detailed Methodology for Clonogenic Formation Assay: [14]
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-468) in 6-well plates at a low density (e.g., 500 cells/well).
-
After overnight incubation, treat the cells with the desired concentration of this compound.
-
Renew the media with fresh this compound every 3 days.
-
After 10-14 days, fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies to determine the long-term effect of this compound on cell survival.
-
Problem 3: Potential for Hepatotoxicity at High Doses
Q: I am concerned about the potential liver toxicity of this compound in my animal studies. How can I monitor and mitigate this?
A: While this compound has demonstrated hepatoprotective effects at low concentrations (ng/mL), studies have also indicated potential hepatotoxicity at higher doses (µg/mL).[7] A 90-day subchronic toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) of 300 mg/kg/day.[15]
-
Monitoring for Hepatotoxicity:
-
Biochemical Markers: Regularly monitor liver function markers in the blood, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[16]
-
Histopathology: At the end of the study, perform a histopathological examination of the liver tissue to look for signs of damage, such as edema and magnocellular nucleus in hepatocytes.[7]
-
-
Mitigation Strategies:
-
Dose Optimization: Conduct dose-ranging studies to determine the therapeutic window where efficacy is achieved without significant toxicity.
-
Formulation: Advanced formulations like nanosuspensions may not only improve bioavailability but could also potentially reduce toxicity by altering the drug's distribution profile.[2]
-
-
Experimental Protocol for In Vivo Hepatotoxicity Assessment: [17]
-
Administer this compound orally to mice or rats for a specified period (e.g., 5 consecutive days).
-
On the final day, induce liver injury using a hepatotoxic agent like acetaminophen (B1664979) (APAP).
-
Collect blood samples to measure serum ALT and AST levels.
-
Euthanize the animals and collect liver tissue for histopathological analysis and to assess markers of apoptosis and mitochondrial function.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: The main pharmacokinetic challenges of this compound include:
-
Poor Oral Bioavailability: As mentioned, its oral bioavailability is very low, estimated at 0.2% in rats, which limits its systemic exposure after oral administration.[1][3][18]
-
Dose-Dependent Clearance: The clearance of this compound decreases with increasing doses, suggesting saturation of elimination pathways.[1]
-
Prolonged Absorption and Slow Elimination: this compound undergoes prolonged absorption from the intestinal tract and is eliminated slowly from organs.[1][3]
-
Metabolism: After oral administration, this compound is metabolized to its aglycone, diosgenin, which is considered the true active ingredient.[19][20]
| Parameter | Value | Species | Reference |
| Absolute Oral Bioavailability | 0.2% | Rat | [1][3] |
| Clearance (0.064 mg/kg, IV) | 4.67 ± 0.09 mL/min/kg | Rat | [1] |
| Clearance (1.0 mg/kg, IV) | 3.49 ± 0.23 mL/min/kg | Rat | [1] |
| Half-life (in S9 fraction) | Stable | Human | [11] |
| Permeability (Papp, A-B) | 15 x 10⁻⁶ cm/s | Caco-2 cells | [11] |
| Permeability (Papp, B-A) | 20 x 10⁻⁶ cm/s | Caco-2 cells | [11] |
Q2: What is the safety profile of this compound?
A2: this compound generally exhibits a good safety profile, especially at therapeutic doses.[7] However, some key points to consider are:
-
Selective Cytotoxicity: It is significantly more toxic to cancer cells (IC50: 2-20 μM) than to normal cells (IC50: ~100 μM for HaCaT cells).[7]
-
Hepatotoxicity: As discussed, high doses can induce liver toxicity.[7]
-
Clinical Trial Data: A this compound-containing botanical drug, DA-9801, has completed Phase II clinical trials for diabetic neuropathy, indicating an acceptable safety profile in humans.[7] Also, Di-Ao-Xin-Xue-Kang capsules, which contain this compound, have been used for cardiovascular disease in China for over 20 years.[7]
| Parameter | Value | Cell Line/Species | Reference |
| IC50 (Cytotoxicity) | ~100 μM | HaCaT (normal keratinocytes) | [7] |
| IC50 (Cytotoxicity) | 2 - 20 μM | Various cancer cells | [7] |
| NOAEL (90-day study) | 300 mg/kg/day | Rat | [15] |
Q3: What are the main signaling pathways modulated by this compound?
A3: this compound exerts its diverse pharmacological effects by modulating multiple signaling pathways. Key pathways include:
-
Apoptosis Induction: In cancer cells, this compound primarily induces apoptosis through the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, an increase in pro-apoptotic proteins (Bax, Bak), and a decrease in anti-apoptotic proteins (Bcl-2, Bcl-xl).[7][12][13]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases (G0/G1 or G2/M) in various cancer cells, thereby inhibiting their proliferation.[9]
-
Anti-inflammatory Effects: this compound can suppress inflammation by inhibiting the TLR2/MyD88/NF-κB signaling pathway.[7][16]
-
Metabolic Regulation: It can influence lipid metabolism through the SIRT1/AMPK signaling pathway and promote β-cell proliferation via the Wnt/β-catenin pathway.[7]
-
Inhibition of Cancer Cell Proliferation and Invasion: this compound can inhibit the proliferation and invasion of cancer cells by targeting pathways like AKT/mTOR and VEGFR2.[9][13]
Q4: What analytical methods are recommended for quantifying this compound in biological samples?
A4: Accurate quantification of this compound is crucial for pharmacokinetic and metabolism studies. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, DAD, MS) is a widely used technique for the quantification of this compound and its metabolite, diosgenin.[21]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices like plasma.[11][22]
Visualizations
Caption: Logical relationship between challenges and solutions for this compound.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow to improve this compound's bioavailability.
References
- 1. Characterization of the pharmacokinetics of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lyophilized phytosomal nanocarriers as platforms for enhanced diosmin delivery: optimization and ex vivo permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent effects of this compound against gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of in Vitro ADME Properties of Diosgenin and this compound from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 90-day subchronic toxicological assessment of this compound, a natural steroid saponin, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [Advances in study of this compound--a natural product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
Dioscin Dose-Response Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dioscin (B1662501) dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: The effective concentration of this compound varies significantly depending on the cell line and the duration of exposure. For initial screening, a broad concentration range is recommended. Based on published data, the half-maximal inhibitory concentration (IC50) for many cancer cell lines falls between 2 µM and 20 µM.[1] However, cytotoxicity in non-cancerous cell lines has been observed at higher concentrations, with an IC50 of about 100 µM in HaCaT cells.[1] Therefore, a starting range of 0.1 µM to 100 µM is advisable to capture the full dose-response curve.
Q2: How does this compound's cytotoxic effect vary across different cancer cell lines?
A2: this compound's cytotoxicity is cell-line dependent. It has demonstrated potent anti-cancer activity against a variety of human cancer cell lines, including those from breast, lung, and colorectal cancers.[2][3][4][5] The response is often dose- and time-dependent.[2] For example, this compound has been shown to inhibit the proliferation of both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells.[4] The specific IC50 values can differ, as summarized in the table below.
Q3: What are the primary signaling pathways modulated by this compound that I should investigate?
A3: this compound exerts its anti-tumor effects by modulating multiple signaling pathways. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: this compound often inhibits this critical survival pathway, leading to decreased cell proliferation and survival.[1][2][3] It has been shown to downregulate the phosphorylation of Akt and mTOR in a dose-dependent manner in lung and breast cancer cells.[2][3]
-
p38 MAPK Pathway: In contrast to the PI3K/Akt pathway, this compound can activate the p38 MAPK stress kinase pathway, which is involved in cell cycle arrest and apoptosis.[1][2]
-
Reactive Oxygen Species (ROS)-Mediated Apoptosis: this compound can induce apoptosis by increasing intracellular ROS levels.[1][6][7] This oxidative stress can lead to DNA damage and mitochondrial dysfunction.[7]
-
Death Receptor Pathway: Besides the intrinsic mitochondrial pathway, this compound can also activate the extrinsic death receptor pathway, involving the activation of caspase-8.[1][8]
-
Notch1 Signaling Pathway: In colorectal cancer, this compound has been found to inhibit the Notch1 signaling pathway, which is crucial for cell proliferation and differentiation.[9]
Q4: My dose-response curve is not sigmoidal and does not reach a plateau. What could be the issue?
A4: This is a common issue that can arise from several factors. Refer to the troubleshooting workflow below. Key areas to check are the concentration range, compound solubility, and incubation time. If the concentrations tested are too narrow or not centered around the EC50, you may only be observing the linear portion of the curve. Poor solubility of this compound at higher concentrations can also lead to a flattening of the curve before a true biological plateau is reached.[10]
Q5: I am observing high variability between my replicate experiments. How can I improve the consistency of my results?
A5: High variability can obscure the true dose-response relationship. To improve consistency, ensure the following:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density will lead to variable results.
-
Compound Preparation: Prepare a fresh stock solution of this compound for each experiment, as it can degrade over time. Ensure it is fully dissolved before diluting to final concentrations. This compound is poorly soluble in water, so using a solvent like ethanol (B145695) is necessary for the initial stock.[10]
-
Assay Timing: Perform all steps of the assay, such as reagent addition and reading of results, at consistent time points.
-
Statistical Analysis: Use non-linear regression models to fit the dose-response curve, which can provide a more accurate and robust estimation of parameters like EC50/IC50.[11]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound across various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Metric | Concentration | Exposure Time | Citation |
| MDA-MB-231 | Breast Cancer | IC50 | ~5-10 µM | 24 hours | [2] |
| MCF-7 | Breast Cancer | IC50 | ~5-10 µM | 24 hours | [2] |
| A549 | Lung Cancer | IC50 | < 5 µM | 24 hours | [12] |
| H1299 | Lung Cancer | IC50 | < 5 µM | 24 hours | [12] |
| HCT116 | Colorectal Cancer | IC50 | ~2.5-5 µg/mL | 48 hours | [13] |
| Caki | Renal Cancer | Apoptosis | 10-40 µM | Not Specified | [14] |
| Various Solid Tumors | Multiple | GI50 | < 10 µM | Not Specified | [15] |
| Leukemia Cell Lines | Leukemia | GI50 | 10-30 µM | Not Specified | [15] |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO or ethanol. Perform serial dilutions in culture medium to create 2X working solutions. A typical final concentration range would be 0, 0.1, 1, 2.5, 5, 10, 25, 50, and 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the corresponding this compound working solutions (or medium with solvent for the control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response model) to calculate the IC50 value.[4]
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt and p38 MAPK pathways.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p38, p38, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: Key signaling pathways modulated by this compound leading to apoptosis and inhibition of proliferation.
Caption: Standard experimental workflow for determining the IC50 value of this compound using an MTT assay.
Caption: A logical workflow for troubleshooting common issues in this compound dose-response experiments.
References
- 1. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjgnet.com [wjgnet.com]
- 10. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The cytotoxicity of methyl protothis compound against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Dioscin Solubility with Surfactants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on using surfactants to enhance the aqueous solubility of Dioscin (B1662501), a poorly soluble steroidal saponin.[1][2] Find answers to common questions, troubleshoot your experiments, and access detailed protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's solubility a concern for researchers?
A1: this compound has numerous pharmacological activities, including anti-inflammatory, antitumor, and antihyperlipidemic properties. However, its therapeutic potential is limited by its poor water solubility and slow dissolution rate, which can lead to low absorption and bioavailability in the body.[2][3] Enhancing its solubility is a critical step in developing effective therapeutic formulations.
Q2: How do surfactants increase the solubility of this compound?
A2: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous solution, once the surfactant concentration reaches a certain point called the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly soluble compounds like this compound, effectively increasing its overall solubility in the aqueous medium.
Q3: What are the main types of surfactants I can use for this compound?
A3: Surfactants are broadly classified based on the charge of their hydrophilic head group. The main types include:
-
Anionic Surfactants: Possess a negative charge (e.g., Sodium Dodecyl Sulfate - SDS). They are known for their high solubilization efficiency.[4]
-
Non-ionic Surfactants: Have no charge (e.g., Polysorbates like Tween® 80, Poloxamers like Pluronic® F127). They are widely used in pharmaceutical formulations due to their low toxicity, high biocompatibility, and stability over a range of pH values.[1]
-
Cationic Surfactants: Carry a positive charge. Their use can be specific, particularly in targeted drug delivery systems where charge interactions are beneficial.
-
Zwitterionic Surfactants: Contain both a positive and a negative charge, making them neutral overall. They can offer excellent stability in a wide range of conditions.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules begin to form micelles in a solution. Below the CMC, surfactants primarily exist as individual molecules (monomers) and will reduce surface tension at the air-water interface. Above the CMC, the surface is saturated, and any additional surfactant molecules form micelles. For solubilizing this compound, it is crucial to work with surfactant concentrations above the CMC to ensure the formation of micelles that can encapsulate the drug.
Q5: Beyond simple micellar solutions, what other formulation strategies use surfactants to enhance this compound solubility?
A5: Surfactants are key components in advanced drug delivery systems. For this compound, nanotechnology-based approaches are common, such as:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[2][5] Techniques like high-pressure homogenization or media milling are used to reduce the particle size of this compound, and surfactants (like SDS and soybean lecithin) are used to prevent the nanoparticles from aggregating.[2][3]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, stabilized by surfactants.
These nanotechnologies increase the surface area of the drug, leading to a significantly higher dissolution rate and improved bioavailability.[3]
Troubleshooting Guides
Problem 1: My this compound precipitates out of the surfactant solution after preparation.
-
Question: What are the likely causes of this compound precipitation and how can I fix it?
-
Answer:
-
Surfactant Concentration is Below CMC: You may not be using a high enough concentration of surfactant to form stable micelles.
-
Solution: Increase the surfactant concentration. Ensure you are operating well above the known CMC for that specific surfactant under your experimental conditions (e.g., temperature, buffer).
-
-
Drug Overloading: The amount of this compound may have exceeded the solubilization capacity of the micelles.
-
Solution: Reduce the concentration of this compound or increase the concentration of the surfactant to create more micelles. Perform a phase solubility study to determine the maximum amount of this compound that can be solubilized by a given surfactant concentration.
-
-
Improper Preparation Method: Adding the drug or surfactant too quickly or in the wrong order can create localized high concentrations, leading to precipitation.[6]
-
Solution: Add a concentrated stock of this compound (dissolved in a small amount of a suitable organic solvent like ethanol) dropwise into the stirring surfactant solution.[2] This allows for gradual incorporation into the micelles. Ensure continuous and adequate stirring during preparation.
-
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature might precipitate upon cooling if the solubility limit is exceeded at the lower temperature.[7]
-
Solution: Check the temperature stability of your formulation. You may need to prepare and store the solution at a controlled temperature.
-
-
Problem 2: The particle size of my this compound nanosuspension is too large or inconsistent.
-
Question: I'm using high-pressure homogenization, but my particle size is not in the desired nanometer range. What should I adjust?
-
Answer:
-
Insufficient Stabilizer: The concentration of the surfactant/stabilizer may be too low to effectively coat the surface of the newly formed nanoparticles, leading to aggregation.
-
Solution: Increase the concentration of your surfactant(s). A combination of stabilizers, such as SDS and lecithin (B1663433), can sometimes provide better stability and result in smaller particles.[2]
-
-
Suboptimal Homogenization Parameters: The pressure or number of homogenization cycles may be insufficient.
-
Solution: Optimize the homogenization process. Increase the homogenization pressure and/or the number of cycles. Single-factor experiments can help determine the optimal settings for your specific formulation.[2]
-
-
Foaming During Homogenization: Excessive heat generated during homogenization can sometimes cause foaming, which may be a sign of surfactant or drug degradation and can interfere with the process.[2]
-
Solution: Employ a pre-emulsification step with high-speed shearing before high-pressure homogenization to dissipate heat. Ensure your equipment has adequate cooling.[2]
-
-
Problem 3: I'm not seeing a significant increase in this compound's dissolution rate.
-
Question: My formulation appears stable, but in vitro dissolution tests are disappointing. Why might this be?
-
Answer:
-
Crystalline Drug Form: The this compound within your formulation may still be in a crystalline state. Amorphous forms of drugs typically dissolve much faster.
-
Solution: The formulation process should aim to convert the crystalline drug into an amorphous state within the carrier. Techniques like preparing nanosuspensions or solid dispersions can achieve this.[2] Characterization methods like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) can confirm the physical state of this compound in your final formulation.[2]
-
-
Incorrect Dissolution Medium: The pH and composition of the dissolution medium can significantly affect the release of the drug.
-
Solution: Ensure your dissolution medium is relevant to the intended application (e.g., simulated gastric fluid or simulated intestinal fluid). This compound itself shows pH-dependent stability, which can influence results.[8]
-
-
Insufficient Surfactant in Dissolution Medium: The dissolution medium may lack the necessary "sink conditions" for a hydrophobic drug.
-
Solution: Adding a small amount of surfactant (e.g., 0.5% SDS) to the dissolution medium can help solubilize the released drug and prevent it from precipitating, providing a more accurate measurement of the dissolution rate.
-
-
Data Summary Tables
Table 1: Examples of Surfactants and Polymers Used in this compound/Diosmin Formulations (Note: Data for the related flavonoid Diosmin is included for comparative purposes where direct this compound data is limited).
| Compound | Formulation Type | Surfactant(s) / Polymer(s) | Key Findings | Reference |
| This compound | Nanosuspension | Sodium Dodecyl Sulfate (SDS), Soybean Lecithin | Optimal formulation achieved a mean particle size of 106.72 nm and a zeta potential of -34.27 mV. Dissolution was significantly superior to the physical mixture. | [2][3] |
| This compound | Extraction | Sodium Dodecyl Sulfate (SDS) | The optimal SDS concentration for ultrasound-surfactant extraction was found to be 17.408 x 10⁻³ mol/L. | [4] |
| Diosmin | Nanosuspension | PEG 400 | Achieved a ~5-fold increase in saturation solubility compared to the unprocessed drug. | [9] |
| Diosmin | Nanostructured Lipid Carriers (NLCs) | Tween® 80 | Tween® 80 was selected for its high HLB value (15.0) and good safety profile for ocular delivery. Concentrations up to 2% w/w were used. | [1] |
| Celecoxib * | Microspheres | Pluronic® F127 | A 1:5 w/w ratio of drug to Pluronic® F127 resulted in a five-fold increase in solubility. | [10][11] |
*Data for Celecoxib, another poorly soluble drug, is provided to illustrate the potential of Pluronic® F127.
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants (Values are for pure water at 25°C and may vary with temperature, pH, and buffer composition).
| Surfactant | Type | CMC (mM) | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 | [12] |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 | [13] |
| Pluronic® F127 | Non-ionic | ~0.7% w/v (~0.56 mM) | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via High-Pressure Homogenization
This protocol is adapted from the methodology described by Yi, et al. (2019).[2][3]
-
Organic Phase Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a suitable volume of ethanol (B145695).
-
Disperse the solution for 15 minutes in an ultrasonic bath.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing the stabilizers, Sodium Dodecyl Sulfate (SDS) and soybean lecithin (an optimal ratio of 1:1 has been reported).[2] The water should be double-distilled.
-
-
Pre-emulsification:
-
Rapidly add the organic phase (Step 1) dropwise into the aqueous phase (Step 2) while mixing with a magnetic stirrer.
-
Subject the resulting mixture to high-speed shearing (e.g., 10,000 rpm for 5 minutes) to obtain a coarse microemulsion.
-
-
High-Pressure Homogenization:
-
Pass the microemulsion through a high-pressure homogenizer.
-
Homogenize at high pressure (e.g., 800 bar) for a set number of cycles (e.g., 10 cycles). Ensure the instrument's cooling system is active to manage heat generation.
-
-
Solvent Removal:
-
Remove the ethanol from the nanoemulsion using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension using a dynamic light scattering (DLS) instrument.
-
The final product should be a stable, uniform suspension.
-
Protocol 2: Phase Solubility Study of this compound with a Surfactant
This is a general protocol to determine the solubilizing capacity of a surfactant.
-
Prepare Surfactant Solutions:
-
Prepare a series of aqueous solutions of a single surfactant (e.g., Tween® 80 or SDS) at various concentrations, both below and above its known CMC. Use a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Drug Addition:
-
Add an excess amount of this compound powder to vials containing a fixed volume (e.g., 5 mL) of each surfactant solution from Step 1.
-
-
Equilibration:
-
Seal the vials and shake them in a thermostatically controlled water bath shaker (e.g., at 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the samples to stand so that the undissolved this compound can settle.
-
Carefully withdraw a supernatant aliquot from each vial and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered samples appropriately with the mobile phase.
-
Quantify the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
-
-
Data Analysis:
-
Plot the total concentration of dissolved this compound against the concentration of the surfactant. The resulting phase solubility diagram will show how the solubility of this compound changes with surfactant concentration and can be used to determine the solubilization capacity.[16]
-
Mandatory Visualizations
Caption: Mechanism of this compound solubilization by surfactant micelles.
Caption: Workflow for preparing a this compound nanosuspension.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. Optimization of Lipid Nanoparticles by Response Surface Methodology to Improve the Ocular Delivery of Diosmin: Characterization and In-Vitro Anti-Inflammatory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Preparation, and Characterization of this compound Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ultrasound-surfactant extraction of total this compound from Dioscorea zingiberensis. C. H. Wright [finechemicals.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of in Vitro ADME Properties of Diosgenin and this compound from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 14. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Dioscin-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address dioscin-induced cytotoxicity in normal (non-cancerous) cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1662501) and why is it cytotoxic?
A1: this compound is a natural steroidal saponin (B1150181) found in various plants, such as those from the Dioscorea family (yams).[1] Its cytotoxic effects are primarily attributed to its ability to induce apoptosis (programmed cell death). The main mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and the activation of cell death signaling pathways.[2][3]
Q2: Is this compound's cytotoxicity selective for cancer cells over normal cells?
A2: Several studies suggest that this compound exhibits selective cytotoxicity, meaning it is more toxic to cancer cells than to normal cells.[4] For instance, the half-maximal inhibitory concentration (IC50) of this compound in normal human peripheral blood mononuclear cells (PBMCs) is significantly higher than in various cancer cell lines.[2] Similarly, this compound has shown low cytotoxicity in normal lung cell lines.[5] This selectivity is a key area of research for its potential as a therapeutic agent.
Q3: What are the primary cellular mechanisms of this compound-induced cytotoxicity?
A3: this compound-induced cytotoxicity is a multi-faceted process primarily driven by:
-
Induction of Oxidative Stress: this compound treatment leads to a rapid increase in intracellular ROS.[2]
-
Mitochondrial Dysfunction: The accumulation of ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[1]
-
Apoptosis Induction: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases, which are key executioner proteins in cell death.[1][6]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cell proliferation.[6]
Q4: Can the cytotoxic effects of this compound on normal cells be reversed or mitigated?
A4: Yes. Since a primary mechanism of this compound's cytotoxicity is the induction of oxidative stress, antioxidants can be used to mitigate these effects. The antioxidant N-acetylcysteine (NAC) has been shown to block this compound-induced apoptosis by inhibiting the generation of ROS.[3]
Q5: At what concentrations does this compound typically show toxicity to normal cells?
A5: The cytotoxic concentration of this compound varies depending on the normal cell type. For example, the IC50 value for this compound in peripheral blood mononuclear cells (PBMCs) has been reported to be ≥ 50 μM.[2] In contrast, immortalized non-tumor lung cells (HBE1) were not notably affected by this compound treatment.[4] It is crucial to determine the specific IC50 for the normal cell lines used in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides potential solutions.
Problem 1: High levels of cell death observed in normal control cell lines.
-
Question: My normal cell line is showing significant cytotoxicity at the same this compound concentration effective against my cancer cell line. What should I do?
-
Answer:
-
Verify this compound Concentration: Ensure the correct concentration of this compound is being used. Perform a dose-response experiment to determine the IC50 for your specific normal cell line.
-
Assess ROS Levels: Measure intracellular ROS levels. If they are significantly elevated, this confirms the mechanism of toxicity.
-
Implement a Co-treatment Strategy: Consider co-treating your normal cells with an antioxidant like N-acetylcysteine (NAC) to mitigate the ROS-induced cytotoxicity. This can help protect the normal cells.[3]
-
Check Cell Culture Conditions: Ensure that your cell culture conditions are optimal, as stressed cells may be more susceptible to drug-induced cytotoxicity.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Question: I am getting variable results in my MTT assays when treating normal cells with this compound. How can I improve consistency?
-
Answer:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can affect the metabolic activity and the final absorbance reading.
-
Standardize Incubation Times: Use consistent incubation times for both the this compound treatment and the MTT reagent.
-
Ensure Complete Solubilization: After adding the solubilization solution, ensure all formazan (B1609692) crystals are completely dissolved before reading the plate. Incomplete dissolution is a common source of variability.
-
Include Proper Controls: Always include untreated controls, vehicle controls (if this compound is dissolved in a solvent like DMSO), and positive controls for cell death.
-
Problem 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Question: How can I be sure that the cell death I'm observing in my normal cells is apoptosis and not necrosis?
-
Answer:
-
Use Annexin V/PI Staining: This is the gold standard for differentiating between apoptosis and necrosis. An Annexin V positive and Propidium Iodide (PI) negative result indicates early apoptosis, while positivity for both indicates late apoptosis or necrosis.
-
Morphological Assessment: Observe cell morphology under a microscope. Apoptotic cells typically show characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells tend to swell and lyse.
-
Caspase Activity Assays: Measure the activity of key apoptotic caspases, such as caspase-3 and caspase-9, to confirm the involvement of the apoptotic pathway.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Normal and Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |
| Normal Human Cells | Peripheral Blood Mononuclear Cells (PBMCs) | ≥ 50 | [2][7] |
| Normal Human Cells | HBE1 (Immortalized non-tumor lung cells) | Not notably affected | [4][8] |
| Normal Human Cells | WI-38 (Normal lung fibroblasts) | No cytotoxicity shown | [5] |
| Normal Human Cells | Beas-2B (Normal lung epithelial cells) | No cytotoxicity shown | [5] |
| Breast Cancer | MDA-MB-468 (Triple-Negative) | 1.53 | [2] |
| Breast Cancer | MCF-7 (ER-Positive) | 4.79 | [2] |
| Lung Cancer | A549 | ~2.5 (at 48h) | [9] |
| Liver Cancer | HepG2 | 8.34 | [10] |
Experimental Protocols
Protocol for Assessing Cell Viability using MTT Assay
This protocol is a standard method to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and controls (untreated and vehicle).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[11]
-
For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate and then aspirate the media.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Protocol for Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time.
-
Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells once with cold PBS and centrifuge.[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC to the cells.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry immediately (within 1 hour).[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Measuring Intracellular ROS with DCFH-DA
This protocol uses the cell-permeant reagent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Adherent or suspension cells
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 24-well plate).
-
Treat cells with this compound and controls for the desired time.
-
Prepare a fresh DCFH-DA working solution (e.g., 10-20 µM) in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with serum-free medium.[14]
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[14]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[14]
-
Add PBS to each well.
-
Immediately measure the fluorescence. For microscopy, use a GFP channel. For plate readers or flow cytometers, use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 5. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism and inhibitory targets of this compound in HepG2 cells-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dioscin Versus Diosgenin: A Comparative Analysis of Anticancer Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting and comparable anticancer properties of the natural steroidal saponin (B1150181) dioscin (B1662501) and its aglycone, diosgenin (B1670711).
This guide provides an objective comparison of the anticancer activities of this compound and diosgenin, supported by experimental data. It delves into their mechanisms of action, including the signaling pathways they modulate, and presents quantitative data on their efficacy in various cancer cell lines. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of their therapeutic potential.
Introduction: Structural and Functional Overview
This compound is a steroidal saponin found in various plants of the Dioscorea family. Structurally, it consists of a steroidal aglycone, diosgenin, linked to a trisaccharide chain at the C-3 hydroxyl group. This glycosidic linkage significantly influences its solubility and bioavailability, which in turn affects its biological activities. Diosgenin, the aglycone of this compound, is a crucial precursor in the synthesis of various steroid drugs. Both compounds have demonstrated a wide range of pharmacological effects, with their anticancer properties being a primary focus of recent research.[1][2][3][4]
The presence of the sugar moiety in this compound makes it more water-soluble compared to the lipophilic nature of diosgenin. This difference in physicochemical properties can lead to variations in their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting their anticancer efficacy and mechanisms of action.
Comparative Anticancer Efficacy: Quantitative Data
The cytotoxic effects of this compound and diosgenin have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and diosgenin in various cancer cell lines as reported in several studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-468 | 1.53 | [5][6] |
| Breast Cancer | MCF-7 | 4.79 | [5][6] |
| Lung Adenocarcinoma | H1650 | 1.7 | [7] |
| Lung Adenocarcinoma | PC9GR | 2.1 | [7] |
| Lung Adenocarcinoma | CL97 | 4.1 | [7] |
| Lung Adenocarcinoma | H1975 | 4.3 | [7] |
| Melanoma | MDA-MB-435 | 2.6 | [8] |
| Lung Cancer | H14 | 0.8 | [8] |
| Leukemia | HL60 | 7.5 | [8] |
| Cervical Cancer | HeLa | 4.5 | [8] |
| Ovarian Cancer | A2780 | 0.581 - 0.87 | [9] |
| Endometrial Cancer | Ishikawa | 2.37 | [10] |
Table 2: IC50 Values of Diosgenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC3 | 14.02 | [11][12] |
| Prostate Cancer | DU145 | 23.21 | [11][12] |
| Prostate Cancer | LNCaP | 56.12 | [11][12] |
| Ovarian Cancer | SKOV-3 | 75.47 µg/ml | [13] |
| Liver Cancer | HepG2 | 32.62 µg/ml | [14] |
| Breast Cancer | MCF-7 | 11.03 µg/ml | [14] |
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and diosgenin exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. However, the specific signaling pathways they target can differ, likely due to their structural variations.
This compound: A Multi-Faceted Approach to Cancer Cell Death
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][15] It can trigger the production of reactive oxygen species (ROS), leading to DNA damage and activation of the mitochondrial signaling cascade.[16][17][18] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[16][18] This leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately resulting in apoptosis.[16]
Furthermore, this compound can arrest the cell cycle at various phases, including G2/M and S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[15][18] It has also been found to inhibit cancer cell migration and invasion by targeting pathways like PI3K/AKT/mTOR and Wnt/β-catenin.[1]
Diosgenin: Targeting Key Survival Pathways
Diosgenin also induces apoptosis and cell cycle arrest in a variety of cancer cells.[2][19][20] Its mechanisms often involve the modulation of critical cell signaling pathways that regulate cell survival and proliferation, such as the NF-κB, STAT3, and PI3K/Akt/mTOR pathways.[2][3] By inhibiting these pathways, diosgenin can suppress the expression of downstream genes involved in cell proliferation, invasion, and angiogenesis.[2]
Diosgenin has been reported to induce G2/M phase cell cycle arrest by activating Chk1 kinase and modulating the Cdc25C regulatory pathway.[21][22][23] Like this compound, it can also trigger the mitochondrial apoptosis pathway, leading to a loss of mitochondrial membrane potential and the activation of the caspase cascade.[23]
Signaling Pathways: Visualizing the Mechanisms
To illustrate the complex signaling networks targeted by this compound and diosgenin, the following diagrams have been generated using the DOT language.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced mitochondrial apoptosis pathway.
Diosgenin-Mediated Inhibition of NF-κB and STAT3 Signaling
Caption: Diosgenin's inhibitory effect on NF-κB and STAT3 pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activities of this compound and diosgenin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or diosgenin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a control group with vehicle-treated cells.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[26]
-
Formazan (B1609692) Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound or diosgenin.[27][28]
Protocol:
-
Cell Treatment and Collection: Treat cells with the desired concentrations of the compound for a specific duration. After incubation, collect both the floating (apoptotic) and adherent cells.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Both this compound and its aglycone, diosgenin, exhibit significant anticancer properties, albeit through partially distinct mechanisms. This compound's glycosidic moiety appears to contribute to a broader range of actions, including the potent induction of ROS-mediated apoptosis. Diosgenin, on the other hand, demonstrates strong inhibitory effects on key pro-survival signaling pathways like NF-κB and STAT3.
The quantitative data presented in this guide highlights the varying potencies of these compounds against different cancer cell lines, underscoring the importance of selecting the appropriate model system for further investigation. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers aiming to explore the therapeutic potential of these natural products in cancer therapy. Further studies, particularly in vivo models, are warranted to fully elucidate their clinical applicability and to develop strategies to enhance their bioavailability and targeted delivery.
References
- 1. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Diosgenin in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of Diosgenin, a Phytosterol Sapogenin from the Ethanolic Root Extract of Coleus forskohlii, and its Anti-ovarian Cancer Eefficacy on the SKOV-3 Cell Line – Oriental Journal of Chemistry [orientjchem.org]
- 14. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces Apoptosis in Human Cervical Carcinoma HeLa and SiHa Cells through ROS-Mediated DNA Damage and the Mitochondrial Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diosgenin induces cell cycle arrest and apoptosis in HEL cells with increase in intracellular calcium level, activation of cPLA2 and COX-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of Dioscin and Paclitaxel in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Dioscin, a natural steroidal saponin, and Paclitaxel (B517696), a widely used chemotherapeutic agent, in lung cancer models. The information is compiled from various preclinical studies to offer insights into their respective anti-cancer activities and mechanisms of action.
Disclaimer: The data presented below is a consolidation of findings from multiple independent studies. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions and methodologies may vary between studies. This guide is intended to provide a high-level comparison and should not be considered a substitute for a direct, controlled comparative study.
In Vitro Efficacy: A Look at Cell Viability
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for this compound and Paclitaxel in various human lung cancer cell lines.
This compound: In Vitro Potency
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| NCI-H520 | 4.59 | 48h | [1][2] |
| SK-MES-1 | 2.05 | 48h | [1][2] |
| H1650 | 1.7 | 48h | [3][4] |
| PC9GR | 2.1 | 48h | [3][4] |
| CL97 | 4.1 | 48h | [3][4] |
| H1975 | 4.3 | 48h | [3][4] |
| A549 | 1.81 µg/ml (~2.49 µM) | 72h | [5] |
| COR-L23 | 1.84 µg/ml (~2.54 µM) | 72h | [5] |
Paclitaxel: In Vitro Potency
| Cell Line(s) | IC50 | Exposure Time | Reference |
| 8 Human Tumor Cell Lines (including lung) | 2.5 - 7.5 nM | 24h | [6] |
| 14 NSCLC Cell Lines (Median) | 9.4 µM | 24h | [7][8] |
| 14 NSCLC Cell Lines (Median) | 0.027 µM | 120h | [7][8] |
| 14 SCLC Cell Lines (Median) | 25 µM | 24h | [7][8] |
| 14 SCLC Cell Lines (Median) | 5.0 µM | 120h | [7][8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft studies in immunodeficient mice provide valuable insights into the in vivo anti-tumor activity of compounds.
This compound: In Vivo Performance in A549 Xenografts
| Dosing Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| 10 mg/kg, i.p., every 2 days | From >500 mm³ (vehicle) to <200 mm³ | Significantly reduced | [9][10][11][12] |
Paclitaxel: In Vivo Performance in Lung Cancer Xenografts
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| A549, NCI-H23, NCI-H460, DMS-273 | 12 and 24 mg/kg/day, i.v., for 5 days | Statistically significant tumor growth inhibition | [13][14] |
| A549 | 20 mg/kg, i.p. | Significant tumor weight reduction | [15] |
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and Paclitaxel exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound's Molecular Targets
This compound has been shown to induce apoptosis and inhibit cell proliferation and metastasis through multiple pathways:
-
PI3K/AKT/mTOR Pathway: this compound can inhibit the phosphorylation of AKT and mTOR, key components of this pro-survival pathway.[9]
-
p38-MAPK Pathway: this compound can facilitate ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways.
-
Survivin Downregulation: this compound promotes the ubiquitination and degradation of survivin, an inhibitor of apoptosis protein.[5][11]
-
Mitochondrial Apoptosis Pathway: this compound can induce DNA damage and activate the mitochondrial signaling pathway, leading to the release of cytochrome c and activation of caspases.[13]
Caption: Simplified signaling pathway of this compound in lung cancer cells.
Paclitaxel's Molecular Targets
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It also affects various signaling pathways:
-
Microtubule Stabilization: Paclitaxel binds to β-tubulin, disrupting microtubule dynamics, which is crucial for mitosis. This leads to mitotic arrest at the G2/M phase of the cell cycle.
-
PI3K/Akt Pathway: Paclitaxel can inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
-
Apoptosis Induction: Prolonged mitotic arrest triggers apoptosis through both intrinsic and extrinsic pathways.
Caption: Simplified signaling pathway of Paclitaxel in lung cancer cells.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the referenced studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: General workflow for an MTT cell viability assay.
In Vivo Xenograft Study
-
Cell Implantation: Human lung cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice.[9][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound or Paclitaxel via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.[9][12][13]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Caption: General workflow for an in vivo xenograft study.
Western Blotting
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
References
- 1. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma [ijbs.com]
- 2. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 11. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating the In Vivo Anti-Inflammatory Effects of Dioscin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Dioscin, a natural steroidal saponin, with established anti-inflammatory agents. The information is compiled from various preclinical studies to aid researchers in evaluating its therapeutic potential.
Efficacy of this compound in Preclinical Models of Inflammation
This compound has demonstrated significant anti-inflammatory activity across a range of in vivo models, including lipopolysaccharide (LPS)-induced acute lung injury and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. Its therapeutic effects are attributed to the modulation of key inflammatory signaling pathways.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
In murine models of LPS-induced acute lung injury, this compound treatment has been shown to mitigate lung tissue damage, reduce the infiltration of inflammatory cells, and decrease the production of pro-inflammatory cytokines.[1][2][3]
Table 1: Effects of this compound on LPS-Induced Acute Lung Injury in Mice
| Parameter | Model | Dosage of this compound | Observation | Reference |
| Lung Wet/Dry (W/D) Ratio | LPS-induced ALI | 20, 40, 60 mg/kg | Significant decrease in a dose-dependent manner | [2] |
| Total Protein in BALF | LPS-induced ALI | 20, 40, 60 mg/kg | Significant decrease in a dose-dependent manner | [2] |
| MPO Activity | LPS-induced ALI | 20, 40, 80 mg/kg | Significant reduction compared to LPS group | [4] |
| TNF-α in BALF | LPS-induced ALI | 20, 40, 80 mg/kg | Significant reduction compared to LPS group | [4] |
| IL-6 in BALF | LPS-induced ALI | 20, 40, 80 mg/kg | Significant reduction compared to LPS group | [4] |
| IL-1β in BALF | LPS-induced ALI | 20, 40, 60 mg/kg | Significant decrease in a dose-dependent manner | [2] |
BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; ALI: Acute Lung Injury
Dextran Sulfate Sodium (DSS)-Induced Colitis
In a murine model of DSS-induced colitis, an established model for inflammatory bowel disease, this compound administration has been shown to alleviate disease severity. This is evidenced by a reduction in the Disease Activity Index (DAI), decreased colon shortening, and diminished histopathological damage.[5][6]
Table 2: Effects of this compound on DSS-Induced Colitis in Mice
| Parameter | Model | Dosage of this compound | Observation | Reference |
| Disease Activity Index (DAI) | DSS-induced colitis | 20, 40, 80 mg/kg | Significant reduction in a dose-dependent manner | [5][6] |
| Colon Length | DSS-induced colitis | 20, 40, 80 mg/kg | Significant prevention of colon shortening | [5][6] |
| MPO Activity | DSS-induced colitis | 20, 40, 80 mg/kg | Significant reduction in colonic MPO activity | [6] |
| Serum IL-1β | DSS-induced colitis | 20, 40, 80 mg/kg | Significantly decreased levels | [6] |
| Serum TNF-α | DSS-induced colitis | 20, 40, 80 mg/kg | Significantly decreased levels | [6] |
| Serum IL-6 | DSS-induced colitis | 20, 40, 80 mg/kg | Significantly decreased levels | [6] |
Comparison with Alternative Anti-Inflammatory Agents
While direct head-to-head comparative studies with this compound are limited, we can evaluate its potential by examining the performance of commonly used anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Indomethacin (a nonsteroidal anti-inflammatory drug - NSAID), in similar preclinical models.
It is crucial to note that the following data is collated from different studies and does not represent a direct comparison within the same experiment.
Dexamethasone
Dexamethasone is a potent corticosteroid with broad anti-inflammatory effects.
Table 3: Effects of Dexamethasone in a Model of LPS-Induced Lung Injury
| Parameter | Model | Dosage of Dexamethasone | Observation | Reference |
| Lung Injury Score | LPS-induced ALI in mice | 5 mg/kg | Significantly attenuated histopathological changes | [7] |
| Inflammatory Cell Infiltration | LPS-induced ALI in mice | 5 mg/kg | Significant reduction in inflammatory cell infiltration | [7] |
Indomethacin
Indomethacin is a commonly used NSAID that primarily works by inhibiting cyclooxygenase (COX) enzymes.
Table 4: Effects of Indomethacin in a Model of Carrageenan-Induced Paw Edema
| Parameter | Model | Dosage of Indomethacin | Observation | Reference |
| Paw Edema Volume | Carrageenan-induced paw edema in rats | 5 mg/kg | Significant inhibition of paw edema | [8] |
| Paw TNF-α Level | Carrageenan-induced paw edema in rats | 5 mg/kg | Significantly decreased TNF-α level in paw tissue | [8] |
| Paw PGE2 Level | Carrageenan-induced paw edema in rats | 5 mg/kg | Significantly decreased PGE2 level in paw tissue | [8] |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
Objective: To induce an acute inflammatory response in the lungs.
Protocol:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
This compound Administration: this compound is typically administered orally (e.g., by gavage) for a number of consecutive days prior to LPS challenge. Doses can range from 20 to 80 mg/kg.[2][4]
-
Induction of Lung Injury: Mice are anesthetized, and a non-lethal dose of LPS (e.g., 5 mg/kg) in sterile saline is administered intratracheally to induce lung injury.[2]
-
Sample Collection: At a specified time point after LPS administration (e.g., 6, 12, or 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts and cytokine levels. Lung tissue is harvested for histological examination, wet/dry ratio measurement (to assess edema), and myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).[2][4]
DSS-Induced Colitis in Mice
Objective: To induce colitis that mimics inflammatory bowel disease.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are frequently used.
-
Induction of Colitis: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 5-7 days.[5][6]
-
This compound Administration: this compound (e.g., 20, 40, 80 mg/kg) is administered orally once daily, often starting concurrently with or slightly before DSS administration and continuing for the duration of the experiment.[6]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The entire colon is excised, and its length is measured. Colonic tissue samples are collected for histological analysis and measurement of MPO activity and cytokine levels.[5][6]
Signaling Pathways and Experimental Workflow
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TLR4/MyD88/NF-κB and MAPK signaling pathways.
References
- 1. Protective Effects of this compound against Lipopolysaccharide-Induced Acute Lung Injury through Inhibition of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents LPS‑induced acute lung injury through inhibiting the TLR4/MyD88 signaling pathway via upregulation of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of this compound against Lipopolysaccharide-Induced Acute Lung Injury through Inhibition of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates lipopolysaccharide-induced acute lung injury through suppression of TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents DSS-induced colitis in mice with enhancing intestinal barrier function and reducing colon inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates inflammatory bowel disease by up‐regulating miR‐125a‐5p to regulate macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies of Dioscin: A Comparative Guide to its Mechanism of Action Confirmed by Knockdown Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dioscin's performance with alternative therapeutic agents, supported by experimental data from knockdown studies that elucidate its mechanism of action. We delve into the signaling pathways modulated by This compound (B1662501) and present detailed experimental protocols for key validation experiments.
This compound, a natural steroidal saponin, has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor and anti-inflammatory effects.[1][2] Understanding its precise mechanism of action is paramount for its development as a therapeutic agent. This guide synthesizes findings from studies that have employed gene knockdown techniques to confirm the molecular targets of this compound, offering a comparative perspective against other compounds.
Deciphering this compound's Action: Insights from Knockdown and Overexpression Studies
While definitive knockout studies using CRISPR-Cas9 or knockout animal models to confirm this compound's direct targets are not extensively reported in the reviewed literature, a substantial body of evidence from gene knockdown and overexpression experiments has illuminated its mechanistic pathways. These studies strongly suggest that this compound exerts its therapeutic effects by modulating key signaling molecules, including SHP1, Notch1, and components of the AKT/mTOR pathway.
A pivotal study on prostate cancer cells demonstrated that the anti-cancer effects of this compound are mediated through the tyrosine phosphatase SHP1.[3][4][5] Knockdown of SHP1 using siRNA significantly suppressed the pro-apoptotic and anti-invasive effects of this compound, indicating that SHP1 is a crucial target.[4][6] Conversely, the effects of this compound were mimicked by SHP1 overexpression.[6]
In the context of colorectal cancer, the Notch1 signaling pathway has been identified as a key player in this compound's anti-tumor activity.[7][8] Treatment of colorectal cancer cells with an activator of the Notch signaling pathway, Jagged 1, partially reversed the inhibitory effects of this compound on cell migration and invasion, suggesting that this compound's mechanism involves the suppression of this pathway.
Comparative Performance: this compound vs. Alternative Agents
To provide a comprehensive understanding of this compound's therapeutic potential, it is essential to compare its performance with other agents that target similar pathways or are used for similar indications.
This compound vs. Metformin (B114582) in Metabolic Regulation
Metformin is a widely prescribed drug for type 2 diabetes that primarily acts by activating AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production.[11][12] this compound has also been shown to improve glycolipid metabolism and has been compared with Metformin in animal models of diabetes.[13] While both compounds demonstrate beneficial effects on blood glucose and lipid levels, their primary mechanisms of action appear to differ, with this compound's effects being linked to the modulation of pathways such as STAT3 signaling, in addition to potential AMPK activation.[2][14]
| Feature | This compound | Metformin |
| Primary Target | Multi-target (SHP1, Notch1, AKT/mTOR, etc.) | AMPK |
| Indication | Investigational (Cancer, Inflammation, Metabolic Disease) | Type 2 Diabetes |
| Effect on Glucose Metabolism | Reduces blood glucose | Reduces hepatic glucose production |
| Effect on Lipid Metabolism | Attenuates lipid accumulation | Modulates lipid metabolism |
This compound vs. Other SHP1, Notch, and AKT/mTOR Inhibitors
The development of specific inhibitors for the SHP1, Notch, and AKT/mTOR pathways allows for a more direct comparison of this compound's efficacy. While head-to-head quantitative data is limited in the reviewed literature, the multi-target nature of this compound may offer a broader therapeutic window compared to highly specific single-target inhibitors.
| Inhibitor Class | Examples | This compound's Potential Advantage |
| SHP1 Inhibitors | Sodium Stibogluconate, TPI-1 | Potential for synergistic effects by modulating other pathways. |
| Notch Inhibitors | Gamma-secretase inhibitors (e.g., RO4929097) | May have a better side-effect profile due to its natural origin and multi-target action. |
| AKT/mTOR Inhibitors | Everolimus, Rapamycin | May overcome resistance mechanisms that can develop with single-pathway inhibitors. |
Experimental Protocols: A Closer Look at the Methodologies
The following sections provide detailed methodologies for the key experiments cited in this guide that have been instrumental in elucidating the mechanism of action of this compound.
SHP1 Knockdown using siRNA
Objective: To determine the role of SHP1 in mediating the anti-cancer effects of this compound in prostate cancer cells.
Cell Lines: LNCaP and LNCaP-C81 human prostate cancer cells.
Reagents:
-
This compound
-
siRNA targeting SHP1 (si-SHP1)
-
Scrambled control siRNA (si-NC)
-
Lipofectamine RNAiMAX transfection reagent
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
Protocol:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
On the day of transfection, dilute si-SHP1 and si-NC in Opti-MEM medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room temperature for 5 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Following transfection, treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Assess cell viability, apoptosis, and invasion using appropriate assays (e.g., MTT assay, Annexin V/PI staining, Transwell assay).
-
Confirm the knockdown of SHP1 protein expression by Western blotting.
Western Blot Analysis
Objective: To detect the protein expression levels of target molecules in the signaling pathways affected by this compound.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., SHP1, p-AKT, AKT, Notch1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the complex interactions involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes autophagy by regulating the AMPK-mTOR pathway in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect and possible mechanisms of this compound on ameliorating metabolic glycolipid metabolic disorder in type-2-diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioscin and Silymarin: A Head-to-Head Comparison in Liver Protection
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Dioscin (B1662501) and silymarin (B1681676) in mitigating liver injury. This guide synthesizes experimental data to provide an objective analysis of these two prominent hepatoprotective agents.
Introduction
Liver disease remains a significant global health challenge, prompting extensive research into effective therapeutic agents. Among the natural compounds that have garnered considerable attention are this compound, a steroidal saponin, and silymarin, a flavonoid complex from milk thistle. Both have demonstrated potent liver-protective properties, but a direct, data-driven comparison is essential for informed research and development decisions. This guide provides a head-to-head comparison of this compound and silymarin, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental evidence supporting their use.
Mechanisms of Action: A Comparative Overview
This compound and silymarin exert their hepatoprotective effects through distinct yet sometimes overlapping molecular pathways. While both compounds exhibit antioxidant and anti-inflammatory properties, their primary targets and signaling cascades differ.
This compound primarily demonstrates its therapeutic effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[1][2] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the upregulation of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST).[1] This cascade effectively mitigates oxidative stress, a key driver of liver damage. Furthermore, this compound has been shown to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, and to modulate inflammatory responses by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][3]
Silymarin , on the other hand, is well-established for its potent antioxidant and membrane-stabilizing properties .[4][5][6] It acts as a free radical scavenger, preventing lipid peroxidation of cellular membranes.[4][5] A key mechanism of silymarin is the inhibition of the NF-κB signaling pathway , a central mediator of inflammation.[4][5][7] By blocking NF-κB, silymarin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][7] Silymarin also supports the liver's endogenous antioxidant capacity by preserving glutathione levels.[4]
Signaling Pathway Diagrams
Comparative Efficacy: Preclinical Evidence
A pivotal study directly comparing this compound and silymarin in a carbon tetrachloride (CCl₄)-induced acute liver damage model in mice found that this compound at a dose of 100 mg/kg exhibited a hepatoprotective effect equivalent to that of 200 mg/kg of silymarin. This suggests that this compound may be more potent on a weight-for-weight basis in this particular model of liver injury.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of this compound and silymarin on key biomarkers of liver injury, oxidative stress, and inflammation.
Table 1: Effects on Liver Injury Markers
| Compound | Model | Dose | ALT | AST | Reference |
| This compound | CCl₄-induced (mice) | 100 mg/kg | ↓ | ↓ | [8] |
| Silymarin | CCl₄-induced (mice) | 200 mg/kg | ↓ | ↓ | [8] |
| This compound | Doxorubicin-induced (mice) | 40 mg/kg | ↓ | ↓ | [3] |
| Silymarin | Acetaminophen-induced (mice) | 100 mg/kg | ↓ | ↓ | [9] |
| Silymarin | CCl₄-induced (rats) | 50 mg/kg | ↓ | ↓ | [10] |
↓ indicates a significant decrease compared to the disease model group.
Table 2: Effects on Oxidative Stress Markers
| Compound | Model | Dose | SOD | MDA | GSH/GSH-Px |
| This compound | Doxorubicin-induced (mice) | 40 mg/kg | ↑ | ↓ | ↑ |
| Silymarin | Acetaminophen-induced (mice) | 100 mg/kg | - | ↓ (indirectly) | ↑ |
| Silymarin | CCl₄-induced (rats) | 50 mg/kg | ↑ | ↓ | - |
| This compound | CCl₄-induced (rats) | 60 mg/kg | ↑ | ↓ | ↑ |
↑ indicates a significant increase; ↓ indicates a significant decrease compared to the disease model group. - indicates data not reported in the cited study.
Table 3: Effects on Inflammatory Markers
| Compound | Model | Dose | TNF-α | IL-6 | IL-1β |
| This compound | CCl₄-induced (mice) | Not specified | ↓ | ↓ | - |
| Silymarin | CCl₄-induced (mice) | Not specified | ↓ | - | - |
| This compound | Doxorubicin-induced (mice) | 40 mg/kg | ↓ | ↓ | ↓ |
↓ indicates a significant decrease compared to the disease model group. - indicates data not reported in the cited study.
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model
This is a widely used model to induce acute hepatotoxicity.
-
Animal Model: Male Kunming mice.
-
Procedure: A single intraperitoneal injection of CCl₄ (dissolved in a vehicle like olive oil) is administered to induce liver injury.
-
Treatment: this compound (e.g., 100 mg/kg) or silymarin (e.g., 200 mg/kg) is typically administered orally for a set number of days prior to CCl₄ administration.
-
Endpoint Analysis: 24 hours after CCl₄ injection, blood and liver tissues are collected. Serum is analyzed for ALT and AST levels. Liver tissue is used for histopathological examination and measurement of oxidative stress markers (SOD, MDA, GSH).
Doxorubicin-Induced Hepatotoxicity Model
This model is relevant for studying drug-induced liver injury.
-
Animal Model: Male BALB/c mice.
-
Procedure: A single intraperitoneal injection of doxorubicin (B1662922) is administered.
-
Treatment: this compound (e.g., 40 mg/kg) is administered orally for a specified period before and/or after doxorubicin injection.
-
Endpoint Analysis: Blood and liver tissues are collected at a designated time point. Serum is analyzed for liver enzymes. Liver tissue is processed for analysis of oxidative stress markers, inflammatory cytokines (TNF-α, IL-6, IL-1β), and apoptosis-related proteins.
Experimental Workflow Diagram
Conclusion
Both this compound and silymarin are compelling natural compounds with significant hepatoprotective potential. The available head-to-head comparative data, although limited, suggests that this compound may be more potent than silymarin in certain models of acute liver injury.[8] Their primary mechanisms of action, while both encompassing antioxidant and anti-inflammatory effects, are distinct, with this compound predominantly acting through the Nrf2 pathway and silymarin through NF-κB inhibition and direct radical scavenging.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific etiology of the liver disease being targeted. The strong Nrf2-activating property of this compound could be particularly advantageous in conditions where oxidative stress is a primary driver. Silymarin's well-documented anti-inflammatory and membrane-stabilizing effects make it a robust candidate for a broad range of liver ailments. Further head-to-head clinical trials are warranted to translate these preclinical findings into definitive therapeutic strategies.
References
- 1. This compound alleviates BDL- and DMN-induced hepatic fibrosis via Sirt1/Nrf2-mediated inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of this compound Against Doxorubicin-Induced Hepatotoxicity Via Regulation of Sirt1/FOXO1/NF-κb Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of proteomic and bioinformatic techniques for studying the hepatoprotective effect of this compound against CCl₄-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silymarin inhibits the progression of fibrosis in the early stages of liver injury in CCl₄-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioscin's Anti-Tumor Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of Dioscin, a natural steroidal saponin, in various xenograft models. The data presented is compiled from multiple preclinical studies, offering insights into its potential as an anti-cancer agent. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways involved in this compound's mechanism of action.
Performance of this compound in Xenograft Models: A Quantitative Analysis
This compound has demonstrated significant anti-tumor activity across a range of cancer types in xenograft mouse models. The tables below summarize the key findings from various studies, presenting data on tumor volume and weight reduction.
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Non-Small Cell Lung Cancer | A549 | Xenograft Mouse Model | Not specified | Vehicle: >500 mm³; this compound: <200 mm³ | Significantly reduced | [1][2] |
| Colon Cancer | HT29 | Xenograft tumors | Not specified | Vehicle: 867 ± 143 mm³; this compound: 297 ± 51 mm³ | Significantly reduced | [3] |
| Colon Cancer | SW620 | Xenograft tumors | Not specified | Vehicle: 659 ± 113 mm³; this compound: 194 ± 53 mm³ | Significantly reduced | [3] |
| Glioblastoma | U251 | Nude Mice | 12 and 24 mg/kg intraperitoneal injections | Significant inhibition of tumor growth | Not specified | [4] |
| Prostate Cancer | LNCaP-C81 | BALB/c Nude Mice | Not specified | Significant inhibition of tumor growth | Not specified | [5] |
| Prostate Cancer | LNCaP | BALB/c Nude Mice | Not specified | Significant inhibition of tumor growth | Not specified | [5] |
Comparative Efficacy
While direct head-to-head comparative studies in the same xenograft model are limited in the reviewed literature, the significant tumor growth inhibition exerted by this compound positions it as a promising candidate for further investigation. For context, the efficacy of standard-of-care chemotherapeutics varies depending on the cancer type and specific drug. The observed tumor volume reductions of over 50% in several models suggest that this compound's potency is worthy of comparison with established agents in future studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-tumor effects.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[1][2]
-
Cell Line: A549 human NSCLC cells.
-
Animal Model: Xenograft mouse models were established.
-
Tumor Induction: A549 cells were implanted to generate xenograft tumors.
-
Treatment: Mice were treated with either a vehicle control or this compound. Specific dosage and administration routes were not detailed in the provided abstract.
-
Evaluation: Tumor volume and weight were measured at the end of the experiment. Immunohistochemistry (IHC) was performed on tumor tissues to analyze the expression of Ki67 and survivin. Blood samples were collected to analyze Red Blood Cell (RBC) and White Blood Cell (WBC) counts, as well as Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) levels for toxicity assessment.
Colon Cancer Xenograft Model[3]
-
Cell Lines: HT29 and SW620 human colon cancer cells.
-
Animal Model: Not specified.
-
Tumor Induction: HT29 or SW620 cells were implanted to generate xenograft tumors.
-
Treatment: Mice received either a vehicle control or this compound. Specific dosage and administration routes were not detailed.
-
Evaluation: Tumor volume and weight were measured. Mouse body weight was monitored to assess treatment tolerance.
Glioblastoma Xenograft Model[4]
-
Cell Line: U251 human glioblastoma cells.
-
Animal Model: Nude mice.
-
Tumor Induction: 2 x 10^6 U251 cells in 200 μL of phosphate-buffered saline (PBS) were subcutaneously inoculated into the right flank of the mice.
-
Treatment: this compound was dissolved in a vehicle solution of 1% DMSO in PBS. Mice received intraperitoneal injections of this compound at doses of 12 and 24 mg/kg.
-
Evaluation: Tumor growth was monitored.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
The anti-tumor effects of this compound are attributed to its modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: this compound's multi-target mechanism of action.
This compound exerts its anti-tumor effects by inhibiting pro-survival signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, while activating apoptotic pathways.[6][7][8][9][10] Notably, it promotes the ubiquitination and degradation of the anti-apoptotic protein Survivin by enhancing its interaction with the E3 ubiquitin ligase Fbxl7.[1] It also downregulates key receptors like VEGFR2 and EGFR, further impeding tumor cell growth and survival.[7]
Caption: General workflow for in vivo xenograft studies.
The in vivo validation of this compound's anti-tumor effects typically follows a standardized xenograft model workflow. This involves the implantation of human cancer cells into immunocompromised mice, allowing the tumors to establish before the commencement of treatment. Key endpoints include the measurement of tumor volume and weight, which provide a quantitative assessment of the compound's efficacy.
References
- 1. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrating experimental and network pharmacology to explore the pharmacological mechanisms of this compound against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enhancing Dioscin Bioavailability: A Comparative Guide to Advanced Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various advanced formulations designed to overcome the poor aqueous solubility and low oral bioavailability of Dioscin (B1662501), a natural steroidal saponin (B1150181) with significant therapeutic potential. This document summarizes key experimental data, details methodologies from preclinical studies, and visualizes experimental workflows to aid in the selection and development of effective drug delivery systems.
The clinical application of this compound has been hampered by its poor solubility and subsequent low bioavailability.[1] To address these limitations, various formulation strategies have been explored, including the use of mixed micelles, liposomes, nanocrystals, and amorphous solid dispersions. This guide compares the in vivo performance of these formulations based on published pharmacokinetic data.
Comparative Analysis of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters from preclinical studies investigating different this compound and Diosgenin (its aglycone) formulations. The data highlights the significant improvements in bioavailability achieved with these advanced drug delivery systems compared to control formulations.
| Formulation Type | Drug | Animal Model | Administration | Dose | Control Formulation | Key Pharmacokinetic Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Mixed Micelles | This compound | Sprague-Dawley Rats (Male) | Intravenous | 3 mg/kg | Free this compound Solution | AUC: 2.16 times largerMRT: 1.3 times longer | 2.16 | [1][2] |
| Amorphous Solid Dispersion (ASD) | Diosgenin | Rats | Oral | - | - | Bioavailability: Improved about 5 times | ~5 | [3][4][5] |
| Nanocrystals | Diosgenin | Rats | Oral | - | Coarse Suspension | AUC0-72h: 2.55-fold increaseCmax: 2.01-fold increase | 2.55 | [6] |
| Liposomes (Tf-modified) | This compound | - | - | - | - | Characterized for size and drug load; in vivo antitumor effect noted, but comparative pharmacokinetic data for this compound not provided. | - | [7][8] |
| Polyherbal Formulation | Diosgenin | Wistar Rats (Male) | Oral | 75 mg/kg | - | Absolute Oral Bioavailability: 9.0 ± 0.2% (Pure Diosgenin) vs. 9.78% (Formulation F1) vs. increased with Piperine (Formulation F2) | - | [9] |
Experimental Methodologies
Detailed experimental protocols are crucial for interpreting and comparing bioavailability data. Below are summaries of the methodologies employed in the cited studies.
This compound-Loaded Mixed Micelles
-
Formulation Preparation: Mixed micelles composed of TPGS and Soluplus® copolymers were prepared using a thin-film hydration method to encapsulate this compound.[1]
-
Animal Model: Male Sprague-Dawley rats were used for the in vivo pharmacokinetic study.[2]
-
Administration and Dosing: A single intravenous injection of free this compound or this compound-loaded mixed micelles was administered via the tail vein at a this compound-equivalent dose of 3 mg/kg.[2]
-
Blood Sampling: Blood samples (0.3 mL) were collected from the suborbital vein at specified time points (0.083, 0.25, 0.5, 1, 3, 5, 7, 12, and 24 hours) into heparinized tubes.[2]
-
Analytical Method: Plasma was separated by centrifugation and stored at -20°C. This compound concentrations were determined using a validated LC-MS method after protein sedimentation.[2]
Diosgenin Amorphous Solid Dispersion (ASD)
-
Formulation Preparation: Soluplus-mediated Diosgenin amorphous solid dispersions were prepared. The optimal formulation was selected based on crystallization inhibition, solubility, and dissolution studies.[4][5]
-
Animal Model: Pharmacokinetic studies were conducted in rats.[3][4]
-
Administration and Dosing: The ASD formulation was administered orally.[4]
-
Characterization: The interaction between Diosgenin and Soluplus was characterized by various techniques including DSC, FT-IR, SEM, PXRD, and molecular docking.[4][5]
-
Analytical Method: The concentration of Diosgenin in plasma samples was quantified to determine pharmacokinetic parameters.[4]
Diosgenin Nanocrystals
-
Formulation Preparation: Diosgenin nanocrystals were prepared by the media milling method, using a combination of Pluronic F127 and sodium dodecyl sulfate (B86663) as surface stabilizers.[6]
-
Animal Model: Pharmacokinetic studies were performed in rats.[6]
-
Administration and Dosing: The Diosgenin nanocrystal formulation and a coarse suspension (control) were administered orally.[6]
-
Blood Sampling: Blood samples were collected over a period of 72 hours.[6]
-
Analytical Method: Plasma concentrations of Diosgenin were measured to calculate pharmacokinetic parameters such as AUC0-72h and Cmax.[6]
Visualizing Experimental Workflows
Understanding the sequence of steps in a comparative bioavailability study is essential. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for a comparative bioavailability study of this compound formulations.
Signaling Pathways of Interest
While not the focus of this bioavailability guide, it is pertinent to mention that the enhanced delivery of this compound can potentiate its effects on various cellular signaling pathways. This compound has been reported to induce apoptosis and exert anti-tumor effects through modulation of pathways involving reactive oxygen species (ROS) production and the stimulation of p38 MAPK/JNK cascades.[10] Improved formulations ensure that a therapeutically relevant concentration of this compound reaches the target site to engage these mechanisms effectively.
Caption: Simplified signaling cascade initiated by this compound leading to apoptosis.[10]
References
- 1. Soluplus/TPGS mixed micelles for this compound delivery in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transferrin Modified this compound Loaded PEGylated Liposomes: Characterization and In Vitro Antitumor Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Dioscin's Efficacy in Overcoming Drug Resistance in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. Natural compounds are a promising avenue for novel therapeutic strategies to overcome MDR. Among these, dioscin (B1662501), a steroidal saponin, has demonstrated considerable potential in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents. This guide provides a comparative analysis of this compound's efficacy in various drug-resistant cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Efficacy of this compound and Comparative Compounds
The following table summarizes the cytotoxic effects of this compound and other compounds on several drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency. Apoptosis rates indicate the percentage of cells undergoing programmed cell death.
| Cell Line | Resistance Profile | Compound | IC50 (µM) | Apoptosis Rate (%) |
| Leukemia | ||||
| K562/ADR | Adriamycin (Doxorubicin)-Resistant | This compound + Doxorubicin | Not specified, but significantly reverses resistance | Not specified, but enhances apoptosis |
| Doxorubicin alone | High (resistance) | Low | ||
| Lung Adenocarcinoma | ||||
| PC9GR | Gefitinib-Resistant (TKI) | This compound | 2.1[1][2] | ~25% (at 5µM)[2] |
| Triptolide | Less effective than this compound[1][2] | Not specified | ||
| Gefitinib | High (resistance) | Low | ||
| H1650 | Gefitinib-Resistant (TKI) | This compound | 1.7[1][2] | ~40% (at 5µM)[2] |
| Triptolide | Less effective than this compound[1][2] | Not specified | ||
| Gefitinib | High (resistance) | Low | ||
| H1975 | Gefitinib-Resistant (TKI) | This compound | 4.3[1][2] | ~15% (at 5µM)[2] |
| Triptolide | Less effective than this compound[1][2] | Not specified | ||
| Gefitinib | High (resistance) | Low | ||
| Prostate Cancer | ||||
| PC3 | - | This compound | Not specified | 17.86% (at 5.6µM)[3] |
Mechanisms of Action: Key Signaling Pathways
This compound has been shown to overcome drug resistance through the modulation of several key signaling pathways that are often dysregulated in cancer.
This compound's Reversal of Multidrug Resistance
Caption: this compound inhibits the NF-κB pathway, leading to reduced MDR1 expression and decreased drug efflux.
This compound's Impact on TKI Resistance in NSCLC
Caption: this compound downregulates SHP2, inhibiting the PI3K/AKT and MEK/ERK pathways to induce apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and other compounds on cancer cell lines.
Materials:
-
96-well plates
-
Drug-resistant cancer cells
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-PI Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
6-well plates
-
Drug-resistant cancer cells
-
Complete culture medium
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or other compounds as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them from the plate. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in drug-resistant cancer cell lines.
Caption: A standard workflow for assessing the anti-cancer effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces prostate cancer cell apoptosis through activation of estrogen receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Key Signaling Pathways in the Biological Effects of Dioscin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dioscin's effects, focusing on the validation of its mechanism through the modulation of specific cellular signaling pathways. This compound (B1662501), a natural steroidal saponin, has demonstrated significant anti-cancer, anti-inflammatory, and other pharmacological activities.[1][2] Understanding its interaction with key signaling cascades is crucial for its development as a potential therapeutic agent. This document presents experimental data, detailed protocols, and pathway visualizations to objectively assess the role of these pathways in mediating this compound's biological functions.
The PI3K/Akt/mTOR Signaling Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[3] In many cancers, this pathway is constitutively active, promoting tumor growth. Experimental evidence indicates that this compound exerts its anti-cancer effects by inhibiting this pathway at key junctures.[4]
Visualization of this compound's Intervention in the PI3K/Akt/mTOR Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, targeting Akt and mTOR phosphorylation.
Comparative Data: this compound vs. PI3K Inhibition in Lung Adenocarcinoma Cells
To validate that this compound's effects are mediated through the PI3K/Akt pathway, its performance was compared with a known PI3K inhibitor, LY294002. Studies show that this compound's impact on the phosphorylation of key pathway proteins is similar to that of LY294002, and in some cases, the inhibitor augments this compound's effects.[3]
| Treatment Group | Cell Line | Target Protein | Change in Phosphorylation (Relative to Control) | Effect on Cell Migration | Reference |
| This compound (4 µM) | A549 | p-Akt | ↓ Significant Decrease | ↓ Suppressed | [3] |
| This compound (4 µM) | H1299 | p-Akt | ↓ Significant Decrease | ↓ Suppressed | [3] |
| LY294002 (PI3K Inhibitor) | A549 / H1299 | p-Akt | ↓ Significant Decrease | Not explicitly compared | [3] |
| This compound + LY294002 | A549 / H1299 | p-Akt, p-mTOR, p-GSK3β | Augmented Decrease | Not explicitly compared | [3] |
The p38 MAPK Pathway: A Key Regulator of Stress-Induced Apoptosis
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a signaling cascade activated by cellular stress, such as oxidative stress, and plays a crucial role in inducing apoptosis (programmed cell death).[5] this compound has been shown to induce apoptosis in various cancer cells by activating this pathway, often initiated by an increase in reactive oxygen species (ROS).[6]
Visualization of this compound's Role in p38 MAPK-Mediated Apoptosis
Caption: this compound induces ROS, leading to the activation of the p38/HSP27 pathway and apoptosis.
Comparative Data: Modulating the p38 MAPK Pathway
To confirm the role of p38 MAPK in this compound-induced apoptosis, experiments utilize specific pathway activators (Anisomycin) and inhibitors (SB203580). The results demonstrate that blocking the pathway partially reverses the apoptotic effects of this compound, while activating it mimics these effects.[5]
| Treatment Group | Cell Line | Key Measurement | Observation | Reference |
| This compound (5 µM) | NCI-H520 | Apoptosis Rate | ↑ Increased | [5] |
| This compound (5 µM) + SB203580 (p38 Inhibitor) | NCI-H520 | Apoptosis Rate | ↓ Partially Reversed this compound-induced apoptosis | [5] |
| Anisomycin (p38 Activator) | NCI-H520 | Apoptosis Rate | ↑ Increased, mimicking this compound's effect | [5] |
| This compound (5 µM) | NCI-H520 | p-p38 Levels | ↑ Increased | [5] |
| This compound (5 µM) | NCI-H520 | p-HSP27 Levels | ↑ Increased | [5] |
The NF-κB Pathway: A Target for Anti-Inflammatory Action
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response.[1] It controls the expression of pro-inflammatory cytokines, adhesion molecules, and other mediators of inflammation. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of this pathway.[7][8]
Visualization of this compound's Inhibition of the NF-κB Pathway
Caption: this compound blocks inflammation by inhibiting IKK and the nuclear translocation of NF-κB.
Comparative Data: this compound's Effect on Inflammatory Markers
This compound's anti-inflammatory activity is validated by its ability to suppress the expression of NF-κB target genes, such as adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines, in cells stimulated with inflammatory agents like TNF-α.[1]
| Treatment Group | Cell Line | Measurement | Observation | Reference |
| TNF-α | HUVECs | VCAM-1 Expression | ↑ Significantly Increased | [1] |
| TNF-α + this compound | HUVECs | VCAM-1 Expression | ↓ Dose-dependently Decreased | [1] |
| TNF-α | HUVECs | ICAM-1 Expression | ↑ Significantly Increased | [1] |
| TNF-α + this compound | HUVECs | ICAM-1 Expression | ↓ Dose-dependently Decreased | [1] |
| LPS | THP-1 cells | NF-κB p65 Expression | ↑ Increased | [8] |
| LPS + this compound | THP-1 cells | NF-κB p65 Expression | ↓ Significantly Inhibited | [8] |
Experimental Protocols and Workflow
Accurate validation of signaling pathway modulation relies on standardized and reproducible experimental procedures. Below are representative protocols for key assays cited in this guide.
General Experimental Workflow Visualization
Caption: A typical workflow for validating the effects of this compound on signaling pathways.
Protocol: Western Blot for Protein Phosphorylation
This protocol is adapted from methodologies used to assess the effects of this compound on signaling protein activation.[9][10]
-
Cell Culture and Treatment: Seed cells (e.g., A549, NCI-H520) in 6-well plates and grow to 70-80% confluency. Treat cells with different concentrations of this compound, a pathway inhibitor (e.g., SB203580), and/or a combination for the desired time (e.g., 48 hours).[5][10]
-
Protein Extraction: Place culture dishes on ice and wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[9] Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[10]
-
Sample Preparation: Mix the protein lysate with 2X Laemmli sample buffer. Boil the samples at 100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[9]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Signal Detection: After final washes with TBST, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system.[9]
-
Data Analysis: Perform densitometry analysis on the protein bands. Normalize the band intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH).[9]
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.[10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10³ to 2x10³ cells/well and allow them to adhere overnight.[3][10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-8 µM) and incubate for specific time periods (e.g., 24, 48, 72 hours).[3][10]
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.[10][11]
-
Calculation: Calculate cell viability as a percentage of the untreated control group (Cell Viability % = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100).[3]
References
- 1. Potent anti-inflammatory effect of this compound mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induced activation of p38 MAPK and JNK via mitochondrial pathway in HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
A Comparative Analysis of Dioscin and Other Natural Compounds on Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Dioscin (B1662501) against other well-researched natural compounds: Quercetin (B1663063), Curcumin, and Resveratrol. The comparison is supported by experimental data from in vitro studies, focusing on the modulation of key inflammatory mediators and signaling pathways.
Introduction to Natural Compounds in Inflammation
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation underpins numerous diseases. Natural compounds derived from medicinal plants offer a promising reservoir for the development of novel anti-inflammatory therapeutics. These compounds often exhibit multi-target effects with potentially fewer side effects than traditional synthetic drugs. This guide focuses on this compound, a steroidal saponin, and compares its efficacy with three other prominent phytochemicals: Quercetin (a flavonoid), Curcumin (a curcuminoid), and Resveratrol (a stilbenoid). The primary model discussed is the lipopolysaccharide (LPS)-stimulated macrophage, a standard in vitro system for studying inflammatory responses.
Comparative Efficacy of Natural Compounds
The anti-inflammatory potential of these compounds is often quantified by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes key quantitative data from various studies.
Table 1: Comparative Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Type | Stimulus | Compound Conc. | % Inhibition / IC50 | Reference |
| This compound | TNF-α, IL-1β, IL-6 | THP-1 (PMA-diff.) | LPS | Not specified | Significant mRNA decrease | [1] |
| VCAM-1, ICAM-1 | HUVECs | TNF-α | 1, 5, 10 µM | Dose-dependent reduction | [2] | |
| NO, PGE2 | Osteoarthritis Chondrocytes | IL-1β | Not specified | Significant reduction | [3] | |
| Quercetin | IL-6 | RAW 264.7 | LPS (1 µg/mL) | 25 µM | ~50% reduction | [4] |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 25 µM | ~40% reduction | [4] | |
| NO | RAW 264.7 | Poly(I:C) (50 µg/mL) | 50 µM | Significant inhibition | [5] | |
| IL-6 | Neutrophils | LPS (100 ng/mL) | 40 µM | Abrogated LPS effect | [6] | |
| Curcumin | TNF-α, IL-6 | RAW 264.7 | LPS | 10 µM | Significant inhibition | [7][8] |
| NO, PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 | LPS | 2.5, 5, 7.5 µg/mL | Dose-dependent reduction | [9] | |
| Resveratrol | NO | RAW 264.7 | LPS | IC50: 27.7 µM | - | [10] |
| PGE2 | RAW 264.7 | LPS | IC50: 19.0 µM | - | [10] | |
| IL-6 | RAW 264.7 | LPS | IC50: 17.5 µM | - | [11] | |
| TNF-α | RAW 264.7 | LPS | IC50: 18.9 µM | - | [11] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across studies (e.g., cell density, LPS concentration, and incubation times).
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are mediated through the modulation of critical intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
-
This compound has been shown to exert its effects by adjusting the TLR2/MyD88/NF-κB signal pathway.[1] It also suppresses TNF-α-induced effects by blocking the nuclear translocation of NF-κB.[2]
-
Quercetin inhibits inflammation by blocking the activation and nuclear translocation of the NF-κB p65 subunit and by modulating MAPK phosphorylation.[4]
-
Curcumin potently inhibits the expression of LPS-induced inflammatory cytokines via mechanisms involving the modulation of SOCS-1, SOCS-3, and p38 MAPK.[7][8]
-
Resveratrol demonstrates anti-inflammatory properties by inhibiting the TLR4/MyD88/NF-κB signaling pathway in macrophages.[11][12]
Caption: General overview of the NF-κB signaling pathway.
Caption: Inhibition points of natural compounds on the TLR4-NF-κB pathway.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the anti-inflammatory effects of natural compounds in vitro.
Cell Culture and Stimulation
A common model involves using the murine macrophage cell line, RAW 264.7.
-
Seeding: Plate RAW 264.7 cells in 96-well plates (for viability/cytokine assays) or 6-well plates (for Western blotting) at a density of 1-5 x 10^5 cells/mL.[13] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin). Incubate for 1-2 hours.[14]
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[13][14]
-
Incubation: Incubate the cells for a specified period. For cytokine production, this is typically 18-24 hours. For phosphorylation events in signaling pathways, shorter incubation times (e.g., 30-60 minutes) are used.[14][15]
-
Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells for protein extraction and Western blot analysis.
Nitric Oxide (NO) Measurement (Griess Assay)
NO production is measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant.
-
Sample Preparation: Transfer 50-100 µL of cell culture supernatant to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reagent: Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[16]
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.[16]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader. Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Cytokine Quantification (ELISA)
The concentration of cytokines like TNF-α and IL-6 in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight.[17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[17]
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.[17][18]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-45 minutes.[17][19]
-
Substrate: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops (15-30 minutes).[19]
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Measurement: Read the optical density at 450 nm. Calculate cytokine concentrations from the standard curve.
Western Blot Analysis of NF-κB Pathway
This technique is used to measure changes in the levels and phosphorylation status of key proteins in a signaling pathway.
-
Protein Extraction: After cell treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, β-actin).[15][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the relative protein expression.
Caption: A typical workflow for in vitro anti-inflammatory compound screening.
Conclusion
This compound, Quercetin, Curcumin, and Resveratrol all demonstrate significant anti-inflammatory properties in vitro by inhibiting key inflammatory mediators like NO, TNF-α, and IL-6. Their primary mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. While all four compounds are effective, their potency, reflected by IC50 values, can vary depending on the specific mediator and experimental conditions. Resveratrol and Curcumin appear to be particularly potent in LPS-stimulated macrophage models based on the available data. This compound's efficacy has been demonstrated across various cell types, including endothelial cells and chondrocytes, highlighting its potential for treating inflammation in different pathological contexts. This guide provides a foundational comparison to aid researchers in selecting appropriate natural compounds for further investigation and development as anti-inflammatory agents.
References
- 1. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti-inflammatory effect of this compound mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid | MDPI [mdpi.com]
- 6. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TURMERIC EXTRACT POTENTIAL INHIBIT INFLAMMATORY MARKER IN LPS-STIMULATED MARCOPHAGE CELLS | Semantic Scholar [semanticscholar.org]
- 10. Resveratrol distinctively modulates the inflammatory profiles of immune and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits cytokine production in LPS-stimulated RAW264.7 cells potentially through TLR4/MyD88/NF-κB pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index: Dioscin vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the pursuit of therapeutic agents with a high therapeutic index—a measure of a drug's safety and efficacy—is paramount. This guide provides a comprehensive comparison of Dioscin (B1662501), a natural steroidal saponin, and doxorubicin (B1662922), a widely utilized anthracycline chemotherapy drug. By objectively examining experimental data on their anti-cancer efficacy and associated toxicities, this document aims to provide a valuable resource for the drug development community.
Quantitative Assessment of Efficacy and Toxicity
The therapeutic index is fundamentally a ratio comparing the dose of a therapeutic agent that causes toxicity to the dose that provides a therapeutic effect. A higher therapeutic index indicates a safer drug. This section summarizes the quantitative data on the efficacy (IC50 values) and toxicity (LD50 or MTD values) of this compound and doxorubicin.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population in vitro.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Lung Cancer | |||
| H1650 | Non-Small Cell Lung Cancer | 1.7[1] | - |
| PC9GR | Non-Small Cell Lung Cancer | 2.1[1] | - |
| CL97 | Non-Small Cell Lung Cancer | 4.1[1] | - |
| H1975 | Non-Small Cell Lung Cancer | 4.3[1] | - |
| A549 | Non-Small Cell Lung Cancer | - | >20, 1.5[2] |
| Breast Cancer | |||
| MCF-7 | ER-positive Breast Cancer | 4.79[3], 2.50 (72h)[4] | 2.5, 8.306[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.23 (72h)[4] | 6.602[5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53[3] | - |
| Hepatocellular Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | - | 12.2, 14.72 (µg/ml)[6] |
| Huh7 | Hepatocellular Carcinoma | - | >20 |
| Prostate Cancer | |||
| PC3 | Prostate Cancer | - | 2.64 (µg/ml)[6], 8.0[2] |
| LNCaP | Prostate Cancer | - | 0.25[2] |
| Colorectal Cancer | |||
| HCT116 | Colorectal Cancer | - | 24.30 (µg/ml)[6] |
| Cervical Cancer | |||
| HeLa | Cervical Cancer | - | 2.9, 1.0[2] |
| Bladder Cancer | |||
| BFTC-905 | Bladder Cancer | - | 2.3 |
| UMUC-3 | Bladder Cancer | - | 5.1 |
| TCCSUP | Bladder Cancer | - | 12.6 |
| VMCUB-1 | Bladder Cancer | - | >20 |
| Melanoma | |||
| M21 | Skin Melanoma | - | 2.8 |
| Normal Cells | |||
| WI38 | Normal Lung Fibroblasts | No cytotoxicity observed[1] | - |
| Beas-2B | Normal Bronchial Epithelial | No cytotoxicity observed[1] | - |
| PBMC | Peripheral Blood Mononuclear Cells | ≥50[3] | - |
| HK-2 | Normal Kidney | - | >20 |
| 293T | Human Embryonic Kidney | - | 13.43 (µg/ml)[6] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 2: Comparative In Vivo Toxicity of this compound and Doxorubicin
The therapeutic index is further informed by in vivo toxicity data, such as the median lethal dose (LD50) or the maximum tolerated dose (MTD).
| Compound | Animal Model | Route of Administration | LD50/MTD |
| This compound | Mouse | Subcutaneous | LD50 > 300 mg/kg[7] |
| Doxorubicin | Mouse | Intravenous | LD50 = 12.5 mg/kg[8] |
| Intraperitoneal | LD50 = 4.6 mg/kg[8] | ||
| Subcutaneous | LD50 = 13.5 mg/kg[8] | ||
| Oral | LD50 = 570 mg/kg[8] | ||
| Doxorubicin | Rat | Subcutaneous | LD50 = 21,800 µg/kg (21.8 mg/kg)[9] |
Mechanisms of Action: A Comparative Overview
The disparate therapeutic indices of this compound and doxorubicin can be attributed to their distinct mechanisms of action and their effects on cellular signaling pathways.
Doxorubicin: A Multi-pronged Attack on Cell Proliferation
Doxorubicin is a cornerstone of chemotherapy, exerting its anti-cancer effects through several mechanisms.[10][11][12] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[10][11]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA.[10][11]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide (B77818) and other ROS, causing damage to DNA, proteins, and cell membranes.[11]
This broad-spectrum activity, while effective against rapidly dividing cancer cells, also contributes to its significant side effects, most notably cardiotoxicity.
This compound: A Targeted Approach to Cancer Cell Death
This compound, a natural saponin, has demonstrated anti-cancer properties through more targeted mechanisms, which may contribute to its lower toxicity profile.[13] Key pathways affected by this compound include:
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[14][15] It has been shown to induce apoptosis through the generation of ROS in cancer cells.[3][16]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle by modulating the expression of cyclins and cyclin-dependent kinases.[4][13]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, which are often dysregulated in cancer.[4][13][17]
-
Anti-Metastasis Effects: It can inhibit the migration and invasion of cancer cells.[13][14]
Notably, this compound has been observed to have minimal cytotoxic effects on normal cells, suggesting a wider therapeutic window.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. 19057-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin Hydrochloride | C27H30ClNO11 | CID 443939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Validation of Published Dioscin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Dioscin (B1662501), a natural steroidal saponin (B1150181) with demonstrated therapeutic potential. The information herein is intended to assist researchers in validating and building upon existing studies by presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. This compound has been investigated for its anti-cancer, anti-inflammatory, and anti-fibrotic properties, making it a compound of significant interest in drug discovery and development.[1][2][3]
Anticancer Effects of this compound
This compound has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines.[2][4][5][6] Its anticancer activity is attributed to its ability to modulate various signaling pathways, including the PI3K/AKT, MAPK, and intrinsic and extrinsic apoptosis pathways.[7][8][9][10][11]
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in various studies. This comparative data highlights the differential sensitivity of cancer cells to this compound and provides a baseline for future experimental design.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but viability decreased by >90% at 5 µM | 72 | [12] |
| HCC827 | Non-Small Cell Lung Cancer | Not explicitly stated, but viability decreased by >90% at 5 µM | 72 | [12] |
| H1975 | Non-Small Cell Lung Cancer | Not explicitly stated, but viability decreased by >90% at 5 µM | 72 | [12] |
| H1299 | Lung Adenocarcinoma | ~4 µM | 48 | [13] |
| SKOV3 | Ovarian Cancer | Not explicitly stated, but significant apoptosis at 2.5 µM and 5 µM | Not Stated | [7] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated, but significant apoptosis at 2.5 µM and 5 µM | Not Stated | [14] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant effects on migration and invasion | Not Stated | [15] |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant effects on migration and invasion | Not Stated | [15] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but apoptosis increased with concentration | 48 | [6] |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through multiple mechanisms, primarily by inducing oxidative stress and modulating key signaling pathways.[4][16] The diagrams below illustrate the validated signaling cascades affected by this compound.
Caption: this compound-induced apoptosis signaling pathways.
This compound has been shown to induce apoptosis by down-regulating peroxiredoxins, leading to an increase in reactive oxygen species (ROS).[4][14] This oxidative stress, in turn, triggers the mitochondrial apoptosis pathway.[4][16][17] Concurrently, this compound can activate the extrinsic apoptosis pathway through Caspase-8 activation.[10] Both pathways converge on the activation of Caspase-3, leading to programmed cell death.
PI3K/AKT Signaling Pathway Inhibition
A crucial mechanism underlying this compound's anticancer effects is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactivated in many cancers, promoting cell survival and proliferation.[7][8][10][15][16][18][19]
References
- 1. This compound: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer activity of this compound: an update and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 6. wjgnet.com [wjgnet.com]
- 7. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effects of this compound on apoptosis in pancreatic cancer MiaPaCa-2 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-cancer effects of this compound on three kinds of human lung cancer cell lines through inducing DNA damage and activating mitochondrial signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dioscin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical compounds like dioscin (B1662501), a naturally occurring steroidal saponin, is a critical component of responsible laboratory practice. Adherence to stringent disposal protocols minimizes risks to both personnel and the environment. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.
Core Principles of Chemical Waste Management
All chemical waste, including this compound, must be managed according to established safety principles. These practices are designed to prevent accidental exposure and environmental contamination.
| Principle | Core Requirements |
| Waste Minimization | Order only the necessary quantities of this compound to avoid generating excess waste. Plan experiments carefully to minimize the amount of waste produced. Crucially, do not mix hazardous waste with non-hazardous waste.[1][2] |
| Segregation | Store different types of waste separately to prevent dangerous chemical reactions. For instance, keep acidic waste away from basic waste, and oxidizing agents separate from organic materials.[1][2][3] |
| Container Management | Use only appropriate and compatible containers for waste storage. These containers must be in good condition, with no leaks or rust, and must be kept closed except when adding waste.[1][3][4] |
| Labeling | All waste containers must be clearly and accurately labeled with their contents and associated hazards.[1][4][5] |
| Designated Storage | Accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (Nitrile rubber is a suitable option)[6]
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated items such as weighing papers, gloves, and pipette tips.
-
Collect all solid this compound waste in a designated, leak-proof container that is compatible with chemical waste.[1]
-
This container should be clearly labeled as "Hazardous Waste" and "this compound Solid Waste."
-
-
Liquid Waste: This includes solutions containing this compound.
-
Collect all liquid this compound waste in a designated, leak-proof, and shatter-resistant container.[1][5] Plastic bottles are often preferred over glass.[5]
-
Segregate aqueous solutions from those containing organic solvents.[1]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound in Ethanol Solution").
-
-
Contaminated Sharps: Any needles, scalpels, or broken glass that have come into contact with this compound must be disposed of in a designated sharps container.[1]
3. Labeling of Waste Containers:
Proper labeling is crucial for safe disposal. Each waste container must have a hazardous waste tag that includes the following information:
-
The full chemical name: "this compound" (avoid abbreviations or formulas)[5]
-
The composition and concentration of the waste if it is a mixture.
-
The date when the first waste was added to the container.[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
The associated hazards (e.g., "Toxic").
4. Storage of Waste:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent reactions.[3]
-
Keep waste containers securely closed at all times, except when adding waste.[3][4]
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[5]
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste form.[5]
-
Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service, while respecting local statutory instructions.[7]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent that can dissolve this compound. The resulting rinsate is also considered hazardous waste and must be collected and disposed of accordingly.[3][4][8]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.[3][8]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Diosmin | PDF | Dangerous Goods | Personal Protective Equipment [scribd.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Dioscin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Dioscin in a laboratory setting, covering personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant[1]. Therefore, appropriate personal protective equipment must be worn at all times during handling.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. Change immediately if contaminated[2]. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes[2]. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is sufficient for routine handling. For tasks with a higher risk of splashing, consider a disposable gown[2]. |
| Respiratory Protection | NIOSH-approved respirator | Not generally required for small quantities in a well-ventilated area. Use if dusts or aerosols are generated[2][3]. |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The recommended storage temperature is between 2–8 °C[5].
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation[2][4].
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid all personal contact, including inhalation and contact with skin and eyes[4].
-
When weighing or transferring the powder, do so carefully to minimize the generation of dust.
-
For creating solutions, this compound is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[6]. Add the solvent to the this compound powder slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling[1][2].
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite[2].
-
Carefully collect the absorbed material into a suitable, closed container for disposal[2].
-
Decontaminate the spill area with soap and water[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Disposal of Unused this compound: Unused or waste this compound should be treated as chemical waste.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations[2][4]. Do not dispose of this compound down the drain or in the regular trash. Diosgenin, a related compound, is noted to be very toxic to aquatic organisms and should not be released into the environment[4].
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
